molecular formula C4H8N2O2 B8815664 Dimethylglyoxime

Dimethylglyoxime

Cat. No.: B8815664
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-UHFFFAOYSA-N
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Description

Dimethylglyoxime is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3

InChI Key

JGUQDUKBUKFFRO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=NO)C

physical_description

Crystals soluble in ethanol and slightly soluble in water;  [Sax] White powder;  [MSDSonline]

Related CAS

30866-95-6 (hydrochloride salt)
60908-54-5 (di-hydrochloride salt)

vapor_pressure

0.00069 [mmHg]

Origin of Product

United States

Foundational & Exploratory

What is the chemical formula for Dimethylglyoxime?

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (DMG), a dioxime derivative of butane-2,3-dione, is a cornerstone of analytical and coordination chemistry.[1] Its chemical formula is C₄H₈N₂O₂ , with the condensed structural formula CH₃C(NOH)C(NOH)CH₃.[2][3][4] This white crystalline solid is renowned for its high selectivity as a chelating agent, particularly for nickel and palladium ions, with which it forms intensely colored, insoluble complexes.[1][5] This property has established this compound as a critical reagent for gravimetric analysis, metal purification, and qualitative spot tests.[6][7] This guide provides an in-depth overview of its chemical properties, synthesis, and a detailed protocol for its most common application: the quantitative determination of nickel.

Chemical and Physical Properties

This compound, abbreviated as dmgH₂ in its neutral form and dmgH⁻ as its anionic ligand, is a white crystalline powder.[2][3] While it demonstrates poor solubility in water, it is readily soluble in organic solvents such as ethanol, methanol, and acetone, as well as in sodium hydroxide (B78521) solutions.[4][5][8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Chemical Formula C₄H₈N₂O₂[3][5][8][9]
Structural Formula CH₃C(NOH)C(NOH)CH₃[2][3]
Molar Mass 116.12 g/mol [3]
Appearance White crystalline solid or powder[3][4][8]
Density 1.37 g/cm³[3]
Melting Point 240–241 °C (decomposes)[3][4]
Solubility in Water Low / Insoluble[3][4][5]
Solubility Soluble in ethanol, methanol, acetone, ether[4][5]
CAS Number 95-45-4[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from butanone (methyl ethyl ketone).[2][10]

  • Formation of Biacetyl Monoxime: Butanone is reacted with an alkyl nitrite, such as ethyl nitrite, in the presence of an acid catalyst (e.g., hydrochloric acid). This reaction converts the butanone into biacetyl monoxime.[2][10][11]

    • CH₃C(O)CH₂CH₃ + CH₃CH₂ONO → CH₃C(O)C(NOH)CH₃ + CH₃CH₂OH[10]

  • Formation of this compound: The resulting biacetyl monoxime is then reacted with a hydroxylamine (B1172632) salt, such as sodium hydroxylamine monosulfonate, to form the second oxime group, yielding this compound.[2][10][11]

    • CH₃C(O)C(NOH)CH₃ + HONHSO₃Na → CH₃C(NOH)C(NOH)CH₃ + NaHSO₄[10]

The final product, this compound, crystallizes from the solution and can be purified by recrystallization.[11]

Principle of Nickel Detection

This compound is a highly sensitive and specific reagent for the detection and quantification of nickel(II) ions.[5] The reaction, discovered by Lev Aleksandrovich Chugaev, involves two bidentate this compound ligands chelating a central nickel ion.[12] This forms a stable, square planar complex, bis(dimethylglyoximato)nickel(II), which precipitates from the solution as a brilliant cherry-red solid.[6][7][12]

The overall balanced ionic equation for this reaction is: Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → --INVALID-LINK-- + 2H⁺(aq) [6][12][13]

The formation of hydrogen ions during the reaction necessitates careful pH control.[14] The precipitation is quantitative in a buffered solution with a pH between 5 and 9.[7][13] Below pH 5, the equilibrium shifts, favoring the dissolution of the complex.[7] To prevent interference from other metal ions like Fe(III) or Cr(III), which can form insoluble hydroxides in the buffered solution, a masking agent such as tartaric or citric acid is added. These agents form soluble complexes with the interfering ions, keeping them in solution.[7][14]

Experimental Protocol: Gravimetric Determination of Nickel

This section details a standard laboratory procedure for the quantitative analysis of nickel in a sample solution using this compound.

Reagents and Solutions
  • Nickel Sample Solution: An accurately weighed sample containing nickel, dissolved in acid.

  • Hydrochloric Acid (HCl): Dilute solution for pH adjustment.

  • Ammonia (B1221849) (NH₃) / Ammonium Hydroxide (NH₄OH): Dilute solution for pH adjustment.

  • 1% this compound Solution: 1 g of this compound dissolved in 100 mL of 95% ethanol.[14]

  • Tartaric or Citric Acid: To mask interfering ions.[13][14]

  • Silver Nitrate (AgNO₃) Solution: For testing for the presence of chloride ions in washings.

Procedure
  • Sample Preparation: Accurately weigh the nickel-containing sample and dissolve it in a suitable acid (e.g., HCl). Dilute the solution with deionized water in a beaker.

  • Masking of Interferences: Add tartaric or citric acid to the solution to complex any interfering ions, such as Fe(III).[14]

  • pH Adjustment: Make the solution slightly acidic (pH ≈ 5) using dilute hydrochloric acid.[7]

  • Precipitation:

    • Gently warm the solution to approximately 70-80 °C. Do not boil.[14]

    • Add the 1% ethanolic this compound solution. An excess is required to ensure complete precipitation.[14]

    • Slowly add dilute ammonia solution dropwise while stirring continuously until the solution is slightly alkaline and the red precipitate of bis(dimethylglyoximato)nickel(II) forms.[14]

  • Digestion: Keep the beaker on a water bath or hot plate at a gentle heat (60-80 °C) for 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.[7][13]

  • Cooling and Filtration:

    • Allow the beaker to cool to room temperature.

    • Test for complete precipitation by adding a few more drops of the this compound solution to the clear supernatant. No further precipitate should form.[7]

    • Filter the precipitate through a pre-weighed sintered glass crucible (G4) or ashless filter paper.[13]

  • Washing: Wash the precipitate with cold deionized water containing a small amount of ammonia until the washings are free of chloride ions (test with AgNO₃ solution).[7]

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in an oven at 110-120 °C until a constant weight is achieved.

    • Cool the crucible in a desiccator before each weighing.

  • Calculation: The weight of the nickel in the original sample can be calculated from the weight of the dried [Ni(C₄H₇N₂O₂)₂] precipitate using the gravimetric factor (Weight of Ni / Molecular Weight of [Ni(C₄H₇N₂O₂)₂]).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric determination of nickel using this compound.

Gravimetric_Determination_of_Nickel A Sample Dissolution (Ni-containing sample in acid) B Addition of Masking Agent (e.g., Tartaric Acid) A->B C pH Adjustment (Slightly acidic, pH ~5) B->C D Heating (Warm to 70-80°C) C->D E Add 1% this compound (in Ethanol) D->E F pH Adjustment to Alkaline (Add dilute NH₃ dropwise) E->F G Precipitation (Red Ni(dmgH)₂ forms) F->G H Digestion (Hold at 60-80°C) G->H I Cooling & Filtration H->I J Washing (Cold water + NH₃) I->J K Drying (Oven at 110-120°C) J->K L Weighing & Calculation K->L

Caption: Workflow for the gravimetric determination of nickel.

References

Synthesis of Dimethylglyoxime from Butanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of dimethylglyoxime (B607122) from butanone, tailored for researchers, scientists, and professionals in drug development. The document outlines the detailed reaction pathway, experimental protocols, and quantitative data associated with the synthesis.

Introduction

This compound (dmgH₂), a dioxime derivative of butane-2,3-dione, is a crucial chelating agent in analytical chemistry and coordination chemistry.[1][2] Its most prominent application lies in the selective precipitation and quantitative determination of metal ions such as nickel and palladium.[2][3][4][5] The synthesis from butanone (methyl ethyl ketone) is a well-established two-step process, involving the formation of an intermediate, biacetyl monoxime.[1][6][7] This guide details the procedural steps, reaction conditions, and expected yields for this synthesis.

Overall Reaction Pathway

The synthesis of this compound from butanone proceeds through two primary chemical transformations. First, butanone is converted to biacetyl monoxime via a nitrosation reaction. Subsequently, the biacetyl monoxime is oximated to yield the final product, this compound.

G Butanone Butanone (Methyl Ethyl Ketone) BiacetylMonoxime Biacetyl Monoxime (Intermediate) Butanone->BiacetylMonoxime + Ethyl Nitrite (B80452) (in situ from NaNO₂ + H₂SO₄ + EtOH) + HCl (catalyst) This compound This compound (Final Product) BiacetylMonoxime->this compound + Sodium Hydroxylamine (B1172632) Monosulfonate

Caption: Overall reaction pathway for the synthesis of this compound from butanone.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound from butanone.[8]

Part A: Preparation of Biacetyl Monoxime from Butanone

This step involves the in-situ generation of ethyl nitrite, which then reacts with butanone in the presence of an acid catalyst to form the monoxime intermediate.

Reagents:

  • Sodium Nitrite (NaNO₂)

  • Ethanol (90%)

  • Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • Butanone (Methyl Ethyl Ketone), dried

  • Hydrochloric Acid (HCl, sp. gr. 1.19)

  • Anhydrous Copper Sulfate (for drying butanone)

Procedure:

  • Preparation of Ethyl Nitrite:

    • Prepare two solutions. Solution I: 620 g of sodium nitrite and 285 cc of 90% ethanol, diluted with water to a total volume of 2.5 L. Solution II: 255 cc of sulfuric acid and 210 g of alcohol, diluted with water to 2.5 L.

    • Generate ethyl nitrite gas by slowly adding Solution II to Solution I in a suitable gas generation apparatus.[8]

  • Nitrosation of Butanone:

    • In a 2-L three-necked flask equipped with a condenser, thermometer, and a gas inlet tube, place 620 g of dried butanone.

    • Add 40 cc of concentrated hydrochloric acid to the butanone.[8]

    • Warm the mixture to 40°C.

    • Bubble the generated ethyl nitrite gas through the butanone solution while maintaining the temperature between 40°C and 55°C.[6][8]

    • After the addition of ethyl nitrite is complete, distill the mixture to remove the alcohol formed during the reaction, until the liquid temperature reaches 90°C. The resulting crude product is biacetyl monoxime.[8]

Part B: Synthesis of this compound from Biacetyl Monoxime

The crude biacetyl monoxime is then converted to this compound by reacting it with sodium hydroxylamine monosulfonate.

Reagents:

  • Crude Biacetyl Monoxime (from Part A)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bisulfite (Technical)

  • Shaved Ice

  • Sodium Hydroxide (B78521) (NaOH)

Procedure:

  • Preparation of Sodium Hydroxylamine Monosulfonate:

    • In a 12-L crock, mix 5 kg of shaved ice and 569 g of sodium nitrite.

    • Stir in a suspension of sodium bisulfite (containing ~1.1 kg of available SO₂) in 750 cc of water.

    • Slowly add 150 cc of 10% sodium hydroxide solution, ensuring the temperature does not exceed 10°C.

    • Finally, add 1.2 kg of 20% sodium hydroxide solution, keeping the temperature below 25°C.[8]

  • Oximation Reaction:

    • Add the crude biacetyl monoxime solution from Part A to the freshly prepared sodium hydroxylamine monosulfonate solution.

    • Heat the mixture to 70°C for one hour with constant stirring.[6]

    • Cool the solution to 25-30°C. The this compound will precipitate as white crystals.

    • Filter the crystals and wash them with cold water until free of sulfate.[8]

    • The resulting product is pure white this compound, which typically does not require further recrystallization.[8]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis process.

ParameterStep 1: Biacetyl Monoxime SynthesisStep 2: this compound SynthesisOverall Process
Reactants Butanone, Ethyl Nitrite, HClBiacetyl Monoxime, Sodium Hydroxylamine MonosulfonateButanone
Temperature 40 - 55°C[6][8]70°C (heating), 25-30°C (cooling)[6][8]-
Yield (Biacetyl Monoxime) 480 - 520 g (from 620 g butanone)[8]--
Yield (this compound) -540 - 575 g[6][8]46% (reported in one instance)[9]
Melting Point (°C) 76.5 (recrystallized)[8]238 - 241[1][6][8]238 - 241
Product Appearance Deep orange-red solution[9]White crystalline powder[1][8]White powder

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

G cluster_0 Part A: Biacetyl Monoxime Synthesis cluster_1 Part B: this compound Synthesis A1 Prepare Ethyl Nitrite Generation Apparatus A2 Charge Butanone & HCl into Reaction Flask A1->A2 A3 Heat to 40°C A2->A3 A4 Introduce Ethyl Nitrite Gas (Maintain 40-55°C) A3->A4 A5 Distill to Remove Alcohol (up to 90°C) A4->A5 A6 Crude Biacetyl Monoxime Solution Obtained A5->A6 B2 Add Crude Biacetyl Monoxime to Solution A6->B2 B1 Prepare Sodium Hydroxylamine Monosulfonate Solution B1->B2 B3 Heat Mixture to 70°C for 1 hour B2->B3 B4 Cool to 25-30°C to Precipitate Product B3->B4 B5 Filter Crystals B4->B5 B6 Wash with Cold Water B5->B6 B7 Pure this compound B6->B7

Caption: Experimental workflow for the two-part synthesis of this compound.

References

An In-depth Technical Guide to the Structure and Bonding of Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (B607122) (dmgH₂), a dioxime derivative of butane-2,3-dione, is a chelating agent of significant interest in analytical and coordination chemistry. Its remarkable specificity for nickel(II) ions, forming a vibrant, insoluble red complex, has established it as a cornerstone of gravimetric analysis. This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and physicochemical properties of this compound and its notable nickel(II) complex. Detailed experimental protocols for the synthesis of this compound and the gravimetric determination of nickel are presented, alongside a thorough analysis of the intramolecular and intermolecular forces that govern their behavior.

Molecular Structure and Bonding of this compound (dmgH₂)

This compound, with the chemical formula C₄H₈N₂O₂, is a white crystalline solid. The molecule consists of a four-carbon backbone derived from 2,3-butanedione (B143835), with two oxime functional groups (=NOH) attached to the central carbon atoms.

Intramolecular Bonding: The primary intramolecular forces are covalent bonds holding the atoms together. The molecule exhibits a planar or near-planar geometry.[1] The presence of the oxime groups allows for the existence of different stereoisomers, with the most stable being the anti-isomer, where the hydroxyl groups are on opposite sides of the C-C single bond. This configuration is stabilized by intramolecular hydrogen bonding between the oxygen atom of one oxime group and the hydrogen atom of the other.

Intermolecular Bonding: In the solid state, this compound molecules are held together by intermolecular hydrogen bonds, forming a polymeric structure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₈N₂O₂
Molar Mass 116.12 g/mol
Appearance White crystalline powder
Melting Point 240–241 °C (decomposes)
Solubility in Water Poorly soluble
Solubility in Organic Solvents Soluble in ethanol (B145695), methanol, acetone, and sodium hydroxide (B78521) solution.
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Crystallographic Data for this compound

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The following table summarizes key structural parameters.

Bond/AngleLength (Å) / Angle (°)
C-C (central) ~1.49
C-N ~1.29
N-O ~1.38
C-C (methyl) ~1.50
C-C-N ~115
C-N-O ~112

The Nickel(II) Dimethylglyoximate Complex

The reaction of this compound with nickel(II) ions in a neutral or slightly alkaline solution results in the formation of a bright red precipitate of nickel(II) dimethylglyoximate, [Ni(dmgH)₂].[2] This reaction is highly specific and is a cornerstone of qualitative and quantitative analysis for nickel.[2]

Structure and Bonding in the Nickel Complex

In the complex, two this compound molecules act as bidentate ligands, each donating two nitrogen atoms to the central nickel(II) ion. One proton is lost from each this compound molecule, resulting in the coordination of the monoanionic form, dmgH⁻. The nickel(II) ion adopts a square planar geometry.[3]

A key feature of the complex is the presence of strong intramolecular hydrogen bonds between the oxygen atoms of the two coordinated dmgH⁻ ligands. These hydrogen bonds contribute significantly to the exceptional stability of the complex. The overall structure forms a five-membered chelate ring.

Crystallographic Data for Nickel(II) Dimethylglyoximate

The structural parameters of the nickel(II) dimethylglyoximate complex have been extensively studied.

Bond/AngleLength (Å) / Angle (°)
Ni-N ~1.85 - 1.90
C-C (central) ~1.46
C-N ~1.32
N-O ~1.35
O-H···O ~2.44
N-Ni-N (bite) ~80
N-Ni-N (trans) ~100

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,3-butanedione and hydroxylamine (B1172632) hydrochloride.

Materials:

  • 2,3-Butanedione (diacetyl)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, dissolve hydroxylamine hydrochloride in a minimal amount of warm water.

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Cool both solutions in an ice bath.

  • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with constant stirring to generate free hydroxylamine.

  • In a third beaker, dissolve 2,3-butanedione in ethanol.

  • Slowly add the ethanolic solution of 2,3-butanedione to the cold hydroxylamine solution with continuous stirring.

  • A white precipitate of this compound will begin to form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

  • Dry the purified this compound. The product can be further purified by recrystallization from ethanol if necessary.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Reaction cluster_purification Purification butanedione 2,3-Butanedione in Ethanol mixing Mixing and Stirring (Ice Bath) butanedione->mixing hydroxylamine Hydroxylamine Hydrochloride + Sodium Hydroxide (in Water) hydroxylamine->mixing precipitation Precipitation mixing->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product This compound (dmgH₂) drying->product

Caption: Experimental workflow for the synthesis of this compound.

Gravimetric Determination of Nickel(II)

This protocol outlines the quantitative precipitation of nickel(II) ions using this compound.[4][5]

Materials:

  • A solution containing an unknown concentration of Ni²⁺ ions

  • 1% (w/v) solution of this compound in ethanol

  • Dilute ammonia (B1221849) solution

  • Dilute hydrochloric acid

  • Beakers

  • Hot plate

  • Sintered glass crucible (pre-weighed)

  • Drying oven

  • Desiccator

Procedure:

  • Pipette a known volume of the nickel(II) solution into a beaker and dilute with distilled water.

  • Acidify the solution with a few drops of dilute hydrochloric acid.

  • Heat the solution to about 70-80 °C on a hot plate. Do not boil.

  • Slowly add the alcoholic solution of this compound to the warm nickel solution with constant stirring. An excess of the reagent is required to ensure complete precipitation.[5]

  • Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline and a red precipitate forms.[4][5]

  • Digest the precipitate by keeping the beaker on the hot plate for 30-60 minutes to allow for the formation of larger, more easily filterable particles.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

  • Dry the crucible containing the precipitate in a drying oven at 110-120 °C to a constant weight.

  • Cool the crucible in a desiccator before weighing.

  • From the weight of the [Ni(dmgH)₂] precipitate, calculate the concentration of nickel in the original solution.

Gravimetric_Analysis_of_Nickel cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation and Weighing sample Nickel(II) Solution acidify Acidify (HCl) sample->acidify heat Heat to 70-80°C acidify->heat add_dmg Add this compound Solution heat->add_dmg add_nh3 Add Ammonia (alkaline) add_dmg->add_nh3 digest Digest Precipitate add_nh3->digest filter Filter through Sintered Crucible digest->filter wash Wash with Cold Water filter->wash dry Dry at 110-120°C wash->dry weigh Cool and Weigh dry->weigh result Calculate Nickel Concentration weigh->result

Caption: Experimental workflow for the gravimetric determination of nickel.

Signaling Pathways and Logical Relationships

The chelation of nickel by this compound is a classic example of coordination chemistry principles. The logical relationship of the key bonding interactions in the [Ni(dmgH)₂] complex is illustrated below.

Caption: Coordination and hydrogen bonding in the Ni(dmgH)₂ complex.

Conclusion

This compound remains a vital reagent in chemistry, distinguished by its selective and quantitative reaction with nickel(II). The stability of the resulting complex is a direct consequence of its square planar geometry, the chelate effect, and strong intramolecular hydrogen bonding. The detailed structural data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals engaged in analytical chemistry, materials science, and drug development. A thorough understanding of the principles governing the structure and bonding of this compound and its metal complexes is essential for its effective application and for the development of new analytical methods and materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylglyoxime (B607122) (DMG), a dioxime derivative of butane-2,3-dione, is an organic compound of significant interest in analytical and coordination chemistry.[1][2] Its chemical formula is CH₃C(NOH)C(NOH)CH₃, often abbreviated as dmgH₂ for the neutral form and dmgH⁻ for the anionic form.[1][3] First recognized for its high selectivity as a reagent for transition metals by Lev Aleksandrovich Chugaev, DMG has become an indispensable tool for the qualitative and quantitative analysis of metal ions, most notably nickel and palladium.[2][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Physical Properties

This compound is a colorless or white crystalline solid.[4] It is generally odorless and exists as a white to off-white powder.[4][6][7] The crystal structure of this compound has been determined to be triclinic, with molecules forming chains linked by hydrogen bonds.[8][9]

Tabulated Physical Data
PropertyValueReferences
Molecular Formula C₄H₈N₂O₂[4][10]
Molar Mass 116.120 g·mol⁻¹[1][3]
Appearance White/Off-White Crystalline Powder[1][4][6]
Melting Point 240-241 °C (decomposes)[1][3][11][12]
Density 1.37 g/cm³[1][3]
Solubility in Water Low / Insoluble[1][3][4][13]
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone, ether, and pyridine.[4][11][13]
pKa 10.60 (at 25°C)[14][15]
Vapor Pressure 0.00069 mmHg[16]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two oxime functional groups, which confer its ability to act as a weak acid and an exceptional chelating agent.[6][10]

Acidity

This compound is a dibasic acid, capable of losing one or both of its oxime protons to form the dmgH⁻ and dmg²⁻ anions, respectively.[9]

Coordination Chemistry

As a bidentate ligand, this compound uses the two nitrogen atoms of its oxime groups to coordinate with a single central metal ion, forming a stable five-membered ring structure known as a chelate.[4][10] This chelating ability is the foundation of its use in analytical chemistry.[10]

Reaction with Nickel: The most prominent reaction of this compound is with nickel(II) ions in a slightly ammoniacal solution. This reaction produces a vibrant, insoluble red precipitate of nickel(II) bis(dimethylglyoximate), [Ni(dmgH)₂].[5][10] This reaction is highly sensitive and specific, making it a reliable method for both the qualitative detection and quantitative gravimetric analysis of nickel.[10][17][18] The exceptional stability of the nickel-DMG complex is attributed to its square planar geometry and strong intramolecular hydrogen bonds.[4]

The reaction is as follows: Ni²⁺ + 2 C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂↓ (red precipitate) + 2H⁺[5][18]

Reaction with Other Metal Ions: this compound also forms precipitates with other metal ions. With palladium(II) in an acidic solution, it forms a yellow precipitate.[5][10] It can also be used to detect copper (blue precipitate), cobalt (brown precipitate), and bismuth (yellow precipitate).[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from butanone (methyl ethyl ketone) through a two-step process involving the formation of biacetyl monoxime as an intermediate.[1][19]

Methodology:

  • Preparation of Biacetyl Monoxime: Butanone is reacted with ethyl nitrite (B80452) in the presence of an acid catalyst (e.g., hydrochloric acid) to form biacetyl monoxime. The product can be isolated by distillation.[1][19]

  • Formation of this compound: The biacetyl monoxime is then reacted with a solution of sodium hydroxylamine (B1172632) monosulfonate. This compound crystallizes from the cold solution and can be collected by filtration.[1][19] The crystals are washed with cold water to remove any sulfate (B86663) impurities. The resulting product is typically a pure white solid that does not require further recrystallization.[19]

Gravimetric Determination of Nickel using this compound

This protocol outlines the quantitative precipitation of nickel from a solution.

Methodology:

  • Sample Preparation: A known weight of the nickel-containing sample is dissolved in an appropriate acid (e.g., nitric acid).[20][21] Any interfering ions, such as iron(III), are masked by adding citric or tartaric acid.[20][22] The solution is then diluted with distilled water.[23]

  • Precipitation: The solution is heated to approximately 60-80°C.[23][24] A 1% alcoholic solution of this compound is added, followed by the slow, dropwise addition of dilute ammonia (B1221849) solution until the solution is slightly alkaline (pH 5-9) and the characteristic red precipitate of nickel(II) bis(dimethylglyoximate) forms.[20][22][24]

  • Digestion of the Precipitate: The beaker containing the precipitate is placed on a water bath for about 30 minutes to encourage the formation of larger, more easily filterable particles.[22][25]

  • Filtration and Washing: The precipitate is collected by filtration through a pre-weighed sintered glass crucible or ashless filter paper.[22][23] The precipitate is washed with cold distilled water until the washings are free of chloride ions (tested with silver nitrate (B79036) solution).[21]

  • Drying and Weighing: The crucible with the precipitate is dried in an oven at 110-120°C until a constant weight is achieved.[24][25][26]

  • Calculation: The weight of the nickel in the sample can be calculated from the weight of the [Ni(C₄H₇N₂O₂)₂] precipitate using the gravimetric factor (mass of Ni / molar mass of Ni(dmgH)₂).[23]

Visualizations

Synthesis_of_this compound Butanone Butanone BiacetylMonoxime Biacetyl Monoxime Butanone->BiacetylMonoxime Reaction EthylNitrite Ethyl Nitrite + HCl EthylNitrite->BiacetylMonoxime DMG This compound BiacetylMonoxime->DMG Reaction Hydroxylamine Sodium Hydroxylamine Monosulfonate Hydroxylamine->DMG

Caption: Synthetic pathway of this compound.

Gravimetric_Analysis_of_Nickel Start Nickel-Containing Sample Solution AddReagents 1. Add Tartaric/Citric Acid 2. Heat to 60-80°C Start->AddReagents Precipitation Add Alcoholic DMG & Ammoniacal Solution (pH 5-9) AddReagents->Precipitation RedPrecipitate Formation of Red Ni(dmgH)₂ Precipitate Precipitation->RedPrecipitate Digestion Digest on Water Bath (30 min) RedPrecipitate->Digestion Filtration Filter and Wash with Cold Water Digestion->Filtration Drying Dry in Oven at 110-120°C to Constant Weight Filtration->Drying Final Weigh Precipitate & Calculate % Nickel Drying->Final

Caption: Workflow for gravimetric determination of nickel.

References

Dimethylglyoxime as a Bidentate Ligand: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylglyoxime (B607122) (dmgH₂), a dioxime derivative of diacetyl, is a highly specific and sensitive chelating agent that has been a cornerstone of analytical and coordination chemistry for over a century.[1] Its remarkable ability to form stable, brightly colored complexes with transition metals, most notably nickel, has established it as an indispensable reagent for qualitative and quantitative analysis.[2] As a bidentate ligand, dmgH₂ coordinates with metal ions through its two nitrogen atoms, forming stable five-membered chelate rings.[3] This guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its structural properties, the thermodynamics of complex formation, and its diverse applications. Detailed experimental protocols for the synthesis and analysis of its metal complexes are provided, alongside quantitative data and visual representations of key processes to support researchers in their scientific endeavors.

Introduction to this compound

This compound, with the chemical formula CH₃C(NOH)C(NOH)CH₃, is a white crystalline solid with low solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone.[4] It was first reported as a reagent for nickel detection by L. A. Chugaev in 1905.[2] The key to its function as a ligand lies in the two oxime groups, which contain nitrogen atoms with lone pairs of electrons available for donation to a metal center.[4]

Structure and Bonding

This compound typically acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atoms of its two oxime groups.[4] Upon deprotonation of one of the oxime protons, it forms a monoanionic ligand, dmgH⁻. Two of these dmgH⁻ ligands coordinate to a metal(II) ion, such as Ni(II) or Pd(II), to form a square planar complex.[2] A significant feature of these complexes is the presence of strong intramolecular hydrogen bonds between the oxygen atoms of the two coordinated dmgH⁻ ligands, which enhances their stability.[5]

Coordination Chemistry with Divalent Metal Ions

This compound forms stable complexes with several divalent transition metal ions, exhibiting a high degree of selectivity that is often dependent on the pH of the solution.

Nickel(II) Complexes

The reaction of this compound with nickel(II) ions in a neutral or slightly alkaline solution (pH 5-9) yields a characteristic bright raspberry or cherry-red precipitate of bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂].[6][7] This reaction is highly specific and is a standard method for the gravimetric and spectrophotometric determination of nickel.[8] The exceptional stability of the [Ni(dmgH)₂] complex is attributed to its square planar geometry, the chelate effect of the bidentate ligands, and the intramolecular hydrogen bonds that form a macrocyclic-like structure.[2]

Palladium(II) Complexes

Palladium(II) ions react with this compound in acidic solutions (pH 0.5-4) to form a yellow precipitate of bis(dimethylglyoximato)palladium(II), [Pd(dmgH)₂].[9] This difference in the optimal pH for precipitation allows for the selective separation of nickel and palladium from a mixture.[10]

Other Metal Complexes

This compound also forms complexes with other metal ions such as copper(II) and cobalt(II).[4][11] Copper(II) can form a soluble, brownish-green complex. Cobalt can form soluble complexes with this compound, which can interfere with nickel analysis if present in high concentrations, requiring the addition of a larger excess of the reagent.[7]

Quantitative Data

The stability and structural parameters of metal-dimethylglyoxime complexes are crucial for understanding their behavior and applications.

Physicochemical Properties of Metal-Dimethylglyoxime Complexes
PropertyNi(dmgH)₂Pd(dmgH)₂
Molar Mass ( g/mol ) 288.91338.66[12]
Appearance Bright red solid[2]Yellow solid[13]
Solubility in Water Very low[5]Insoluble
Melting Point (°C) Decomposes >250Decomposes
Crystal System Orthorhombic[5]-
Structural Data of Bis(dimethylglyoximato)nickel(II)
ParameterValueReference
Coordination Geometry Square Planar[2][5]
Ni-N Bond Length (Å) ~1.85[5]
O···O Distance (Å) ~2.44[5]
Intramolecular O-H···O Bond Present[5]
Stability Constants

Experimental Protocols

Synthesis of Bis(dimethylglyoximato)nickel(II)

This protocol describes the preparation of the [Ni(dmgH)₂] complex.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (C₄H₈N₂O₂)

  • Ethanol (95%)

  • Ammonia (B1221849) solution (dilute)

  • Distilled water

  • Beakers

  • Stirring rod

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Oven

Procedure:

  • Dissolve a known amount of NiCl₂·6H₂O in distilled water in a beaker.

  • In a separate beaker, prepare a 1% solution of this compound in 95% ethanol.[15]

  • Heat the nickel salt solution to approximately 70-80°C.[16]

  • Add the ethanolic this compound solution to the heated nickel solution. An excess of the reagent should be used.

  • Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A bright red precipitate will form.[15]

  • Digest the precipitate by keeping the beaker on a water bath for about 30 minutes to encourage the formation of larger, more easily filterable particles.[15]

  • Allow the solution to cool to room temperature.

  • Filter the precipitate using a pre-weighed sintered glass crucible or filter paper.[16]

  • Wash the precipitate with cold distilled water until the filtrate is free of chloride ions (test with AgNO₃ solution).[7]

  • Dry the precipitate in an oven at 110-120°C to a constant weight.[15][16]

Gravimetric Determination of Nickel

This protocol outlines the quantitative analysis of nickel in a sample.

Materials:

  • Unknown nickel sample

  • Hydrochloric acid (HCl, dilute)

  • 1% this compound in ethanol

  • Ammonia solution (dilute)

  • Citric acid (if interfering ions like Fe³⁺ are present)

  • Sintered glass crucible (pre-weighed)

  • Filtration apparatus

  • Oven and desiccator

Procedure:

  • Accurately weigh a sample containing a known amount of the nickel-containing substance and dissolve it in a beaker with distilled water and a small amount of dilute HCl.

  • Dilute the solution to about 150 mL with distilled water.

  • If interfering ions are present, add a solution of citric acid.

  • Heat the solution to 70-80°C.[16]

  • Add a sufficient amount of 1% ethanolic this compound solution.

  • Slowly add dilute ammonia solution with constant stirring until the precipitation is complete and the solution is slightly ammoniacal.[16]

  • Digest the precipitate on a water bath for 30-60 minutes.

  • Allow the precipitate to cool and settle for about one hour.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold water until the washings are free of chloride.

  • Dry the crucible with the precipitate in an oven at 110-120°C until a constant weight is achieved.[16]

  • Calculate the mass of nickel in the original sample based on the weight of the [Ni(dmgH)₂] precipitate (molar mass: 288.91 g/mol ; atomic mass of Ni: 58.69 g/mol ).

Spectrophotometric Determination of Nickel

This protocol is for the determination of trace amounts of nickel.

Materials:

  • Standard nickel solution (e.g., 10 ppm)

  • 1% this compound solution in ethanol

  • Saturated bromine water (oxidizing agent)

  • Ammonia solution

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of nickel by diluting a stock solution to known concentrations in volumetric flasks.

  • To each standard solution and the unknown sample solution in separate volumetric flasks, add the reagents in the following order: this compound solution, bromine water, and then ammonia solution to develop the color.

  • Dilute each solution to the mark with distilled water and mix well.

  • Allow the color to develop for a fixed period, typically around 10 minutes.[17]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max), which is approximately 445 nm, using a reagent blank as a reference.[8][17]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.

Visualizations

Coordination of this compound with Nickel(II)

G cluster_ligands Ligands cluster_reaction Coordination Process cluster_complex Complex dmgH2_1 This compound (dmgH₂) Deprotonation Deprotonation (loss of H⁺) dmgH2_1->Deprotonation dmgH2_2 This compound (dmgH₂) dmgH2_2->Deprotonation Ni_ion Ni²⁺ Ion Coordination Coordination Ni_ion->Coordination Deprotonation->Coordination 2 dmgH⁻ Ni_dmgH2 [Ni(dmgH)₂] Square Planar Complex Coordination->Ni_dmgH2 H_bond Intramolecular H-Bonding Ni_dmgH2->H_bond Stabilization

Caption: Coordination pathway of this compound with Ni(II).

Experimental Workflow for Gravimetric Analysis of Nickel

G start Start: Ni²⁺ Sample Solution dissolution 1. Dissolution (add HCl, dilute) start->dissolution heating 2. Heating (70-80°C) dissolution->heating add_dmg 3. Add dmgH₂ (ethanolic solution) heating->add_dmg precipitation 4. Precipitation (add NH₃, adjust pH 5-9) add_dmg->precipitation digestion 5. Digestion (water bath, 30-60 min) precipitation->digestion cooling 6. Cooling digestion->cooling filtration 7. Filtration (sintered crucible) cooling->filtration washing 8. Washing (cold water) filtration->washing drying 9. Drying (110-120°C) washing->drying weighing 10. Weighing (constant weight) drying->weighing calculation 11. Calculation (% Nickel) weighing->calculation end End: Quantitative Result calculation->end

Caption: Workflow for the gravimetric determination of nickel.

Selective Precipitation of Ni(II) and Pd(II)

G cluster_solution Initial Solution cluster_process Precipitation Steps cluster_results Separated Components mixture Mixture of Ni²⁺ and Pd²⁺ ions add_dmg_acid Add dmgH₂ in Acidic Medium (pH ~1) mixture->add_dmg_acid filter_pd Filter Yellow Precipitate [Pd(dmgH)₂] add_dmg_acid->filter_pd adjust_ph Adjust Filtrate to Alkaline pH (pH ~8) filter_pd->adjust_ph Filtrate (contains Ni²⁺) pd_complex Isolated Pd(II) filter_pd->pd_complex Solid filter_ni Filter Red Precipitate [Ni(dmgH)₂] adjust_ph->filter_ni ni_complex Isolated Ni(II) filter_ni->ni_complex Solid

Caption: Selective precipitation of Palladium and Nickel ions.

Conclusion

This compound remains a vital and versatile bidentate ligand in the field of chemistry. Its high selectivity and the distinct characteristics of its metal complexes, particularly with nickel and palladium, ensure its continued importance in analytical procedures. The stability of these complexes, enhanced by the chelate effect and intramolecular hydrogen bonding, also makes them subjects of interest in coordination and materials chemistry. This guide has provided a detailed technical overview, including practical experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in leveraging the unique properties of this compound in their work.

References

Reaction mechanism of Dimethylglyoxime with nickel ions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism of Dimethylglyoxime (B607122) with Nickel Ions

Introduction

This compound (C₄H₈N₂O₂), often abbreviated as DMG or DMGH₂, is a highly selective organic reagent first reported by L. A. Chugaev in 1905 for the detection and quantification of nickel(II) ions.[1][2] The reaction between an aqueous solution of Ni²⁺ ions and an alcoholic solution of this compound in a neutral or slightly alkaline medium results in the formation of a distinct, bright cherry-red precipitate of nickel(II) bis(dimethylglyoximate), [Ni(DMG)₂].[1][2][3] This reaction is renowned for its high sensitivity and specificity, making it a cornerstone in classical qualitative and quantitative analytical chemistry, particularly for gravimetric and spectrophotometric analysis.[4][5] The exceptional stability of the resulting chelate complex is attributed to its unique structural features, including a square planar geometry and intramolecular hydrogen bonding.[3][6]

Reaction Mechanism and Stoichiometry

The reaction involves the chelation of a central nickel(II) ion by two molecules of the bidentate ligand, this compound. Each this compound molecule loses a proton from one of its oxime groups, acting as a singly charged anion (DMGH⁻). These two DMGH⁻ anions coordinate with the Ni²⁺ ion.

Overall Reaction:

The balanced ionic equation for the precipitation reaction is:

Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[2][7]

In this reaction, two this compound molecules (C₄H₈N₂O₂) coordinate to one nickel(II) ion, forming the insoluble precipitate Ni(C₄H₇N₂O₂)₂ and releasing two hydrogen ions.[7]

Role of pH

The pH of the solution is a critical factor governing the formation and stability of the nickel-dimethylglyoxime complex.[8]

  • Alkaline/Neutral Medium : The reaction is quantitatively successful in a solution buffered to a pH range of 5 to 9.[4][9] Optimal precipitation is often cited to occur in a slightly ammoniacal solution, with pH ranges of 5.8-11.0 or 9-12 being highly effective.[5][10][11][12] The alkaline conditions facilitate the deprotonation of the oxime group (-NOH) in this compound, allowing it to act as a chelating anion.[13][14] Ammonia (B1221849) or citrate (B86180) buffers are commonly used to maintain the required pH.[4][9]

  • Acidic Medium : In a strongly acidic medium (pH < 5), the precipitate dissolves.[4][9] The low pH suppresses the ionization of the weakly acidic this compound, and the equilibrium of the reaction shifts to favor the reactants (free Ni²⁺ ions).[13] The lone pairs on the nitrogen and oxygen atoms become protonated, preventing them from coordinating with the nickel ion.[13]

ReactionMechanism Ni_ion Ni²⁺ (aq) Deprotonation Deprotonation -2H⁺ Ni_ion->Deprotonation + 2 DMGH₂ DMG1 This compound (DMGH₂) DMG2 This compound (DMGH₂) Buffer Buffer (NH₃ or Citrate) pH 5-9 Buffer->Deprotonation Maintains pH Complex [Ni(DMG)₂] Precipitate (Cherry-Red Solid) Deprotonation->Complex Chelation

Caption: Logical flow of the nickel-dimethylglyoxime reaction.

Structure of the Nickel(II) Bis(dimethylglyoximate) Complex

The resulting [Ni(DMG)₂] complex is a coordination compound with distinct structural features that account for its high stability and insolubility.

  • Coordination Geometry : The nickel(II) ion is in a square planar geometry.[1][6]

  • Ligand Bonding : It is coordinated by two deprotonated this compound ligands (dmgH⁻). These ligands are bidentate, meaning they bind to the central metal ion through two donor atoms. In this case, the coordination occurs through the donation of electron pairs from the four nitrogen atoms of the two DMG molecules.[4][15]

  • Chelation and Stability : The bidentate nature of the ligands leads to the formation of two stable five-membered rings, a phenomenon known as the chelate effect, which enhances the complex's stability.[3]

  • Intramolecular Hydrogen Bonding : The structure is further stabilized by strong intramolecular hydrogen bonds between the oxygen atom of one DMG ligand and the hydroxyl hydrogen of the other.[3][6][15] This hydrogen bonding creates a larger macrocyclic-like structure, contributing significantly to the complex's stability and low solubility in water.[6]

Caption: Structure of the [Ni(DMG)₂] complex.

Quantitative Data Summary

The reaction is characterized by several key quantitative parameters that are crucial for its application in analytical chemistry.

ParameterValueConditions / NotesReference(s)
Stoichiometry (Ni²⁺:DMG) 1:2Forms Ni(C₄H₇N₂O₂)₂[3][7]
Optimal pH Range 5.0 - 9.0For quantitative precipitation (gravimetric).[4][9]
5.8 - 11.0For adsorption on naphthalene (B1677914) (spectrophotometric).[10]
9.0 - 12.0For flotation separation (spectrophotometric).[5][11]
λmax (Absorbance) ~445 nmIn the presence of an oxidizing agent (e.g., bromine, persulfate) for spectrophotometry.[5][8][16]
375 nmFor complex adsorbed on naphthalene and dissolved in chloroform.[10]
Molar Absorptivity (ε) 3.2 x 10³ L·mol⁻¹·cm⁻¹At 375 nm for naphthalene/chloroform method.[10]
Log Stability Constant (log β₂) 17.6 ± 0.7Determined by thermal-lens spectrometry.[17]

Experimental Protocols

The reaction of nickel with this compound is the basis for well-established analytical procedures.

Protocol 1: Gravimetric Determination of Nickel

This method relies on the quantitative precipitation of nickel as [Ni(DMG)₂] and weighing the dried precipitate.

1. Sample Preparation:

  • Accurately weigh a sample containing a known amount of nickel and dissolve it in distilled water. If necessary, add a few mL of dilute hydrochloric acid to aid dissolution.[18]

  • Dilute the solution to an appropriate volume (e.g., 100-150 mL).

2. Precipitation:

  • Heat the solution to approximately 50-70°C. Do not boil.[19]

  • Add a 1% alcoholic solution of this compound in slight excess to ensure complete precipitation. A large excess should be avoided as DMG itself can precipitate in alcoholic solutions.[4][9]

  • Slowly add a dilute ammonia solution (e.g., 1:1 aqueous solution) dropwise with constant stirring until the solution is slightly alkaline and a scarlet red precipitate forms. The distinct smell of ammonia indicates sufficient addition.[18][20]

3. Digestion and Filtration:

  • Digest the precipitate by keeping the solution hot (on a water bath) for 30-60 minutes. This process encourages the formation of larger, more easily filterable crystals.[21]

  • Allow the solution to cool. Test the supernatant for complete precipitation by adding a few more drops of the DMG solution.

  • Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).[18]

4. Washing and Drying:

  • Wash the precipitate with cold distilled water containing a small amount of ammonia until the washings are free of chloride ions (test with AgNO₃).[4]

  • Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours until a constant weight is achieved.[18][21]

5. Calculation:

  • Calculate the weight of nickel in the original sample using the weight of the [Ni(DMG)₂] precipitate and the gravimetric factor (mass of Ni / molar mass of Ni(DMG)₂ = 0.2031).[14]

Protocol 2: Spectrophotometric Determination of Nickel

This method involves forming a colored nickel-DMG complex in solution and measuring its absorbance. An oxidizing agent is typically added to form a stable, colored Ni(III) or Ni(IV) complex that is soluble and absorbs strongly at ~445 nm.[16]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of a known nickel concentration (e.g., 100 ppm) from a primary standard like ammonium (B1175870) nickel(II) sulfate.[16]

  • From the stock solution, prepare a series of working standards with varying nickel concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by serial dilution.

2. Color Development:

  • Take a fixed volume of each standard solution (and the unknown sample) in separate volumetric flasks.

  • Add reagents in the following order, mixing after each addition:

    • Citric acid solution (to prevent precipitation of iron hydroxides).[22]
    • An oxidizing agent (e.g., bromine water or potassium persulfate).
    • Concentrated ammonia solution until the desired pH is reached and the color of the oxidant disappears. Add a small amount in excess.[16]
    • 1% this compound solution.[16]

  • Dilute to the mark with distilled water and mix well.

  • Allow the solution to stand for 5-10 minutes for full color development.[16]

3. Absorbance Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 445 nm.[16]

  • Use a reagent blank (containing all reagents except nickel) to zero the instrument.

  • Measure the absorbance of each standard and the unknown sample.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.

  • Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.

SpectroWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards 1. Prepare Ni²⁺ Standard Solutions add_reagents 3. Add Reagents (Buffer, Oxidant, DMG) prep_standards->add_reagents prep_unknown 2. Prepare Unknown Sample Solution prep_unknown->add_reagents develop_color 4. Allow Color Development (5-10 min) add_reagents->develop_color measure_abs 5. Measure Absorbance at λmax (~445 nm) develop_color->measure_abs plot_curve 6. Plot Calibration Curve (Abs vs. Conc.) measure_abs->plot_curve det_conc 7. Determine Unknown Concentration plot_curve->det_conc

Caption: Workflow for spectrophotometric analysis of nickel.

References

An In-depth Technical Guide to the Solubility of Dimethylglyoxime in Ethanol Versus Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of dimethylglyoxime (B607122) in two common laboratory solvents: ethanol (B145695) and water. Understanding the solubility characteristics of this compound is crucial for its various applications, including in analytical chemistry for the detection and quantification of nickel, and potentially in pharmaceutical contexts. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound demonstrates a significant difference between polar protic solvents like water and less polar organic solvents like ethanol. This disparity is primarily attributed to the molecular structure of this compound, which contains both polar hydroxyl groups and nonpolar methyl groups.

SolventTemperature (°C)Solubility ( g/100 mL)
Water200.063[1]
Ethanol254.2[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the widely used shake-flask method.

2.1. Materials and Equipment

  • This compound (analytical grade)

  • Solvent (e.g., deionized water, absolute ethanol)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • Spectrophotometer or other suitable analytical instrument for quantification

  • Oven for drying

2.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of conical flasks containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a prolonged period (e.g., 12-24 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification: Determine the concentration of this compound in the filtrate. This can be achieved through various analytical techniques:

    • Gravimetric Analysis: Evaporate the solvent from the volumetric flask in an oven at a temperature below the decomposition point of this compound and weigh the residue.

    • Spectrophotometric Analysis: If this compound exhibits absorbance at a specific wavelength, its concentration can be determined using a UV-Vis spectrophotometer by comparing the absorbance to a standard calibration curve.

    • Chromatographic Analysis (e.g., HPLC): This method can provide highly accurate quantification by separating and detecting the analyte.

  • Data Analysis: Calculate the solubility in g/100 mL or other desired units based on the amount of this compound quantified in the known volume of the solvent.

2.3. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound and solvents in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatically Controlled Agitation) A->B C Phase Separation (Settling of Undissolved Solid) B->C D Sample Withdrawal & Filtration (0.45 µm Syringe Filter) C->D E Quantification of Solute D->E F Gravimetric Analysis E->F Method 1 G Spectrophotometric Analysis E->G Method 2 H Chromatographic Analysis (HPLC) E->H Method 3 I Data Analysis & Solubility Calculation F->I G->I H->I

Caption: Workflow for the experimental determination of this compound solubility.

This in-depth guide provides the essential information for understanding and determining the solubility of this compound in ethanol and water. The significant difference in solubility underscores the importance of solvent choice in the design of experiments and processes involving this compound. The provided experimental protocol offers a robust framework for obtaining reliable and accurate solubility data.

References

Coordination complexes of Dimethylglyoxime with transition metals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Coordination Complexes of Dimethylglyoxime (B607122) with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dioxime derivative of diacetyl with the formula CH₃C(NOH)C(NOH)CH₃, is a highly versatile chelating agent in coordination chemistry.[1][2] Abbreviated as H₂dmg in its neutral form and Hdmg⁻ in its monoanionic ligand form, it was one of the first selective organic reagents to be applied in analytical chemistry.[1][3][4] It forms stable, often brightly colored, coordination complexes with a variety of transition metals, most notably nickel, palladium, and cobalt.[1] These complexes are not only of theoretical interest as models for enzymes and catalysts but also have significant practical applications ranging from gravimetric analysis and precious metal refining to catalysis and potential therapeutic uses.[1][5][6] This guide provides a comprehensive technical overview of the synthesis, structure, properties, and applications of these important coordination compounds.

Core Structure and Bonding Principles

The reaction of a divalent metal ion (M²⁺) with two equivalents of the dimethylglyoximate monoanion (Hdmg⁻) typically yields a neutral, square planar complex, M(Hdmg)₂. The stability and characteristic structure of these complexes are governed by two primary factors:

  • Chelation: The Hdmg⁻ ligand acts as a bidentate ligand, coordinating to the central metal ion through its two nitrogen atoms.[3] This forms a stable five-membered chelate ring, an effect that significantly enhances the thermodynamic stability of the complex.[3]

  • Intramolecular Hydrogen Bonding: The square planar arrangement is further stabilized by strong O-H···O hydrogen bonds formed between the oxime groups of the two opposing Hdmg⁻ ligands.[3][7] This feature locks the complex into a planar conformation and contributes to its low solubility in water.[3][8]

These structural features are critical to the properties and applications of metal-DMG complexes. The nature of the central metal ion (e.g., Ni²⁺, Cu²⁺, Pd²⁺) influences specific properties such as M-N bond lengths, electronic spectra, and the strength of the intramolecular hydrogen bonds.[9][10] For instance, stronger H-bonding contributes to the greater stability of Ni(Hdmg)₂ compared to Cu(Hdmg)₂.[7][9]

Diagram 1: General Structure of a Bis(dimethylglyoximato)metal(II) Complex.

Experimental Protocols

The synthesis of metal-DMG complexes is a staple of inorganic chemistry labs due to its reliability and the often striking visual results. The protocol for Bis(dimethylglyoximato)nickel(II), Ni(Hdmg)₂, is presented here as a representative example.

Protocol: Synthesis of Bis(dimethylglyoximato)nickel(II)

This procedure is adapted from multiple established methods for the gravimetric determination and synthesis of the Ni(Hdmg)₂ complex.[8][11][12][13]

Objective: To synthesize the Ni(Hdmg)₂ complex via precipitation from an aqueous solution of a Ni(II) salt.

Materials & Reagents:

  • Nickel(II) salt (e.g., NiCl₂·6H₂O or NiSO₄·(NH₄)₂SO₄·6H₂O).[11][12]

  • This compound (H₂dmg).[11]

  • Solvent for H₂dmg (e.g., absolute ethanol (B145695) or a 50:50 methanol-isopropanol mixture).[8][11]

  • Ammonium (B1175870) hydroxide (B78521) solution (e.g., 1:1 aqueous solution) to create an alkaline medium.[12][14]

  • Distilled water.[11]

  • Beakers, graduated cylinders, heating apparatus (water bath or hot plate), filtration apparatus (sintered glass crucible or filter paper), drying oven, desiccator.[12][13]

Procedure:

  • Prepare Nickel Solution: Dissolve a precisely weighed amount of the nickel(II) salt in distilled water in a beaker. A slight acidification with dilute HCl may be used if using nickel ammonium sulfate.[12] Heat the solution gently (e.g., to 50-60 °C).[8]

  • Prepare DMG Solution: In a separate beaker, prepare a 1% solution of this compound in the chosen alcohol solvent.[12]

  • Precipitation: Add the alcoholic DMG solution to the warm nickel salt solution.[12] Then, slowly add ammonium hydroxide solution dropwise while stirring continuously until the solution is alkaline (a distinct smell of ammonia (B1221849) should be present).[12][14] A voluminous, bright cherry-red precipitate of Ni(Hdmg)₂ will form immediately.[3][13]

    • Reaction: Ni²⁺ + 2 H₂dmg + 2 NH₄OH → [Ni(Hdmg)₂] (s) + 2 NH₄⁺ + 2 H₂O[13]

  • Digestion: Heat the mixture with the precipitate on a water bath at 60-80 °C for approximately 30-60 minutes.[8][14] This "digestion" process allows smaller crystals to dissolve and redeposit onto larger ones, resulting in a more easily filterable and purer product.

  • Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible (G3 or G4) or filter paper.[12] Wash the precipitate several times with distilled water to remove any soluble impurities.[8][14]

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C for 1-2 hours until a constant weight is achieved.[8][14] The elevated temperature also helps to volatilize any excess, unreacted this compound.[8]

  • Final Steps: Cool the dried precipitate in a desiccator to prevent moisture absorption, and then weigh it to determine the yield.[13]

G start Start prep_ni Prepare Aqueous Ni(II) Salt Solution (e.g., NiCl₂·6H₂O) start->prep_ni prep_dmg Prepare 1% Alcoholic DMG Solution start->prep_dmg heat_ni Warm Ni(II) Solution (50-60 °C) prep_ni->heat_ni mix Combine Solutions prep_dmg->mix heat_ni->mix add_nh4oh Add NH₄OH Dropwise (Induce Precipitation) mix->add_nh4oh precipitate Cherry-Red Precipitate Forms [Ni(Hdmg)₂] add_nh4oh->precipitate digest Digest Precipitate on Water Bath (30-60 min) precipitate->digest filter Filter Hot Suspension (Sintered Glass Crucible) digest->filter wash Wash Precipitate (Distilled Water) filter->wash dry Dry in Oven (110-120 °C) wash->dry cool_weigh Cool in Desiccator & Weigh Product dry->cool_weigh end End cool_weigh->end

Diagram 2: Experimental Workflow for the Synthesis of Ni(Hdmg)₂.

Quantitative Data and Characterization

The characterization of transition metal-DMG complexes relies on a suite of analytical techniques. Spectroscopic and structural data provide insight into the bonding and geometry of these compounds.

Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming the structure of M(Hdmg)₂ complexes.

  • Infrared Spectroscopy: Key vibrational bands are indicative of coordination. The strong C=N stretching vibration is observed around 1570 cm⁻¹.[11] The N-O stretching bands appear in the 1100-1250 cm⁻¹ region.[11] The formation of the M-N coordinate bond is confirmed by new bands in the far-IR region, typically between 400-550 cm⁻¹.[11] The O-H stretch associated with the intramolecular hydrogen bond is often broad and shifted to a lower frequency compared to a free O-H group.[15]

  • UV-Visible Spectroscopy: These complexes are often colored due to electronic transitions. For Ni(Hdmg)₂, an intense absorption peak around 574 nm is attributed to metal-to-ligand charge transfer (MLCT) transitions.[16] The position of these absorption bands is sensitive to the central metal ion.[10]

Table 1: Key IR Vibrational Frequencies (cm⁻¹) for M(Hdmg)₂ Complexes

Vibration Mode Ni(Hdmg)₂ Pd(Hdmg)₂ Pt(Hdmg)₂
O-H Stretch (asymm.) ~2240[15] ~2964[15] ~2934[15]
C=N Stretch ~1572[11] - -
N-O Stretch (asymm.) ~1240[11] - -
N-O Stretch (symm.) ~1101[11] - -

| Ni-N Stretch | ~520, ~429[11] | - | - |

Note: Data for Pd and Pt complexes are less commonly reported in introductory literature but have been studied computationally.[15]

Structural and Stability Data

X-ray crystallography provides definitive structural information, including bond lengths and angles. The stability of these complexes in solution is quantified by their stability constants (K), which reflect the equilibrium of the complex formation reaction.[17] Higher log K values indicate greater thermodynamic stability.[17]

Table 2: Selected Structural Parameters for M(Hdmg)₂ Complexes

Metal (M) M-N Bond Length (Å) Geometry Reference
Nickel(II) ~1.912 (Calculated) Square Planar [15]
Copper(II) - Distorted Square Planar/Pyramidal [18][19]
Palladium(II) ~2.015 (Calculated) Square Planar [15]

| Platinum(II) | ~2.000 (Calculated) | Square Planar |[15] |

Table 3: Stability Constants (log K) of Transition Metal-DMG Complexes

Metal Ion log K₁ log K₂ Medium Reference
Ni(II) - - 75% Dioxane-Water [20]
Cu(II) - - 75% Dioxane-Water [20]
Co(II) - - 75% Dioxane-Water [20]

| Zn(II) | - | - | 75% Dioxane-Water |[20] |

Note: Specific numerical values for stability constants are highly dependent on experimental conditions (solvent, temperature, ionic strength) and are best compared when measured under identical conditions.[17][20][21] The general stability trend for high-spin divalent metal ions often follows the Irving-Williams series.

Applications in Research and Development

The unique properties of metal-DMG complexes have led to their use in diverse scientific and industrial fields.

Analytical Chemistry

The most traditional and widespread application is in analytical chemistry.[2]

  • Gravimetric Analysis of Nickel: The quantitative precipitation of Ni²⁺ as the insoluble, brilliantly colored Ni(Hdmg)₂ complex is a classic and highly accurate method for determining nickel content.[4] The complex has a well-defined stoichiometry, is thermally stable, and has a high molecular weight, making it an excellent weighing form.[8]

  • Qualitative Detection: The formation of the cherry-red precipitate serves as a highly sensitive and specific spot test for the presence of Ni²⁺ ions, even at low concentrations.[3] This test is used to check for nickel release from alloys in items that contact the skin, such as jewelry, to identify potential causes of contact dermatitis.[2][3]

  • Palladium and Platinum Analysis: DMG is also used to precipitate palladium and platinum from acidic solutions, typically forming a yellow precipitate with Pd²⁺, allowing for their separation and quantification.[4][5]

G start Sample Solution (May contain Ni²⁺) add_dmg Add alcoholic solution of this compound (H₂dmg) start->add_dmg adjust_ph Make solution alkaline (add NH₄OH) add_dmg->adjust_ph observe Observe for Precipitate adjust_ph->observe no_ppt No Precipitate observe->no_ppt No ppt Cherry-Red Precipitate Forms observe->ppt Yes result_neg Result: Ni²⁺ Absent or below detection limit no_ppt->result_neg result_pos Result: Ni²⁺ Present (Confirmed by [Ni(Hdmg)₂] formation) ppt->result_pos

Diagram 3: Qualitative Analysis Pathway for Nickel(II) Ions using DMG.

Catalysis

Cobalt-dimethylglyoxime complexes, known as cobaloximes , are of significant research interest.[22] They serve as important structural and functional models for Vitamin B₁₂ coenzymes.[22] Furthermore, cobaloximes have demonstrated impressive catalytic activity, particularly in the electrochemical and photochemical reduction of protons to produce hydrogen gas (H₂).[23][24] Their ability to facilitate electron transfer makes them promising candidates for catalysts in renewable energy systems.[23]

Drug Development and Medicinal Applications

While DMG complexes themselves are not primary drug candidates, the principles of their coordination chemistry are relevant to drug development. The field of medicinal inorganic chemistry often focuses on metal-based drugs, with platinum complexes like cisplatin (B142131) being among the most successful anticancer agents.[6][25] Research into functionalizing platinum complexes to improve tumor targeting and reduce side effects is an active area.[26] The stable, planar scaffold provided by ligands like Hdmg⁻ could conceptually be incorporated into more complex drug delivery systems or theranostic agents, which combine therapeutic and diagnostic functions.[26]

References

Methodological & Application

Gravimetric Determination of Nickel using Dimethylglyoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG), a highly selective and accurate analytical method. These notes and protocols are designed for use in research, quality control, and developmental settings where precise quantification of nickel is required.

Introduction

Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the measurement of mass to determine the amount of an analyte in a sample. The determination of nickel by precipitation with this compound is a classic and highly reliable gravimetric procedure. In this method, nickel(II) ions react with an alcoholic solution of this compound in a slightly alkaline or buffered acidic medium to form a voluminous, bright red precipitate of nickel dimethylglyoximate, Ni(C₄H₇N₂O₂)₂. This complex is then carefully collected, dried, and weighed. From the mass of the precipitate, the mass of nickel in the original sample can be calculated with a high degree of accuracy.[1]

The selectivity of this compound for nickel is a key advantage of this method. However, certain experimental conditions must be carefully controlled to ensure complete precipitation and to avoid interferences from other metal ions.

Chemical Principle

The reaction between nickel(II) ions and two molecules of this compound (DMG) results in the formation of a stable, neutral chelate complex. Each DMG molecule loses a proton from one of its oxime groups, and the nitrogen atoms of both oxime groups coordinate with the nickel ion. This results in a square planar complex that is insoluble in water.[2][3]

The overall reaction can be represented as:

Ni²⁺ + 2 C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂ (s) + 2 H⁺

The formation of the nickel dimethylglyoximate precipitate is pH-dependent. The precipitation is quantitative in a pH range of 5 to 9.[2] In strongly acidic solutions, the precipitate will not form due to the protonation of the this compound. In strongly alkaline solutions, the precipitation can also be incomplete. Therefore, the pH of the solution is typically controlled using a buffer system, such as an ammonia-ammonium chloride or a citrate (B86180) buffer.[2]

Data Presentation

The following tables summarize key quantitative data relevant to the gravimetric determination of nickel using this compound.

Table 1: Solubility of Nickel Dimethylglyoximate

Solvent SystemTemperature (°C)Solubility (mol/L)
Ammonia (B1221849) Buffer25Varies with pH (see Figure 1)
Acetate + Ammonia Buffer25Varies with pH (see Figure 1)
Citrate + Acetate + Ammonia Buffer25Varies with pH (see Figure 1)
Water25Insoluble[3][4]
Ethanol (B145695)25Soluble[4]

Table 2: Optimal pH Range for Precipitation

pH RangeObservationReference
5 - 9Quantitative precipitation[2][6]
< 5Incomplete precipitation due to protonation of DMG[2]
> 9Potential for incomplete precipitation

Table 3: Accuracy and Precision of the Gravimetric Method

ParameterTypical ValueNotes
Accuracy
Recovery> 99.5%The gravimetric method is considered one of the most accurate analytical methods available.[1]
Precision
Relative Standard Deviation (RSD)< 0.5%With proper technique, high precision can be achieved.

Note: While specific validation data with certified reference materials for this exact method are not extensively published, the gravimetric determination of nickel with this compound is widely recognized as a primary analytical method with high accuracy and precision.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the gravimetric determination of nickel.

Preparation of Reagents
  • 1% (w/v) this compound Solution: Dissolve 1.0 g of this compound in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

  • Ammonia Solution (1:1): Carefully mix equal volumes of concentrated ammonium (B1175870) hydroxide (B78521) and deionized water under a fume hood.

  • Hydrochloric Acid (1:1): Carefully add a volume of concentrated hydrochloric acid to an equal volume of deionized water under a fume hood.

Sample Preparation
  • Accurately weigh a sample containing 30-40 mg of nickel into a 400 mL beaker.

  • Dissolve the sample in approximately 20 mL of 1:1 hydrochloric acid. Gentle heating may be necessary.

  • If the sample contains iron, add 5-10 mL of a tartaric acid solution (10% w/v) to prevent the precipitation of iron(III) hydroxide.

  • Dilute the solution to approximately 200 mL with deionized water.

Precipitation of Nickel Dimethylglyoximate
  • Heat the sample solution to 70-80 °C.

  • Slowly add approximately 20 mL of the 1% this compound solution to the hot sample solution while stirring continuously.

  • Slowly, and with constant stirring, add 1:1 ammonia solution dropwise until the solution is slightly alkaline (a faint odor of ammonia should be present). A red precipitate of nickel dimethylglyoximate will form.

  • Digest the precipitate by keeping the beaker on a steam bath for at least one hour to promote the formation of larger, more easily filterable crystals.

  • Allow the beaker to cool to room temperature.

Filtration and Washing
  • Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.

  • Filter the supernatant liquid through the weighed crucible using gentle suction.

  • Wash the precipitate in the beaker with several small portions of cold deionized water, transferring the washings to the crucible.

  • Using a stream of cold deionized water from a wash bottle, quantitatively transfer the precipitate from the beaker to the crucible.

  • Wash the precipitate in the crucible with several portions of cold deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

Drying and Weighing
  • Dry the crucible and precipitate in an oven at 110-120 °C for at least two hours.

  • Transfer the crucible to a desiccator to cool to room temperature.

  • Weigh the crucible and precipitate.

  • Repeat the drying, cooling, and weighing steps until a constant mass is obtained (successive weighings agree to within 0.3-0.4 mg).

Calculation of Nickel Content

Calculate the percentage of nickel in the sample using the following formula:

% Nickel = [(Mass of Ni(DMG)₂ precipitate (g) × Gravimetric Factor) / Mass of sample (g)] × 100

The gravimetric factor for the conversion of Ni(C₄H₇N₂O₂)₂ to Ni is 0.2032.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Chemical_Reaction Ni Ni²⁺ NiDMG2 Nickel Dimethylglyoximate (Ni(C₄H₇N₂O₂)₂) (Red Precipitate) Ni->NiDMG2 DMG 2 x this compound (C₄H₈N₂O₂) DMG->NiDMG2 H_ion 2 H⁺

Caption: Chemical reaction for the precipitation of nickel dimethylglyoximate.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolution, pH adjustment, masking of interferences) start->sample_prep precipitation Precipitation (Add DMG, adjust pH to 5-9, heat to 70-80°C) sample_prep->precipitation digestion Digestion (Heat on steam bath for 1 hour) precipitation->digestion cooling Cooling to Room Temperature digestion->cooling filtration Filtration (Using a weighed sintered glass crucible) cooling->filtration washing Washing (With cold deionized water until chloride-free) filtration->washing drying Drying (Oven at 110-120°C to constant weight) washing->drying weighing Weighing (Cool in desiccator, weigh accurately) drying->weighing calculation Calculation of % Nickel weighing->calculation end_node End calculation->end_node

Caption: Experimental workflow for the gravimetric determination of nickel.

References

Application Note: Spectrophotometric Determination of Nickel with Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel is a transition element utilized in a wide array of industrial, consumer, and biological applications, including stainless steel production, catalysts, and as a constituent of several enzymes.[1] The determination of nickel concentrations, from trace quantities to major constituent levels, is therefore crucial.[1] Spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. Dimethylglyoxime (B607122) (DMG) is a highly selective and sensitive organic reagent that forms a stable, characteristically colored complex with nickel(II) ions.[2][3] In an alkaline medium and in the presence of an oxidizing agent, this compound reacts with nickel(II) to form a red-colored, water-soluble complex.[1] The intensity of this color, which is directly proportional to the concentration of nickel, can be measured spectrophotometrically. The complex typically exhibits maximum absorbance around 445 nm.[1][4]

Principle of the Method

The quantitative determination of nickel is based on the reaction between nickel(II) ions and this compound (DMG) in a buffered alkaline solution. An oxidizing agent, such as bromine water or potassium persulfate, is used to oxidize Ni(II) to a higher oxidation state (likely Ni(III) or Ni(IV)), which then forms a stable, soluble, red-colored complex with DMG.[1] The reaction is highly specific and sensitive.[2] The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), and the concentration of nickel is determined by comparing the reading to a calibration curve prepared from standard nickel solutions.

The overall chemical reaction can be summarized as follows: Ni²⁺ + 2 C₄H₈N₂O₂ (DMG) → Ni(C₄H₇N₂O₂)₂ (Red Precipitate) + 2H⁺[3]

In the presence of an oxidizing agent and an alkaline medium for spectrophotometric analysis, a soluble, colored complex is formed instead of a precipitate.

G cluster_reactants Reactants cluster_product Product Ni_ion Ni²⁺ (Nickel Ion) Complex Soluble Red Ni-DMG Complex Ni_ion->Complex forms DMG 2x this compound (DMG) DMG->Complex Conditions Alkaline Medium + Oxidizing Agent Conditions->Complex

Caption: Reaction of Nickel(II) with this compound.

Experimental Protocols

Required Apparatus and Reagents
  • Apparatus:

    • UV-Visible Spectrophotometer

    • Matched 10 mm quartz or glass cuvettes

    • Volumetric flasks (50 mL, 100 mL, 1000 mL)

    • Pipettes (1, 2, 5, 10, 20 mL)

    • Beakers

    • pH meter

  • Reagents:

    • Standard Nickel(II) Solution (100 ppm): Dissolve 0.4479 g of ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate [NiSO₄(NH₄)₂SO₄·6H₂O] or 0.4049 g of nickel chloride hexahydrate [NiCl₂·6H₂O] in deionized water in a 1000 mL volumetric flask.[1][5] Add a few drops of dilute hydrochloric acid to prevent hydrolysis and dilute to the mark with deionized water. This solution contains 100 µg of Ni²⁺ per mL.

    • Working Standard Nickel Solution (10 ppm): Dilute 10.0 mL of the 100 ppm stock solution to 100 mL with deionized water in a volumetric flask.[1]

    • This compound Solution (1% w/v): Dissolve 1.0 g of this compound in 100 mL of 95% ethanol.[1]

    • Saturated Bromine Water: Carefully add liquid bromine to a stoppered bottle containing distilled water and shake until a slight excess of bromine remains undissolved.[1] (Handle with extreme caution in a fume hood).

    • Ammonium Hydroxide (B78521) Solution (concentrated and dilute).

    • Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of deionized water. This is used to suppress interference from ions like iron.

Preparation of Calibration Curve
  • Pipette 0, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 10 ppm working standard nickel solution into a series of 50 mL volumetric flasks. This corresponds to 0, 10, 20, 40, 60, 80, and 100 µg of Nickel.

  • To each flask, add 5 mL of 10% citric acid solution to complex any interfering ions.

  • Add 2 mL of saturated bromine water to oxidize the Ni(II). Swirl and let it stand for 5 minutes.

  • Add concentrated ammonium hydroxide dropwise until the bromine color disappears, then add 2-3 mL in excess to make the solution alkaline.

  • Add 3 mL of 1% this compound solution to each flask.

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the color to develop for 10-15 minutes. The intensity of the color can vary with time, so it is important to measure absorbance after a fixed interval.[1]

  • Set the spectrophotometer to zero absorbance at 445 nm using the reagent blank (the "0 mL" standard).

  • Measure the absorbance of each standard solution at 445 nm.[1]

  • Plot a graph of absorbance (y-axis) versus the concentration of nickel in µg/50mL or ppm (x-axis).

Analysis of Unknown Sample
  • Take a known aliquot of the sample solution (e.g., 10 mL) and transfer it to a 50 mL volumetric flask. If the sample is solid, an appropriate digestion procedure must be performed first.

  • Follow steps 2 through 7 as described for the preparation of the calibration curve.

  • Measure the absorbance of the prepared sample solution at 445 nm against the reagent blank.

  • Determine the concentration of nickel in the aliquot from the calibration curve.

  • Calculate the concentration of nickel in the original unknown sample, accounting for any dilutions made.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Ni²⁺ Solutions (0-10 ppm) C Aliquot standards & unknown into 50mL volumetric flasks A->C B Prepare Unknown Sample (Dilute if necessary) B->C D Add Citric Acid, Bromine Water, NH₄OH C->D E Add 1% DMG Solution & Dilute to Volume D->E F Allow 15 min for Color Development E->F G Set λmax = 445 nm F->G H Zero Spectrophotometer with Reagent Blank G->H I Measure Absorbance of Standards & Unknown H->I J Plot Calibration Curve (Absorbance vs. Concentration) I->J K Determine Unknown Concentration from Curve J->K

Caption: Workflow for Nickel Determination.

Data Presentation

Quantitative data should be organized for clarity. The following tables summarize key analytical parameters and provide an example of calibration data.

Table 1: Summary of Analytical Parameters

Parameter Value Reference
Wavelength (λmax) 375 nm (in Chloroform) [6]
445 nm (aqueous) [1][4]
Optimal pH Range 5.8 - 11.0 [6]
9.0 - 12.0 [7][8]
Molar Absorptivity 3.2 x 10³ L·mol⁻¹·cm⁻¹ [6]
Interferences Co(II), Au(III), Dichromate [1]

| Masking/Suppressing Agents | Citrate, Tartrate |[9][10] |

Table 2: Example Calibration Data

Standard Concentration (ppm Ni²⁺) Absorbance at 445 nm
0.0 (Blank) 0.000
0.2 0.115
0.4 0.231
0.8 0.460
1.2 0.692
1.6 0.923
2.0 1.154

| Unknown Sample | 0.518 |

Calculations

The relationship between absorbance and concentration is defined by the Beer-Lambert Law.

  • Construct the Calibration Curve: Plot Absorbance vs. Concentration for the standard solutions.

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. A high coefficient of determination (R² > 0.99) indicates a good linear fit.

  • Calculate Unknown Concentration: Use the absorbance of the unknown sample to calculate its concentration using the regression equation:

    Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)

  • Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration in the original, undiluted sample.

    Final Concentration = Concentration from curve × (Final Volume / Initial Sample Volume)

Method Variations and Interferences

  • Solvent Extraction: An alternative to using an oxidizing agent is to form the red Ni(DMG)₂ precipitate, which can then be extracted into an organic solvent like chloroform (B151607) or n-hexane.[4][7] The absorbance of the organic phase is then measured. This is useful for pre-concentration or separating nickel from interfering aqueous-soluble species.

  • Interferences: The primary interfering ions are cobalt(II), gold(III), and dichromate, as they can also form colored complexes or absorb at the same wavelength.[1] The presence of iron(III) can be mitigated by adding citric or tartaric acid, which forms a stable, soluble complex with the iron, preventing its precipitation as hydroxide in the alkaline solution.[9]

References

Application Notes and Protocols: Preparation of a 1% Alcoholic Solution of Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylglyoxime (B607122) (DMG), with the chemical formula C₄H₈N₂O₂, is a chelating agent renowned for its high specificity in detecting and quantifying nickel ions.[1] A 1% (w/v) alcoholic solution of this compound is a standard reagent in analytical chemistry for gravimetric and colorimetric analysis. Its primary application lies in the selective precipitation of nickel from solutions, forming a distinct, bright red precipitate of nickel dimethylglyoximate [Ni(DMG)₂].[1][2][3] This protocol provides a detailed methodology for the preparation, standardization, and application of this reagent, along with essential safety information.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use.

PropertyValue
Chemical Formula C₄H₈N₂O₂
CAS Number 95-45-4
Molecular Weight 116.12 g/mol
Appearance White crystalline powder
Melting Point 240-241°C
Solubility in Water 0.063 g/100ml (20°C)
Solubility in Ethanol (B145695) 4.2 g/100ml (25°C)

Data sourced from Dravyom Chemical Company.[1]

Experimental Protocol: Preparation of 1% (w/v) Alcoholic this compound Solution

This protocol outlines the steps to prepare 100 mL of a 1% (w/v) alcoholic solution of this compound. The quantities can be scaled as needed.

3.1. Materials and Reagents

ReagentGradeQuantity (for 100 mL)
This compound (C₄H₈N₂O₂)Analytical Reagent (AR) Grade1.0 g
Ethanol (C₂H₅OH)95% or Absolute~100 mL

3.2. Equipment

  • Analytical balance

  • 100 mL volumetric flask

  • Beakers

  • Glass stirring rod

  • Magnetic stirrer and stir bar (optional)

  • Wash bottle with distilled water

  • Storage bottle (amber glass recommended)[4]

3.3. Preparation Procedure

  • Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a beaker. Add approximately 80 mL of 95% ethanol.

  • Mixing: Stir the mixture using a glass rod or a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution, but avoid boiling.[4]

  • Transfer: Carefully transfer the solution into a 100 mL volumetric flask.

  • Volume Adjustment: Rinse the beaker with a small amount of 95% ethanol and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Homogenization: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the prepared solution to a labeled, tightly sealed amber glass bottle for storage. The solution is light-sensitive.[4]

Application in Nickel Detection

The 1% alcoholic this compound solution is primarily used for the qualitative and quantitative analysis of nickel ions. The reaction involves the formation of a vibrant red precipitate of nickel dimethylglyoximate in a neutral to slightly alkaline solution.[2][3][5]

4.1. Reaction Mechanism

The reaction between Ni²⁺ ions and two molecules of this compound (HDMG) in the presence of a base (e.g., ammonia) is as follows:

Ni²⁺ + 2HDMG + 2NH₃ → Ni(DMG)₂ (s) + 2NH₄⁺

The resulting complex is a stable, five-membered ring structure that is insoluble in water.

Quality Control

To ensure the reliability of analytical results, the prepared this compound solution should be tested for its suitability in nickel determination.

5.1. Suitability Test for Nickel Determination

  • Prepare a standard nickel solution (e.g., by dissolving a known quantity of nickel sulfate (B86663) hexahydrate in water).

  • Heat a portion of the nickel solution to boiling.

  • Add a small amount of the prepared 1% this compound solution.

  • Make the solution alkaline by adding dilute ammonium (B1175870) hydroxide (B78521) dropwise.

  • The formation of a substantial bright red precipitate confirms the suitability of the reagent.[6]

Safety Precautions

Both this compound and ethanol present certain hazards. It is imperative to handle these chemicals with care in a well-ventilated laboratory, adhering to all safety guidelines.

6.1. Hazard Identification and Handling

  • Ethanol: Highly flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7][8] The solution is combustible and can form flammable/explosive vapor-air mixtures.[9]

  • This compound: Harmful if swallowed.[7] May cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.[8][10]

6.2. First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[7][11]

  • In case of skin contact: Wash off with soap and plenty of water.[11]

  • If inhaled: Move the person into fresh air.[7][11]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][11]

6.3. Storage and Disposal

  • Storage: Store the solution in a cool, dry, well-ventilated area in a tightly closed, labeled container, away from sources of ignition and direct sunlight.[4][11][12]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Workflow and Pathway Diagrams

7.1. Preparation Workflow

G Figure 1: Workflow for Preparing 1% Alcoholic this compound Solution cluster_start Preparation cluster_storage Storage A Weigh 1.0g of This compound B Dissolve in ~80mL of 95% Ethanol A->B C Transfer to 100mL Volumetric Flask B->C D Add Ethanol to the 100mL Mark C->D E Mix Thoroughly D->E F Transfer to Labeled Amber Bottle E->F

Caption: Workflow for Preparing 1% Alcoholic this compound Solution.

7.2. Nickel Detection Pathway

G Figure 2: Signaling Pathway for Nickel Detection A Ni²⁺ Solution B Add 1% Alcoholic This compound Solution A->B C Adjust to Alkaline pH (e.g., with NH₄OH) B->C D Formation of Red Precipitate [Ni(DMG)₂] C->D

Caption: Signaling Pathway for Nickel Detection.

References

The Role of Ammonia in the Quantitative Precipitation of Nickel with Dimethylglyoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of ammonia (B1221849) in the selective precipitation of nickel ions using dimethylglyoxime (B607122) (DMG). It includes comprehensive application notes, detailed experimental protocols, and quantitative data to guide researchers in achieving accurate and efficient nickel determination.

Introduction

The reaction between nickel(II) ions and this compound to form a characteristic bright red precipitate, nickel(II) dimethylglyoximate, is a cornerstone of classical quantitative analysis. This highly selective and sensitive method is widely employed for the gravimetric determination of nickel in various samples. The success of this precipitation hinges on precise pH control, a function expertly fulfilled by the addition of ammonia.

Ammonia's primary role is to create and maintain an alkaline environment, typically within a pH range of 5 to 9, which is essential for the quantitative formation of the nickel-DMG complex.[1][2][3][4] In acidic solutions, this compound remains protonated, preventing the formation of the insoluble nickel chelate.[5][6] Furthermore, the gradual addition of ammonia can influence the physical characteristics of the precipitate, leading to a denser and more easily filterable solid.[1][2][3][7]

Chemical Reaction and Stoichiometry

The overall reaction involves the coordination of two molecules of this compound with one nickel(II) ion in the presence of ammonia, which acts as a base to deprotonate the oxime groups of DMG.

Reaction: Ni²⁺ + 2C₄H₈N₂O₂ + 2NH₃ → Ni(C₄H₇N₂O₂)₂ (s) + 2NH₄⁺

The resulting nickel(II) dimethylglyoximate is a stable, bright red, and voluminous precipitate that can be isolated, dried, and weighed for accurate quantitative analysis.

The Critical Role of Ammonia

Ammonia's function in this analytical procedure is multifaceted:

  • pH Adjustment and Control: The formation of the nickel-DMG precipitate is quantitative in a slightly alkaline solution. Ammonia is added to raise the pH of the acidic sample solution to the optimal range for precipitation (pH 5-9).[1][2][3][4]

  • Buffering Agent: An ammonia/ammonium salt buffer is established in the solution, which resists significant changes in pH that could lead to the dissolution of the precipitate. If the pH drops too low, the equilibrium will shift, favoring the soluble Ni²⁺ ions.[1][4]

  • Improving Precipitate Quality: The slow and controlled addition of ammonia promotes the formation of a denser and more crystalline precipitate.[1][2][3][7] This is advantageous for filtration and washing, minimizing the loss of the analyte.

Quantitative Data: Effect of pH on Nickel Precipitation

The following table summarizes the effect of pH on the precipitation efficiency of nickel with this compound. The data highlights that within the optimal range, nickel precipitation is highly efficient. However, pH can influence the co-precipitation of interfering ions.

pHNi/DMG RatioNickel Precipitation Efficiency (%)Cobalt Co-precipitation (%)Reference
60.2>95Increased[8]
70.2>95Moderate[8]
80.298.5~20[8]

Note: The study from which this data is extracted indicates that the impact of pH on nickel precipitation is negligible between a pH of 6 and 8, but the co-precipitation of cobalt increases as the pH decreases from 7 to 6.[8]

Experimental Protocols

This section provides a detailed protocol for the gravimetric determination of nickel using this compound, with a focus on the correct use of ammonia.

Reagents and Solutions
  • Nickel Sample Solution: A solution containing a known or unknown concentration of Ni²⁺ ions.

  • 1% this compound Solution: Dissolve 1 g of this compound in 100 mL of 95% ethanol.

  • Dilute Hydrochloric Acid (1:1 v/v): For initial acidification of the sample.

  • Dilute Ammonia Solution (1:1 v/v): For pH adjustment.

  • Tartaric or Citric Acid: (Optional, as a masking agent) To prevent interference from other metal ions like Fe³⁺.

  • Distilled/Deionized Water

Protocol for Gravimetric Determination of Nickel
  • Sample Preparation: Accurately weigh a sample containing nickel and dissolve it in a suitable acid (e.g., dilute HCl). Dilute the solution to approximately 100-150 mL with distilled water in a beaker.

  • Acidification: Add a small amount of dilute HCl to ensure the initial solution is acidic.

  • Addition of Masking Agent (if necessary): If interfering ions such as iron are present, add a solution of tartaric or citric acid to the sample solution.

  • Heating: Gently heat the solution to about 70-80°C on a hot plate. Do not boil.

  • Addition of this compound: Slowly add an excess of the 1% alcoholic this compound solution to the heated sample solution while stirring continuously.

  • Precipitation with Ammonia: Carefully and slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly ammoniacal. The formation of a bright red precipitate of nickel(II) dimethylglyoximate will be observed. The presence of a faint smell of ammonia above the solution indicates a slight excess.[3]

  • Digestion of the Precipitate: Place the beaker on a steam bath or hot plate at a lower temperature for 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more filterable particles.

  • Cooling: Allow the beaker to cool to room temperature.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity). Ensure all the precipitate is transferred from the beaker to the crucible, using the filtrate to wash any remaining particles.

  • Washing: Wash the precipitate several times with cold distilled water to remove any soluble impurities.

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120°C for at least 1-2 hours, or until a constant weight is achieved.

  • Weighing: Cool the crucible in a desiccator and weigh it accurately.

  • Calculation: Calculate the mass of nickel in the original sample using the following formula:

    Mass of Ni = Mass of Ni(C₄H₇N₂O₂)₂ precipitate × 0.2032

    (The gravimetric factor, 0.2032, is the ratio of the molar mass of Ni to the molar mass of Ni(C₄H₇N₂O₂)₂)

Visualizing the Process

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Ni Ni²⁺ (aq) Precipitate Ni(C₄H₇N₂O₂)₂ (s) (Red Precipitate) Ni->Precipitate DMG 2 C₄H₈N₂O₂ (aq) (this compound) DMG->Precipitate NH3 2 NH₃ (aq) (Ammonia) Ammonium 2 NH₄⁺ (aq) NH3->Ammonium

Caption: Chemical reaction for nickel-DMG precipitation.

Experimental Workflow

G A 1. Sample Dissolution (Acidic Medium) B 2. Addition of Masking Agent (Optional, for Interferences) A->B C 3. Heating (70-80°C) B->C D 4. Addition of this compound C->D E 5. Slow Addition of Ammonia (pH 5-9, Precipitation) D->E F 6. Digestion of Precipitate E->F Formation of Red Precipitate G 7. Filtration and Washing F->G H 8. Drying and Weighing G->H I 9. Calculation of Nickel Content H->I

Caption: Gravimetric determination of nickel workflow.

References

Application Note & Protocol: Masking Iron Interference in Nickel Analysis with Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate determination of nickel is crucial in various fields, including metallurgy, materials science, and drug development. However, the presence of iron, a common element in many sample matrices, can significantly interfere with common analytical methods for nickel, such as spectrophotometry using dimethylglyoxime (B607122) (DMG). This interference arises from the precipitation of iron hydroxides under the alkaline conditions required for the formation of the nickel-DMG complex. This application note provides a detailed protocol for the use of tartaric acid as a masking agent to prevent iron interference in nickel analysis. Tartaric acid forms a stable, soluble complex with iron, preventing its precipitation and allowing for the selective and accurate quantification of nickel.[1][2][3]

Principle of Interference and Masking

In ammoniacal solutions, which are necessary for the precipitation of the nickel-dimethylglyoxime complex, iron (III) ions will precipitate as ferric hydroxide (B78521) (Fe(OH)₃). This gelatinous precipitate can co-precipitate nickel, leading to inaccurate and lower-than-expected results for nickel concentration.

Tartaric acid (C₄H₆O₆) is a carboxylic acid that acts as a chelating agent. When added to a solution containing iron ions, it forms a stable, water-soluble complex with the iron. This masking process effectively sequesters the iron ions, preventing them from reacting with the hydroxide ions when the solution is made alkaline. The nickel ions, however, remain free to react with this compound to form the characteristic bright red precipitate, which can then be quantified gravimetrically or spectrophotometrically.[1][3]

G Chemical Principle of Masking Iron with Tartaric Acid cluster_0 Without Tartaric Acid cluster_1 With Tartaric Acid Sample_Solution_1 Sample Solution (Ni²⁺, Fe³⁺) Alkaline_Conditions_1 Add NH₄OH (Alkaline pH) Sample_Solution_1->Alkaline_Conditions_1 Fe_Precipitate Fe(OH)₃ Precipitate (Interference) Alkaline_Conditions_1->Fe_Precipitate Ni_DMG_1 Ni(DMG)₂ Precipitate (Inaccurate Result) Alkaline_Conditions_1->Ni_DMG_1 Fe_Precipitate->Ni_DMG_1 Co-precipitation Sample_Solution_2 Sample Solution (Ni²⁺, Fe³⁺) Add_Tartaric_Acid Add Tartaric Acid Sample_Solution_2->Add_Tartaric_Acid Fe_Tartrate_Complex Soluble Fe-Tartrate Complex (Masked) Add_Tartaric_Acid->Fe_Tartrate_Complex Alkaline_Conditions_2 Add NH₄OH (Alkaline pH) Add_Tartaric_Acid->Alkaline_Conditions_2 Ni_DMG_2 Ni(DMG)₂ Precipitate (Accurate Result) Alkaline_Conditions_2->Ni_DMG_2

Caption: Masking of Iron (Fe³⁺) by Tartaric Acid.

Quantitative Data Summary

The following table summarizes typical concentrations and ratios of reagents used in the prevention of iron interference in nickel analysis with tartaric acid, based on established protocols.

ParameterValue/RangeReference
Sample Volume 250 mL[3]
Tartaric Acid 2 grams[3]
Ammonium (B1175870) Chloride 5 - 10 mL of 10% solution[3]
This compound 1% solution in alcohol[3][4]
pH for Ni-DMG flotation 9 - 12[2]

Note: The amount of tartaric acid may need to be adjusted based on the expected concentration of iron in the sample.

Experimental Protocol: Spectrophotometric Determination of Nickel

This protocol details the steps for the spectrophotometric determination of nickel in a sample containing iron, using tartaric acid as a masking agent and this compound (DMG) as the chromogenic reagent.

4.1. Reagents and Solutions

  • Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 1 L.

  • Tartaric Acid Solution (10% w/v): Dissolve 10 g of tartaric acid in 100 mL of deionized water.

  • Ammonium Hydroxide (1:1 v/v): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

  • This compound Solution (1% w/v in ethanol): Dissolve 1 g of this compound in 100 mL of 95% ethanol.[4]

  • Oxidizing Agent: Saturated bromine water or a potassium persulfate solution.

  • Ammonium Chloride Solution (10% w/v): Dissolve 10 g of ammonium chloride in 100 mL of deionized water.[3]

4.2. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain between 0.1 and 1 mg of nickel and transfer it to a 250 mL beaker.

  • Dissolve the sample in an appropriate acid mixture (e.g., nitric acid and hydrochloric acid).

  • Gently heat the solution to aid dissolution and then evaporate to near dryness to remove excess acid.

  • Cool the residue and dissolve it in a small amount of dilute hydrochloric acid.

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

4.3. Procedure

  • Pipette an aliquot of the prepared sample solution into a 100 mL beaker.

  • Add 5 mL of the 10% tartaric acid solution to the beaker and mix well.

  • Add 5-10 mL of the 10% ammonium chloride solution.[3]

  • Add a few drops of an indicator (e.g., litmus (B1172312) paper or a pH meter) and carefully add 1:1 ammonium hydroxide until the solution is slightly alkaline. The solution should remain clear, though a deep red color may appear if a large amount of iron is present.[3]

  • Add a few drops of the oxidizing agent (e.g., bromine water) until a faint yellow color persists.

  • Add 2 mL of the 1% this compound solution and mix. A red-colored complex will form.

  • Transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Allow the color to develop for 15-20 minutes.

  • Measure the absorbance of the solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.[2]

4.4. Calibration Curve

  • Prepare a series of standard solutions containing known concentrations of nickel (e.g., 0, 1, 2, 5, 10 ppm) from the 100 ppm standard nickel solution.

  • Treat each standard solution according to the procedure described in section 4.3.

  • Plot a graph of absorbance versus nickel concentration.

  • Determine the concentration of nickel in the sample by comparing its absorbance to the calibration curve.

G Experimental Workflow for Nickel Analysis Start Start: Sample containing Ni²⁺ and Fe³⁺ Sample_Prep 1. Sample Preparation (Dissolution & Dilution) Start->Sample_Prep Add_Tartaric_Acid 2. Add Tartaric Acid (Masking of Fe³⁺) Sample_Prep->Add_Tartaric_Acid pH_Adjustment 3. Add NH₄OH (Alkalinization) Add_Tartaric_Acid->pH_Adjustment Add_DMG 4. Add this compound (DMG) (Formation of Ni-DMG complex) pH_Adjustment->Add_DMG Spectro 5. Spectrophotometric Measurement (Absorbance at 445 nm) Add_DMG->Spectro Quantification 6. Quantification (Using Calibration Curve) Spectro->Quantification End End: Nickel Concentration Quantification->End

Caption: Workflow for Nickel Analysis with Iron Interference.

Logical Decision-Making for Method Application

The use of tartaric acid for masking iron is a robust method, but its application depends on the sample matrix. The following diagram outlines the decision-making process for employing this protocol.

G Decision Tree for Using Tartaric Acid Masking Start Is Nickel Analysis Required? Iron_Present Is Iron Present in the Sample? Start->Iron_Present Yes No_Masking Proceed with Standard Nickel Analysis Iron_Present->No_Masking No Other_Interference Are other interfering ions present (e.g., Co²⁺, Cu²⁺)? Iron_Present->Other_Interference Yes Use_Protocol Use Tartaric Acid Masking Protocol Other_Interference->Use_Protocol No Modify_Protocol Modify protocol with additional masking agents or separation steps Other_Interference->Modify_Protocol Yes No_Iron No Yes_Iron Yes No_Other No Yes_Other Yes

References

Application Notes and Protocols for Qualitative Nickel Detection using the Dimethylglyoxime Spot Test

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethylglyoxime (B607122) (DMG) spot test is a highly sensitive and specific classical qualitative analysis method for the detection of nickel(II) ions.[1][2] Discovered by Russian chemist Lev Aleksandrovich Chugaev in 1905, this was one of the first selective organic reagents used in analytical chemistry.[1] The test relies on the reaction of nickel ions with an alcoholic solution of this compound in a neutral or slightly alkaline medium to form a vibrant, cherry-red insoluble complex, nickel dimethylglyoximate.[1][2][3] This distinct color formation allows for easy visual identification of nickel, even at low concentrations.[1][2] The method is lauded for its simplicity, speed, and cost-effectiveness, making it a valuable tool for rapid screening in various laboratory and field settings. Its applications range from identifying nickel release from metallic objects like jewelry and medical devices to avoid nickel-induced allergic contact dermatitis, to qualitative checks in metallurgical and environmental analyses.[1][2][4]

Chemical Principle

The underlying principle of the test is the formation of a stable, brightly colored coordination complex. Two molecules of the bidentate ligand, this compound (C₄H₈N₂O₂), chelate a single nickel(II) ion.[1] The reaction occurs in a buffered solution, typically with ammonia (B1221849) or ammonium (B1175870) salts, to maintain a pH between 5 and 9.[3][5] This pH is crucial because an acidic environment would favor the soluble nickel(II) ion, preventing precipitation, while a strongly alkaline solution can also interfere with the complex formation.[5][6] The resulting nickel(II) dimethylglyoximate, Ni(C₄H₇N₂O₂)₂, is a bulky, insoluble precipitate with a characteristic red or pink color.[1][4]

The balanced ionic equation for this reaction is:

Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[1][4]

Quantitative Data Summary

While the DMG test is primarily qualitative, several key parameters are important for its successful application. The following table summarizes these quantitative aspects.

ParameterValue/ConcentrationNotes
This compound (DMG) Reagent 1% (w/v) in ethanol (B145695) or methanolDMG is sparingly soluble in water, hence an alcohol-based solution is used.[5]
Ammonia Solution Dilute solution (e.g., 1:1 with water) or concentrated, added dropwiseUsed to adjust the pH to a slightly alkaline state.[1][7]
Detection Limit As low as 10 ppm (parts per million)The test is highly sensitive for detecting free nickel.[8]
Optimal pH Range 5 to 9A buffered system using ammonia or citrate (B86180) is recommended to maintain this pH.[3][5]
Interfering Ions Fe²⁺, Fe³⁺, Co²⁺, Cu²⁺, Au³⁺, Cr₂O₇²⁻Masking agents like citric or tartaric acid can be used to prevent interference.[1][5][9][10]

Experimental Protocols

Protocol 1: Spot Test for Nickel in Solution

This protocol outlines the procedure for detecting nickel(II) ions in an aqueous sample.

Materials:

  • Test solution

  • 1% this compound in ethanol

  • Dilute ammonium hydroxide (B78521) solution

  • Spot plate or test tube

  • Droppers or pipettes

Procedure:

  • Place a few drops of the test solution onto a clean spot plate or into a test tube.

  • Add a few drops of dilute ammonium hydroxide solution to make the solution slightly alkaline. The faint smell of ammonia indicates the correct pH.[11]

  • Add 1-2 drops of the 1% this compound solution.

  • Observe for the formation of a cherry-red or pink precipitate. The appearance of this color confirms the presence of nickel.[1][12]

Protocol 2: Surface Swab Test for Nickel Release from Metallic Objects

This protocol is designed to test for nickel release from solid objects such as jewelry, coins, or medical instruments.

Materials:

  • Cotton swabs

  • 1% this compound in ethanol

  • Dilute ammonium hydroxide solution

Procedure:

  • Moisten a cotton swab with a few drops of the 1% this compound solution.

  • Add a drop of dilute ammonium hydroxide to the same cotton swab.

  • Rub the moistened swab firmly against the surface of the metallic object for 30-60 seconds.[13]

  • A pink or red color developing on the cotton swab indicates the release of nickel from the object.[13]

Handling Interferences

Certain metal ions can interfere with the DMG test for nickel. Iron (II) and (III) ions, in particular, can form a reddish-brown iron hydroxide precipitate in the alkaline conditions of the test, potentially leading to a false positive.[1] To mitigate this, a masking agent should be used.

Procedure for Samples Containing Iron:

  • Before making the solution alkaline, add a few drops of a solution containing a chelating agent such as citric acid or tartaric acid.[1][5]

  • These agents form a stable, soluble complex with iron, preventing its precipitation when the pH is raised.

  • Proceed with the addition of ammonium hydroxide and this compound as described in the standard protocols.

Visual Representations

reaction_pathway cluster_reactants Reactants Ni_ion Ni²⁺ (aq) (Nickel Ion in Solution) Complex Ni(C₄H₇N₂O₂)₂ (s) (Red Precipitate) Ni_ion->Complex Reacts with DMG 2x this compound (C₄H₈N₂O₂) DMG->Complex Chelates Ammonia Ammonia (aq) (pH 5-9) Ammonia->Complex Provides Alkaline Environment

Caption: Chemical reaction pathway for the DMG spot test for nickel.

experimental_workflow start Start: Sample (Solution or Solid Surface) add_masking Add Masking Agent (e.g., Citric Acid) start->add_masking If interfering ions (e.g., Fe³⁺) are suspected adjust_ph Adjust to Alkaline pH (Ammonia) start->adjust_ph If no interfering ions add_masking->adjust_ph add_dmg Add 1% this compound Solution adjust_ph->add_dmg observe Observe for Color Change add_dmg->observe positive Positive Result: Red/Pink Precipitate (Nickel Present) observe->positive Color Change negative Negative Result: No Red/Pink Color (Nickel Absent) observe->negative No Color Change

Caption: Experimental workflow for the qualitative detection of nickel.

References

Homogeneous Precipitation of Nickel Dimethylglyoximate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG) is a classic and highly selective analytical method. The formation of the insoluble, bright red nickel dimethylglyoximate complex is quantitative in the pH range of 5 to 9.[1] Traditionally, this is achieved by direct addition of an alcoholic solution of DMG and a base, such as ammonia (B1221849), to the nickel-containing solution. This conventional method, while effective, often produces a bulky, voluminous precipitate that can be difficult to filter and wash, potentially leading to inaccuracies.

Homogeneous precipitation, also known as precipitation from homogeneous solution (PFHS), offers a superior alternative by generating the precipitating agent in situ through a slow chemical reaction. In the case of nickel dimethylglyoximate, this is typically achieved through the slow hydrolysis of urea (B33335). This process gradually and uniformly raises the pH of the solution, leading to the formation of a denser, more crystalline, and easily filterable precipitate.[1] These improved physical characteristics of the precipitate enhance the accuracy and reproducibility of the gravimetric analysis.

These application notes provide detailed protocols for both the conventional and homogeneous precipitation of nickel dimethylglyoximate, along with a comparative analysis of the two methods. The information is intended for researchers, scientists, and drug development professionals who require precise and reliable determination of nickel content in various matrices.

Principle of Homogeneous Precipitation

The key to homogeneous precipitation is the slow and controlled generation of a precipitating agent throughout the solution. In this protocol, the hydrolysis of urea ((NH₂)₂CO) at elevated temperatures provides a gradual release of ammonia (NH₃) and carbonate ions.

The reaction for the hydrolysis of urea is: (NH₂)₂CO + 3H₂O → 2NH₄⁺ + CO₂ + 2OH⁻

The ammonia generated slowly increases the pH of the solution, leading to the precipitation of nickel dimethylglyoximate. This slow increase in pH avoids high local supersaturation of the precipitant, which in conventional methods leads to the formation of many small crystals. Instead, the slow process favors the growth of larger, more perfect crystals, resulting in a denser precipitate.[1]

Comparative Data: Homogeneous vs. Conventional Precipitation

While the qualitative advantages of homogeneous precipitation are well-established, quantitative comparisons highlight the superiority of this method for gravimetric analysis. The following tables summarize key performance indicators for both methods.

Table 1: Effect of pH on Nickel Precipitation Efficiency

pHPrecipitation MethodNickel Precipitation Efficiency (%)Co-precipitation of Cobalt (%)
6Homogeneous (Urea)>99Increased
7Homogeneous (Urea)>99Moderate
8Homogeneous (Urea)98Low
5-9Conventional (Ammonia)Quantitative (>99)Dependent on masking agents

Note: Data compiled from multiple sources for illustrative comparison. Cobalt co-precipitation is a known interference in nickel analysis and is influenced by pH.

Table 2: Physical Properties of Nickel Dimethylglyoximate Precipitate

PropertyHomogeneous Precipitation (Urea)Conventional Precipitation (Ammonia)
Appearance Dense, crystalline, easily filterableBulky, voluminous, flocculent
Particle Size Larger, more uniform crystalsSmaller, less uniform particles
Purity Higher, due to less co-precipitationLower, prone to inclusion of impurities
Filtration Time FasterSlower

Experimental Protocols

Reagents and Solutions
  • Nickel(II) Standard Solution: (e.g., 1000 ppm Ni²⁺)

  • This compound (DMG) Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of 95% ethanol.

  • Urea (solid)

  • Hydrochloric Acid (HCl): 6 M

  • Ammonia (NH₃) Solution: 6 M

  • Citric Acid or Tartaric Acid: To mask interference from other metal ions like iron.[1]

Protocol for Homogeneous Precipitation of Nickel Dimethylglyoximate

This protocol is recommended for achieving a high-purity, easily manageable precipitate.

  • Sample Preparation: Pipette an accurately measured volume of the nickel-containing solution into a 400 mL beaker. The amount should be chosen to yield approximately 50-100 mg of nickel dimethylglyoximate precipitate.

  • Acidification: Add approximately 5 mL of 6 M HCl to ensure the initial solution is acidic.

  • Addition of Reagents: Add 20-30 mL of the 1% this compound solution and 10-15 g of urea.

  • Heating and Precipitation: Cover the beaker with a watch glass and heat the solution gently on a hot plate to 80-90 °C. Maintain this temperature for 1-2 hours. During this time, the urea will slowly hydrolyze, the pH will gradually rise, and the red nickel dimethylglyoximate precipitate will form. Do not boil the solution.

  • Digestion: Allow the precipitate to digest in the hot mother liquor for at least 1 hour to promote further crystal growth.

  • Cooling: Let the beaker cool slowly to room temperature.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (porosity G3 or G4).

  • Washing: Wash the precipitate with several small portions of cold deionized water until the washings are free of chloride ions (test with AgNO₃).

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.

  • Calculation: Calculate the mass of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate (Ni(C₄H₇N₂O₂)₂). The gravimetric factor for nickel is 0.2032.

Protocol for Conventional Precipitation of Nickel Dimethylglyoximate

This protocol is faster but may result in a less ideal precipitate.

  • Sample Preparation: Prepare the sample as described in the homogeneous precipitation protocol.

  • Acidification: Acidify the solution with 6 M HCl.

  • Heating: Heat the solution to 60-80 °C.

  • Addition of DMG: Add 20-30 mL of the 1% this compound solution while stirring.

  • Precipitation: Slowly add 6 M ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). The red precipitate will form immediately.

  • Digestion: Heat the solution with the precipitate on a steam bath for 20-30 minutes.

  • Cooling, Filtration, Washing, Drying, and Calculation: Proceed as described in the homogeneous precipitation protocol (steps 6-10).

Visualizations

Chemical Reaction Pathway

G Ni Ni²⁺ Complex Nickel Dimethylglyoximate [Ni(HDMG)₂] Ni->Complex DMG1 This compound (H₂DMG) DMG1->Complex DMG2 This compound (H₂DMG) DMG2->Complex H_plus1 H⁺ Complex->H_plus1 H_plus2 H⁺ Complex->H_plus2 Base 2OH⁻ (from Urea Hydrolysis) Base->Complex pH 5-9

Caption: Formation of the Nickel Dimethylglyoximate Complex.

Experimental Workflow: Homogeneous Precipitation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start sample Pipette Ni²⁺ Sample start->sample acidify Acidify with HCl sample->acidify add_reagents Add DMG and Urea acidify->add_reagents heat Heat to 80-90°C (1-2 hours) add_reagents->heat digest Digest Precipitate (1 hour) heat->digest cool Cool to Room Temp. digest->cool filter Filter Precipitate cool->filter wash Wash with H₂O filter->wash dry Dry at 110-120°C wash->dry weigh Weigh Precipitate dry->weigh calculate Calculate % Ni weigh->calculate end End calculate->end

Caption: Workflow for Homogeneous Precipitation of Nickel Dimethylglyoximate.

Applications in Research and Drug Development

The precise determination of nickel content is crucial in various fields:

  • Pharmaceuticals: Monitoring nickel levels in drug formulations and manufacturing equipment is essential, as nickel can be a catalyst, a contaminant, or a component of the final product.

  • Biotechnology: Nickel-histidine tags are widely used for protein purification. Accurate nickel determination is necessary for optimizing purification protocols and for quality control.

  • Materials Science: The nickel content in alloys and other materials dictates their physical and chemical properties.

  • Environmental Monitoring: Assessing nickel contamination in water and soil samples.

The homogeneous precipitation method, with its superior accuracy and reliability, is particularly well-suited for these demanding applications where trace amounts of nickel must be quantified with high precision.

Troubleshooting

IssuePossible CauseSolution
No precipitate forms pH is too low.Check the initial pH and ensure sufficient urea is added for hydrolysis.
Precipitate is brown or green Presence of interfering ions (e.g., Fe³⁺, Cu²⁺).Add a masking agent like citric or tartaric acid before adding DMG.
Low yield Incomplete precipitation.Ensure the pH is within the optimal range (5-9) and allow for sufficient digestion time.
High yield Co-precipitation of impurities or DMG.Use the homogeneous precipitation method to minimize co-precipitation. Avoid a large excess of DMG.
Slow filtration Precipitate is too fine.Use the homogeneous precipitation method to obtain a denser precipitate.

References

Application Notes: Flow Injection Analysis for Nickel Determination using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated method for the rapid determination of various analytes in a wide range of sample matrices. This application note details a robust and sensitive FIA method for the determination of nickel (Ni²⁺) utilizing the well-established colorimetric reaction with dimethylglyoxime (B607122) (DMG). In an alkaline medium, in the presence of an oxidizing agent, nickel ions react with DMG to form a stable, reddish-brown nickel(IV)-dimethylglyoxime complex, which can be quantified spectrophotometrically. This method offers advantages in terms of high sample throughput, low reagent consumption, and minimal manual intervention, making it suitable for routine analysis in environmental monitoring, industrial quality control, and pharmaceutical analysis.

Principle

The determination of nickel by this FIA method is based on the reaction of nickel(II) ions with this compound in an alkaline solution. An oxidizing agent, such as bromine water or iodine, is used to oxidize Ni(II) to Ni(IV), which then forms a intensely colored, water-soluble complex with DMG. The absorbance of this complex is measured at approximately 445 nm, which is directly proportional to the concentration of nickel in the sample. The reaction is highly selective for nickel, although some metal ions can interfere at high concentrations.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the Flow Injection Analysis method for nickel determination using this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 6.3 µg/L[1](--INVALID-LINK--)
Limit of Quantification (LOQ) 21.1 µg/L[1](--INVALID-LINK--)
Linear Range 25 - 150 µg/L[1](--INVALID-LINK--)
Sample Throughput 57 samples/hour[2](--INVALID-LINK--)
Wavelength of Max. Absorbance (λmax) ~445 nm[3](--INVALID-LINK--)
Precision (Relative Standard Deviation) < 5%[4](--INVALID-LINK--)

Experimental Protocols

Reagent Preparation
  • Carrier Solution (0.01 M HCl): Dilute 0.83 mL of concentrated HCl to 1 L with deionized water.

  • This compound (DMG) Reagent (1% w/v in 0.75 M NaOH): Dissolve 10 g of this compound in 1 L of 0.75 M NaOH. This solution should be prepared fresh daily.[1](--INVALID-LINK--)

  • Oxidizing Agent (Saturated Bromine Water): Add a few drops of liquid bromine to a bottle of deionized water and shake until saturation. Use the clear supernatant. Prepare in a fume hood with appropriate safety precautions. Alternatively, a saturated iodine solution can be used.[2](--INVALID-LINK--)

  • Standard Nickel Stock Solution (1000 mg/L): Dissolve 4.479 g of NiSO₄·6H₂O in deionized water, add a few drops of concentrated HCl, and dilute to 1 L in a volumetric flask.

  • Working Nickel Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

Instrumentation and FIA Manifold

A sequential injection analysis (SIA) system, a variant of FIA, is well-suited for this application. The manifold consists of:

  • A syringe pump

  • A multi-port selection valve

  • A holding coil

  • A reaction coil

  • A spectrophotometric detector with a flow-through cell

  • A data acquisition system

The components are connected with PTFE tubing.

FIA Operating Procedure
  • System Startup: Turn on the spectrophotometer and allow it to warm up. Start the pump and flush the entire system with the carrier solution for several minutes to establish a stable baseline.

  • Analytical Cycle: The following sequence is a representative protocol for a single sample analysis. The volumes and flow rates should be optimized for the specific instrumentation used.

    • Aspirate DMG Reagent: The selection valve directs the DMG reagent to the holding coil, and the syringe pump aspirates a defined volume (e.g., 75 µL).[1](--INVALID-LINK--)

    • Aspirate Sample/Standard: The valve switches to the sample/standard line, and a specific volume (e.g., 300 µL) is aspirated into the holding coil, adjacent to the DMG reagent.[1](--INVALID-LINK--)

    • Aspirate Oxidizing Agent: The valve moves to the oxidizing agent port, and a small volume is drawn into the holding coil.

    • Injection and Reaction: The valve switches to the detector line, and the syringe pump reverses direction, propelling the stacked zones of reagent and sample through the reaction coil.

    • Detection: The colored complex passes through the flow cell of the spectrophotometer, and the absorbance is measured at the wavelength of maximum absorbance (~445 nm).

    • Wash: The system is flushed with the carrier solution to prepare for the next sample.

  • Calibration: A calibration curve is constructed by injecting the working nickel standards in increasing order of concentration and plotting the peak absorbance versus the nickel concentration.

  • Sample Analysis: Inject the unknown samples and measure their peak absorbances. The nickel concentration is determined from the calibration curve.

Interference Management
  • Manganese (Mn²⁺): This is a known interferent. Its effect can be minimized by adding a small, fixed concentration of manganese to the DMG reagent.[1](--INVALID-LINK--)

  • Iron (Fe³⁺), Copper (Cu²⁺), and Cobalt (Co²⁺): The interference from these ions can be reduced by the addition of a masking agent, such as citrate (B86180) or tartrate, to the carrier stream or sample.[5](--INVALID-LINK--)

Visualizations

Signaling Pathway: Nickel-DMG Complex Formation

G cluster_reagents Reagents Ni2 Ni²⁺ (Sample) Complex Reddish-Brown Ni(IV)-DMG Complex Ni2->Complex DMG This compound (DMG) DMG->Complex Oxidant Oxidizing Agent (e.g., Bromine Water) Oxidant->Complex Alkaline Alkaline Medium (NaOH) Alkaline->Complex Detector Spectrophotometer (λ ≈ 445 nm) Complex->Detector Signal Absorbance Signal Detector->Signal G cluster_solutions Solutions Carrier Carrier (0.01 M HCl) Valve Selection Valve Carrier->Valve Reagent DMG Reagent Reagent->Valve Sample Sample/Standard Sample->Valve Oxidant Oxidizing Agent Oxidant->Valve Pump Syringe Pump Pump->Valve HC Holding Coil Valve->HC RC Reaction Coil HC->RC Detector Detector (Spectrophotometer) RC->Detector Waste Waste Detector->Waste PC Data Acquisition Detector->PC

References

Application Notes and Protocols: Utilizing Dimethylglyoxime for Cobalt Separation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylglyoxime (B607122) (DMG), a C₄H₈N₂O₂ compound, is a well-established chelating agent in analytical and coordination chemistry.[1][2][3] Its primary application lies in the selective precipitation and determination of nickel, with which it forms a distinct bright red precipitate.[1] However, DMG also forms stable complexes with other transition metals, including cobalt, which can be leveraged for separation and analytical purposes.[2][3] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound as a chelating agent for cobalt, focusing on its separation and determination.

While DMG is highly selective for nickel, under specific conditions, its interaction with cobalt can be controlled for analytical applications.[4][5] This document outlines the principles of cobalt-DMG complex formation, protocols for its use in spectrophotometric analysis, and data on potential interferences and mitigation strategies.

Chemical Reaction and Complex Formation

This compound is a bidentate ligand, meaning it binds to a metal ion at two points.[2] In the presence of cobalt ions, DMG forms a stable chelate. The cobalt(III) ion forms a distorted octahedral complex with this compound and other ligands.[6] The formation of the cobalt-DMG complex is influenced by pH and the presence of oxidizing or reducing agents.

Diagram: Cobalt-Dimethylglyoxime Chelation

Cobalt_DMG_Chelation cluster_legend Reaction Scheme Co_ion Co²⁺/Co³⁺ Complex [Co(dmgH)₂(X)₂] Cobalt-DMG Complex Co_ion->Complex + Base/Oxidizing Agent DMG1 2 x this compound (dmgH₂) DMG1->Complex Spectrophotometry_Workflow start Start: Cobalt Sample add_dmg Add 1% this compound Solution start->add_dmg add_benzidine Add 0.5% Benzidine Solution add_dmg->add_benzidine adjust_ph Adjust pH to ~5.2 (Acetic Acid & Sodium Acetate) add_benzidine->adjust_ph dilute Dilute to 100 ml adjust_ph->dilute measure Measure Absorbance at 450 nm dilute->measure end End: Determine Cobalt Concentration measure->end

References

Application Notes and Protocols for the Quantitative Analysis of Nickel in Steel Alloys with Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of nickel in steel alloys using dimethylglyoxime (B607122) (DMG). Two primary methods are covered: gravimetric analysis and spectrophotometric analysis. These methods are widely used due to their high selectivity and reliability for nickel analysis.

Introduction

This compound (C₄H₈N₂O₂) is a highly selective organic precipitating agent for nickel(II) ions.[1][2] In an ammoniacal solution, it forms a characteristic bright cherry-red precipitate of nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂].[1][2] This reaction is the basis for both gravimetric and spectrophotometric methods for the quantitative analysis of nickel. The presence of nickel in steel alloys enhances properties such as tensile strength and corrosion resistance.[3] Accurate determination of nickel content is therefore crucial for quality control and material characterization.

Principle of Methods

Gravimetric Analysis

In gravimetric analysis, a steel sample is dissolved in acid to bring the nickel ions into solution.[3] Iron, a major component of steel, can interfere with the analysis and is typically masked using tartaric or citric acid to keep it in solution.[3] The nickel is then selectively precipitated from a slightly alkaline medium by adding an alcoholic solution of this compound.[3] The resulting nickel dimethylglyoximate precipitate is of a known, stable composition, has a very low solubility, and possesses a high molecular mass, which allows for accurate determination by weighing.[3]

Spectrophotometric Analysis

The spectrophotometric method involves the formation of a colored complex of nickel with this compound in an alkaline solution in the presence of an oxidizing agent, such as bromine or persulfate.[4] This results in the formation of a soluble, red-colored complex where nickel is in a higher oxidation state.[4] The intensity of the color is directly proportional to the concentration of nickel and is measured using a spectrophotometer at a specific wavelength, typically around 445 nm.[4][5] A calibration curve is constructed using standard nickel solutions to determine the concentration of nickel in the unknown sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for both the gravimetric and spectrophotometric methods.

ParameterGravimetric AnalysisSpectrophotometric Analysis
Analyte Form Solid Ni(C₄H₇N₂O₂)₂ precipitateSoluble red Ni-DMG complex
Measurement Mass of the precipitateAbsorbance of the solution
Wavelength (λmax) Not applicable~445 nm[4][5]
pH Range 5 - 9[6][7]9 - 12[5][8]
Key Reagents 1% Ethanolic this compound, Tartaric/Citric Acid, Ammonia (B1221849) solution[3]1% Ethanolic this compound, Oxidizing Agent (e.g., Bromine water), Ammonia solution[4]
Interferences Iron(III) (masked with tartrate/citrate), Cobalt(II)[3][9]Cobalt(II), Gold(III), Dichromate ions[4]
Gravimetric Factor 0.2032 (for Ni in Ni(C₄H₇N₂O₂)₂)Not applicable

Experimental Protocols

Gravimetric Determination of Nickel in Steel

a) Sample Preparation (Dissolution of Steel):

  • Accurately weigh approximately 1.0 g of the steel sample and transfer it to a 400 mL beaker.

  • In a fume hood, add 20 mL of concentrated nitric acid and gently heat the solution to dissolve the sample.[10]

  • Once the reaction subsides, boil the solution gently to expel nitrogen oxides.

  • Add 25 mL of tartaric acid solution (20% w/v) to mask the iron(III) ions.[3]

  • Dilute the solution to approximately 200 mL with deionized water.

b) Precipitation of Nickel Dimethylglyoximate:

  • Heat the solution to 60-80 °C.[3]

  • Add approximately 20-25 mL of a 1% ethanolic solution of this compound.[3]

  • Slowly, and with constant stirring, add dilute ammonia solution (6 M) dropwise until the solution is slightly ammoniacal. A red precipitate will form.[3][11]

  • Allow the beaker to stand on a water bath for 20-30 minutes to aid in the complete precipitation of the complex.[3]

  • Remove the beaker from the heat and allow it to cool to room temperature for about one hour.[3]

c) Filtration and Weighing:

  • Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.

  • Filter the precipitate through the pre-weighed crucible.

  • Wash the precipitate with cold deionized water until it is free of chloride ions (test the filtrate with silver nitrate (B79036) solution).[3]

  • Dry the crucible containing the precipitate in an oven at 110-120 °C for 1-2 hours.[11]

  • Cool the crucible in a desiccator and weigh it.

  • Repeat the drying and weighing process until a constant mass is achieved.[3]

d) Calculation: The percentage of nickel in the steel sample can be calculated using the following formula:

% Nickel = [(Mass of Ni(C₄H₇N₂O₂)₂ precipitate × 0.2032) / Mass of steel sample] × 100

Spectrophotometric Determination of Nickel in Steel

a) Preparation of Standard Nickel Solution:

  • Prepare a standard stock solution of nickel(II) by dissolving a known weight of pure ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate ((NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water. A common concentration is 100 ppm (0.1 mg/mL) of Ni.[4]

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 1 to 10 ppm by appropriate dilutions.

b) Sample Preparation:

  • Dissolve a known weight of the steel sample as described in the gravimetric protocol (Section 4.1.a).

  • Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume.

  • Take an aliquot of this solution for color development.

c) Color Development:

  • To each of the standard solutions and the sample aliquot in separate 50 mL volumetric flasks, add 5 mL of citric acid solution (10% w/v).

  • Add 2 mL of bromine water and mix. Allow the solution to stand for about one minute.[4]

  • Add concentrated ammonia solution dropwise until the brown color of the excess bromine disappears, then add about 2 mL in excess.[4]

  • Add 1 mL of 1% ethanolic this compound solution to each flask.[4]

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 5 minutes for full color development.[4]

d) Measurement and Analysis:

  • Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (~445 nm) using a spectrophotometer. Use a reagent blank to zero the instrument.[4]

  • Plot a calibration curve of absorbance versus the concentration of the nickel standards.

  • Determine the concentration of nickel in the sample solution from the calibration curve.

  • Calculate the percentage of nickel in the original steel sample based on the initial weight and dilutions.

Visualizations

Chemical Reaction Pathway

ChemicalReaction Ni Ni²⁺ (in solution) Precipitate Ni(C₄H₇N₂O₂)₂ (Red Precipitate) Ni->Precipitate DMG 2 C₄H₈N₂O₂ (this compound) DMG->Precipitate Ammonia 2 NH₃ H_ions 2 NH₄⁺ Ammonia->H_ions GravimetricWorkflow start Start dissolve Dissolve Steel Sample in Acid start->dissolve mask Mask Iron with Tartaric/Citric Acid dissolve->mask precipitate Precipitate Ni with DMG in Alkaline Medium mask->precipitate digest Digest Precipitate precipitate->digest filter_wash Filter and Wash Precipitate digest->filter_wash dry Dry to Constant Weight filter_wash->dry weigh Weigh Precipitate dry->weigh calculate Calculate % Nickel weigh->calculate end End calculate->end SpectroWorkflow start Start prep_standards Prepare Standard Nickel Solutions start->prep_standards prep_sample Prepare Steel Sample Solution start->prep_sample color_dev Develop Color with DMG and Oxidizing Agent prep_standards->color_dev prep_sample->color_dev measure_abs Measure Absorbance at ~445 nm color_dev->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc calculate Calculate % Nickel determine_conc->calculate end End calculate->end

References

Troubleshooting & Optimization

How to prevent co-precipitation of other metals with nickel Dimethylglyoximate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the co-precipitation of other metals with nickel dimethylglyoximate (Ni(DMG)₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a brownish-red or off-color precipitate instead of the characteristic bright red nickel dimethylglyoximate. What is the likely cause and how can I prevent it?

A1: This issue is commonly caused by the co-precipitation of iron(III) hydroxide. Ferric ions can precipitate as Fe(OH)₃ in the slightly alkaline conditions required for nickel dimethylglyoxime (B607122) formation.[1][2]

Troubleshooting Steps:

  • Masking: The most effective way to prevent iron interference is by adding a masking agent. Tartaric acid or citric acid are commonly used.[1][2][3] These agents form stable, soluble complexes with iron(III), keeping it in solution and preventing its precipitation.[1][2]

  • Procedure: Add the tartaric or citric acid to the acidic sample solution before making it alkaline with ammonia (B1221849) to precipitate the nickel.[3]

  • Oxidation State: Ensure that any iron present is in the +3 oxidation state. This is typically achieved by dissolving the sample in an oxidizing acid like nitric acid.[1] Ferrous ions (Fe²⁺) can also form a colored complex with this compound.[1]

Q2: My results show a higher than expected yield, suggesting co-precipitation. Cobalt is a known contaminant in my sample. How can I minimize cobalt co-precipitation?

A2: Cobalt(II) can form a soluble complex with this compound, which may be partially included in the nickel precipitate, especially at high cobalt concentrations.[3] Minimizing its co-precipitation requires careful control of pH and potentially a double precipitation.

Troubleshooting Steps:

  • pH Control: The co-precipitation of cobalt increases as the pH decreases from 7 to 6.[4] For optimal nickel precipitation with minimal cobalt interference, a pH of 8 is recommended.[4]

  • Double Precipitation: For samples with high cobalt content, a double precipitation may be necessary.[5] This involves precipitating the nickel dimethylglyoximate, filtering it, re-dissolving the precipitate in acid, and then re-precipitating it under controlled conditions. This process reduces the amount of occluded cobalt.

  • Reagent Concentration: The stoichiometric ratio of Ni to DMG can influence cobalt co-precipitation. A Ni/DMG ratio of 0.2 has been shown to be effective for near-complete nickel precipitation with reduced cobalt co-precipitation at a pH of 8.[4]

Q3: How can I prevent copper from interfering with my nickel dimethylglyoximate precipitation?

A3: Copper(II) ions can interfere with the gravimetric determination of nickel using this compound.[6][7] The interference can be managed by using a specific masking agent and controlling the pH.

Troubleshooting Steps:

  • Masking with Thiosulfate (B1220275): Sodium thiosulfate is an effective masking agent for copper.[6][7] It forms a stable complex with copper, preventing it from precipitating with the this compound.

  • pH Adjustment: The masking of copper with sodium thiosulfate is most effective at a pH between 5 and 6.[7] After masking the copper in this pH range, the pH should then be raised to the optimal range for nickel precipitation (pH 8-9).[7][8]

  • Double Precipitation: For samples containing more than 3 to 5 mg of copper, a double precipitation is recommended to ensure accurate results.[5]

Data Presentation

Table 1: Effect of pH on Co-precipitation of Cobalt and Manganese with Nickel Dimethylglyoximate

pHNickel Precipitation (%)Cobalt Co-precipitation (%)Manganese Co-precipitation (%)
6~98IncreasedIncreased
7~98ModerateModerate
898.5~20Reduced

Source: Data synthesized from SAIMM (2022)[4]

Table 2: Common Interfering Ions and Recommended Masking Agents

Interfering IonMasking AgentOptimal pH for Masking
Iron (Fe³⁺)Tartaric Acid or Citric AcidAcidic (before Ni precipitation)
Copper (Cu²⁺)Sodium Thiosulfate5.0 - 6.5
Cobalt (Co²⁺)pH control is primary method8.0

Source: Synthesized from multiple sources.[1][6][7]

Experimental Protocols

Protocol 1: Gravimetric Determination of Nickel in a Steel Sample (Containing Iron)

  • Sample Dissolution: Accurately weigh the steel sample and dissolve it in a suitable volume of concentrated nitric acid to ensure oxidation of iron to Fe³⁺.[1]

  • Masking of Iron: Add a solution of tartaric acid or citric acid to the dissolved sample.[1][3]

  • pH Adjustment (Initial): Dilute the solution with distilled water and heat to approximately 60-80°C.[3]

  • Precipitation: Add a 1% alcoholic solution of this compound in slight excess.[3] Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline and the red nickel dimethylglyoximate precipitate forms.[3]

  • Digestion: Keep the solution warm (60-80°C) for 30-60 minutes to allow for complete precipitation and to obtain a more easily filterable precipitate.[3]

  • Filtration and Washing: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with cold distilled water until it is free of chloride ions.[3]

  • Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[3] Cool the crucible in a desiccator and weigh it accurately.

  • Calculation: The weight of the nickel dimethylglyoximate precipitate can be used to calculate the percentage of nickel in the original sample.

Visualizations

Experimental_Workflow_Iron_Interference A Dissolve Sample in Nitric Acid B Add Masking Agent (Tartaric/Citric Acid) A->B Oxidizes Fe to Fe³⁺ C Heat to 60-80°C B->C Complexes Fe³⁺ D Add this compound Solution C->D E Add Ammonia (pH 8-9) D->E Precipitates Ni(DMG)₂ F Digest Precipitate E->F G Filter, Wash, Dry, Weigh F->G

Caption: Workflow for preventing iron co-precipitation.

Logical_Relationship_pH_Control cluster_pH Solution pH cluster_outcome Precipitation Outcome A pH < 5 Res_A Incomplete Ni(DMG)₂ Precipitation A->Res_A B pH 6-7 Res_B Increased Co & Mn Co-precipitation B->Res_B C pH 8 Res_C Optimal Ni Precipitation Minimal Co Co-precipitation C->Res_C D pH > 9 Res_D Risk of Metal Hydroxide Precipitation D->Res_D

Caption: Impact of pH on precipitation outcomes.

References

Technical Support Center: Quantitative Precipitation of Nickel with Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative precipitation of nickel using dimethylglyoxime (B607122) (DMG). It is designed for researchers, scientists, and professionals in drug development who utilize this analytical technique.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the quantitative precipitation of nickel with this compound?

The optimal pH range for the quantitative precipitation of nickel(II) with this compound to form the characteristic bright red nickel-DMG complex is generally between pH 5 and 9.[1][2][3][4] For some spectrophotometric and flotation methods, the pH range can be extended to 9-12.[5][6] It is crucial to maintain the pH within this range, as a pH that is too low (acidic) will cause the precipitate to dissolve, while a pH that is too high may lead to the formation of nickel hydroxide.[2][4][7]

Q2: Why is the pH so critical for the precipitation of the Nickel-DMG complex?

The pH of the solution is a critical factor because the reaction involves the release of hydrogen ions.[8] In acidic conditions (pH < 5), the equilibrium of the reaction shifts, favoring the dissolution of the nickel-DMG complex back into nickel(II) ions.[2][3][4] In a sufficiently basic medium, the hydroxyl groups of this compound are deprotonated, which is favorable for the formation of the chelate and intramolecular hydrogen bonding that stabilizes the complex.[9] However, at a very high pH (pH > 8), there is a risk of precipitating nickel as nickel hydroxide, which would interfere with the analysis.[7]

Q3: What are common interfering ions in this analysis and how can they be managed?

Common interfering ions include iron(III), cobalt(II), and copper(II), which can also form complexes with this compound.[5][8]

  • Iron(III): The interference from iron is typically managed by adding a masking agent, such as tartaric acid or citric acid, before the precipitation step.[2][8][10] These agents form stable, soluble complexes with iron, preventing it from precipitating with DMG.[2][8]

  • Cobalt(II) and Copper(II): These ions can form soluble complexes with DMG.[2][5] While the nickel-DMG complex is far more insoluble, high concentrations of cobalt may require the addition of a larger excess of the DMG reagent.[2][4]

Q4: What is the purpose of adding ammonia (B1221849) or a buffer solution during the precipitation?

An ammonia or citrate (B86180) buffer is used to control the pH of the solution, ensuring it remains within the optimal range of 5 to 9 for complete precipitation.[2][3][4] Ammonia is added to neutralize the acid present and to make the solution slightly alkaline, which is necessary for the formation of the nickel-DMG complex.[8][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No red precipitate forms, or the precipitate is incomplete. The pH of the solution is too low (acidic).[2][4]Adjust the pH of the solution to be slightly alkaline (pH 7-9) by slowly adding dilute ammonia solution. Check the pH with litmus (B1172312) or a pH meter.[2]
Insufficient this compound reagent was added.Add more 1% alcoholic this compound solution. To check for complete precipitation, add a few drops of the DMG solution to the clear supernatant after the precipitate has settled. If more precipitate forms, continue adding DMG until no further precipitation is observed.[2]
The precipitate dissolves after forming. The solution has become too acidic.Re-adjust the pH by adding dilute ammonia solution until the solution is slightly alkaline.[2][4]
A dark-colored or off-color precipitate is observed. Presence of interfering ions, such as iron.Ensure that a sufficient amount of masking agent (tartaric acid or citric acid) was added before the addition of this compound to complex with any interfering iron.[8]
The precipitate is difficult to filter and appears "gummy" or non-crystalline. The precipitation was carried out too quickly or from a concentrated solution.For a more crystalline and easily filterable precipitate, perform the precipitation from a hot, dilute solution. Add the this compound reagent slowly and with constant stirring. Allowing the precipitate to digest in the hot mother liquor for an hour or more can also improve its physical characteristics.[3]
The final calculated amount of nickel is unexpectedly high. Co-precipitation of excess this compound reagent.Avoid adding a large excess of the alcoholic DMG solution, as the reagent itself is only sparingly soluble in water and may precipitate.[2][4]
Incomplete washing of the precipitate.Ensure the precipitate is thoroughly washed with hot water to remove any soluble impurities.[10] Test the washings to ensure they are free of interfering ions.

Quantitative Data Summary

Parameter Value/Range Notes
Optimal pH for Precipitation 5 - 9For gravimetric analysis.[1][2][3][4]
9 - 12For some flotation and spectrophotometric methods.[5][6]
This compound Solution 1% in ethanolA common concentration for the precipitating reagent.[8][10]
Drying Temperature for Precipitate 110 - 120 °CTo dry the nickel-DMG precipitate to a constant weight.[8]
**Gravimetric Factor (Nickel in Ni(DMG)₂) **0.2032Used to convert the weight of the dried precipitate to the weight of nickel.[10]

Experimental Protocols

Gravimetric Determination of Nickel

This protocol outlines the key steps for the gravimetric determination of nickel using this compound.

  • Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in an appropriate acid (e.g., nitric acid).[10] If necessary, evaporate to dryness and redissolve in hydrochloric acid to remove excess nitric acid.[10]

  • Masking of Interferences: Dilute the sample solution with deionized water. If interfering ions like iron are present, add a sufficient amount of tartaric acid or citric acid to the solution.[8][10]

  • pH Adjustment: Heat the solution to about 60-80 °C.[8] Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline. The solution should smell faintly of ammonia.[2][10]

  • Precipitation: While the solution is still hot, add a 1% alcoholic solution of this compound dropwise and with continuous stirring. A bright red precipitate of nickel-dimethylglyoxime will form.[8] Add a slight excess of the reagent to ensure complete precipitation.

  • Digestion: Keep the beaker on a water bath or hot plate at a gentle heat (do not boil) for 30 minutes to one hour to allow the precipitate to digest.[1][10] This process helps to form larger, more easily filterable particles.

  • Filtration and Washing: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.[1][10] Wash the precipitate several times with hot deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[8]

  • Drying and Weighing: Dry the crucible and precipitate in an oven at 110-120 °C for at least one hour, or until a constant weight is achieved.[8] Cool the crucible in a desiccator before weighing.

  • Calculation: Calculate the percentage of nickel in the original sample using the weight of the dried precipitate and the gravimetric factor of 0.2032.[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_analysis Analysis A Dissolve Sample in Acid B Add Masking Agent (e.g., Tartaric Acid) A->B C Adjust to Alkaline pH (5-9) with Ammonia B->C Heat Solution D Add 1% this compound Solution C->D E Digest Precipitate (60-80°C) D->E F Filter and Wash Precipitate E->F Cool to Room Temp G Dry Precipitate at 110-120°C F->G H Weigh Dried Precipitate G->H I Calculate % Nickel H->I

Caption: Workflow for the gravimetric determination of nickel.

Troubleshooting_Logic Start No/Incomplete Precipitation? Check_pH Is pH between 5 and 9? Start->Check_pH Adjust_pH Add dilute ammonia to raise pH Check_pH->Adjust_pH No Check_DMG Sufficient DMG added? Check_pH->Check_DMG Yes Adjust_pH->Check_pH Add_DMG Add more 1% DMG solution Check_DMG->Add_DMG No Success Precipitation Complete Check_DMG->Success Yes Add_DMG->Check_DMG Recheck Re-evaluate procedure Add_DMG->Recheck If still no precipitate

Caption: Troubleshooting logic for incomplete nickel precipitation.

References

Troubleshooting incomplete precipitation in gravimetric nickel analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete precipitation during the gravimetric analysis of nickel using dimethylglyoxime (B607122) (DMG).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete precipitation of nickel dimethylglyoximate?

A1: The most frequent cause of incomplete precipitation is improper pH of the solution. The quantitative formation of the red nickel(II) dimethylglyoximate precipitate occurs in a solution buffered within a pH range of 5 to 9.[1][2][3] If the pH is too acidic (below 5), the equilibrium of the reaction shifts, favoring the dissolution of the precipitate back into the solution.[1][2][4]

Q2: Why is my filtrate still colored after precipitation and filtration?

A2: A colored filtrate often indicates the presence of soluble nickel ions that did not precipitate. This can be due to an incorrect pH, insufficient addition of the this compound (DMG) reagent, or the presence of interfering ions that form soluble complexes with nickel.

Q3: Can adding a large excess of the DMG reagent improve precipitation?

A3: While a slight excess of DMG is necessary to ensure complete precipitation, a large excess should be avoided.[1][2][4] The DMG reagent itself is only sparingly soluble in water and may precipitate out of the solution, leading to erroneously high results.[3] Furthermore, the nickel-DMG complex has some solubility in alcoholic solutions, so a large volume of the alcoholic DMG reagent can increase losses.[1][2]

Q4: How do interfering ions like iron or cobalt affect the analysis?

A4: Ions such as iron(III) and cobalt can interfere with the analysis. Iron(III) can precipitate as ferric hydroxide (B78521) in the ammoniacal solution used for nickel precipitation. To prevent this, masking agents like tartaric acid or citric acid are added.[3][5] These agents form stable, soluble complexes with iron, keeping it in the solution.[5] Cobalt forms a soluble complex with DMG and if present in high concentrations, requires the addition of more DMG to ensure all nickel precipitates.[1][3]

Q5: My precipitate is very fine and difficult to filter. How can I improve its texture?

A5: The nickel dimethylglyoximate precipitate can be bulky and fine.[1][2] To obtain a denser, more easily filterable precipitate, it is recommended to carry out the precipitation from a homogeneous solution. This can be achieved by adjusting the pH to 3 or 4 initially, adding the DMG, and then slowly increasing the pH by the gradual addition of ammonia (B1221849).[1][2] Heating the solution to between 60°C and 80°C and allowing it to digest for a period also promotes the formation of larger crystals.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during the gravimetric determination of nickel.

Observation Potential Cause Recommended Action
No precipitate or very little precipitate forms. Incorrect pH: The solution is likely too acidic.Ensure the solution is buffered to a pH between 5 and 9 by adding aqueous ammonia.[4] Check the pH with litmus (B1172312) paper or a pH meter.
Insufficient DMG: Not enough precipitating reagent was added to react with all the nickel ions.Add a slight excess of the 1% alcoholic this compound solution. Test for completeness of precipitation by adding a few more drops of DMG to the clear supernatant after the precipitate has settled.
The red precipitate dissolves or disappears. pH dropped: The solution became too acidic after precipitation.Re-adjust the pH by adding more ammonia solution. The reaction is reversible, and raising the pH will cause the precipitate to reform.[4]
Results are consistently low. Incomplete precipitation: See causes above.Review and optimize the pH adjustment and the amount of DMG added.
Washing with pure water: The precipitate has slight solubility, which can be increased by washing with pure water.Wash the precipitate with cold water containing a small amount of ammonia.[3]
Premature filtration: The precipitate was not allowed to digest long enough to ensure complete precipitation and crystal growth.Allow the solution to stand and digest for at least one hour after precipitation.[5]
Results are consistently high. Co-precipitation of DMG: A large excess of the alcoholic DMG solution was used.Use only a slight excess of the precipitating agent.[1][2][4]
Incomplete drying: The precipitate was not dried to a constant weight.Dry the precipitate in an oven at 110-120°C until successive weighings are constant.
Interfering ions: Other metal hydroxides or complexes have co-precipitated.If interfering ions like iron are present, ensure a sufficient amount of a masking agent (e.g., tartaric acid, citric acid) is added before precipitation.[3][5]

Experimental Protocol: Gravimetric Determination of Nickel

This is a generalized procedure for the precipitation of nickel with this compound.

  • Sample Preparation: Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in an appropriate acid (e.g., HCl). Dilute the solution with distilled water.

  • Addition of Masking Agent (if necessary): If interfering ions like Fe(III) or Cr(III) are present, add a solution of tartaric acid or citric acid.[3][5]

  • Initial pH Adjustment: Add dilute HCl to make the solution slightly acidic (pH ~3-4).[1]

  • Heating: Heat the solution to approximately 60-80°C. Do not boil.[4][5]

  • Addition of Precipitating Agent: Add a 1% alcoholic solution of this compound. A slight excess is required.

  • Precipitation: Slowly add dilute aqueous ammonia dropwise with constant stirring until the solution is slightly ammoniacal and the red precipitate of nickel dimethylglyoximate forms.[4][5] The odor of ammonia should be faintly detectable above the solution.[4]

  • Digestion: Cover the beaker with a watch glass and place it on a steam bath for 20-30 minutes, or allow it to stand for at least an hour to cool.[5] This allows the precipitate to fully form and crystallize.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with cold water containing a small amount of dilute ammonia until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[3][5]

  • Drying: Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.[6]

  • Calculation: Calculate the mass of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate.

Visualizations

TroubleshootingWorkflow start Incomplete Precipitation Observed check_ph Check Solution pH start->check_ph ph_low pH < 5 check_ph->ph_low add_ammonia Add Dilute Ammonia Re-check pH ph_low->add_ammonia Yes check_dmg Check for Sufficient DMG ph_low->check_dmg No (pH is OK) add_ammonia->check_ph dmg_insufficient Insufficient DMG check_dmg->dmg_insufficient add_dmg Add More DMG Solution Test for Completeness dmg_insufficient->add_dmg Yes check_interfering Consider Interfering Ions (e.g., Fe, Co) dmg_insufficient->check_interfering No (DMG is sufficient) complete Precipitation Complete add_dmg->complete interference_present Interference Possible check_interfering->interference_present add_masking Add Masking Agent (e.g., Tartaric Acid) interference_present->add_masking Yes interference_present->complete No add_masking->complete NickelDMGReaction Ni_ion Ni²⁺ (aq) (Nickel Ion in Solution) plus1 + Ni_ion->plus1 DMG 2 x C₄H₈N₂O₂ (this compound) plus2 + DMG->plus2 Ammonia 2NH₃ (Ammonia for pH adjustment) Precipitate Ni(C₄H₇N₂O₂)₂ (s) ↓ (Red Precipitate) Ammonia->Precipitate pH 5-9 Ammonium 2NH₄⁺ (aq) Precipitate->Ammonium plus1->DMG plus2->Ammonia

References

Technical Support Center: Gravimetric Analysis of Nickel with Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylglyoxime (B607122) (DMG) for the gravimetric determination of nickel.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with adding a large excess of this compound (DMG) during nickel precipitation?

A large excess of the precipitating agent, this compound, can lead to significant errors in the gravimetric analysis of nickel. The primary issue is the potential for the DMG reagent itself to co-precipitate with the nickel-dimethylglyoxime complex.[1][2][3][4][5][6] DMG has limited solubility in water, and adding a substantial excess of its alcoholic solution can supersaturate the analysis medium, causing the reagent to crystallize out.[1][2][7] This contamination leads to an artificially high mass of the precipitate and, consequently, an overestimation of the nickel content.

Q2: How does the alcoholic nature of the DMG solution affect the precipitate?

This compound is typically dissolved in an alcohol, such as ethanol, for use as a precipitating agent.[1] While necessary to introduce the reagent, the alcohol content of the final solution can influence the accuracy of the results. The nickel-dimethylglyoxime complex is slightly soluble in alcoholic solutions.[1][6][7] Therefore, the addition of a large volume of the DMG solution can increase the overall alcohol concentration to a point where the precipitate begins to redissolve, leading to a loss of analyte and an underestimation of the nickel content.

Q3: Is there an optimal amount of excess DMG to use?

Yes, a slight excess of DMG is necessary to ensure the complete precipitation of nickel ions from the solution. However, this excess should be carefully controlled. While a definitive universal optimal excess is not stated due to variance in experimental conditions, some studies provide guidance on stoichiometric ratios. For instance, in the presence of interfering ions like cobalt, a greater amount of DMG may be required to ensure all nickel is precipitated.[1][7] Research on nickel separation from cobalt-rich solutions suggests that a Ni/DMG ratio of at least 0.2 is required for near-complete nickel precipitation.[8] However, decreasing this ratio further (i.e., increasing the DMG excess) can lead to increased co-precipitation of other metals.[8]

Q4: What are other common sources of impurity in the nickel-dimethylglyoxime precipitate?

Besides the co-precipitation of excess DMG, other substances can contaminate the precipitate. This phenomenon, known as co-precipitation, can occur through inclusion or occlusion.[4] Interfering metal ions such as iron, chromium, and cobalt can also co-precipitate if not properly masked.[7] The use of masking agents like tartaric or citric acid is crucial to prevent the precipitation of these metals as hydroxides in the alkaline solution used for nickel precipitation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Higher than expected %Ni Co-precipitation of excess this compound.Reduce the amount of DMG solution added. Ensure only a slight excess is used. Wash the precipitate thoroughly with cold water to remove any soluble unreacted reagent.[9]
Co-precipitation of other metal hydroxides (e.g., Fe(OH)₃, Al(OH)₃).Ensure an adequate amount of a masking agent (e.g., tartaric acid, citric acid) is added before making the solution alkaline.[7]
Lower than expected %Ni Incomplete precipitation of nickel.Ensure the pH of the solution is within the optimal range of 5 to 9.[1][7] Test the filtrate for completeness of precipitation by adding a few drops of DMG solution; if more precipitate forms, continue adding reagent.[7]
Dissolution of the precipitate in a solution with high alcohol content.Avoid using a large excess of the alcoholic DMG solution.[1][6]
Precipitate loss during transfer.Use a rubber policeman to quantitatively transfer all of the precipitate from the beaker to the filtration crucible.
Slow filtration Precipitate is too fine and clogs the filter.Digest the precipitate by heating the solution gently (e.g., on a water bath) for a period after precipitation.[10] This process encourages the growth of larger crystals that are easier to filter.
Red precipitate forms but dissolves upon standing The pH of the solution has dropped below the optimal range.The precipitation of nickel-dimethylglyoxime releases protons, which can lower the pH. Ensure the solution is adequately buffered, for example, with an ammonia-ammonium chloride buffer.[1][7]

Quantitative Data on Precipitate Purity

While direct quantitative data on the co-precipitation of DMG is scarce in the literature, studies on the separation of nickel from other metals provide insights into the effects of DMG concentration on precipitate purity.

Table 1: Effect of Ni/DMG Ratio on Nickel Precipitation and Cobalt Co-precipitation

Ni/DMG RatioApproximate DMG Excess (Stoichiometric)Nickel Precipitation (%)Cobalt Co-precipitation (%)
0.3~3.3xIncompleteIncreases as ratio decreases
0.25x>95%~20%
0.110xMarginally higher than at 0.2Significantly increased

Data adapted from studies on nickel precipitation from citrate (B86180) media at pH 8.[8]

This table illustrates that while a greater excess of DMG (lower Ni/DMG ratio) can marginally improve nickel recovery, it comes at the cost of significantly increasing the co-precipitation of interfering ions like cobalt.

Experimental Protocols

Gravimetric Determination of Nickel with this compound

This protocol outlines the key steps for the quantitative precipitation of nickel.

1. Sample Preparation:

  • Accurately weigh a sample of the nickel-containing material and dissolve it in an appropriate acid (e.g., nitric acid).

  • If necessary, boil the solution to remove any nitrogen oxides.

  • Dilute the solution with deionized water.

2. Masking of Interfering Ions:

  • Add a sufficient amount of a masking agent, such as a 20% tartaric acid solution, to the sample solution.[7] This is crucial to prevent the precipitation of iron, aluminum, or chromium hydroxides.

3. pH Adjustment and Reagent Addition:

  • Heat the solution to approximately 70-80°C.

  • Slowly add a 1% ethanolic solution of this compound with constant stirring. A slight excess is required.

  • Make the solution slightly alkaline by adding dilute ammonium (B1175870) hydroxide (B78521) dropwise until a permanent red precipitate forms and the solution has a faint odor of ammonia.[6] The optimal pH range is between 5 and 9.[1][7]

4. Digestion of the Precipitate:

  • Keep the beaker with the precipitate on a water bath for 30-60 minutes.[9] This "digestion" period allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable precipitate.

5. Filtration and Washing:

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate several times with cold deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[9]

6. Drying and Weighing:

  • Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[10]

  • Cool the crucible in a desiccator before each weighing.

  • Calculate the percentage of nickel in the original sample based on the weight of the nickel-dimethylglyoxime precipitate (gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ is 0.2032).

Visualizations

Logical Workflow for Troubleshooting Precipitate Impurity

G Troubleshooting Precipitate Impurity start High Precipitate Mass (Higher than expected %Ni) check_excess_dmg Was a large excess of DMG solution used? start->check_excess_dmg reduce_dmg Action: Reduce volume of DMG solution. Ensure only a slight excess. check_excess_dmg->reduce_dmg Yes check_masking Was a masking agent (e.g., tartaric acid) used? check_excess_dmg->check_masking No wash_precipitate Action: Ensure thorough washing of the precipitate with cold water. reduce_dmg->wash_precipitate add_masking Action: Add sufficient masking agent before pH adjustment. check_masking->add_masking No check_masking->wash_precipitate Yes add_masking->wash_precipitate end Purity Improved wash_precipitate->end

Caption: Troubleshooting workflow for high precipitate mass.

Signaling Pathway of Nickel Precipitation

G Key Steps in Nickel Precipitation Ni_solution Ni²⁺ in Acidic Solution (with potential interfering ions) masking Add Masking Agent (e.g., Tartaric Acid) Ni_solution->masking masked_solution Formation of Soluble Complexes with Interfering Ions masking->masked_solution add_dmg Add Alcoholic DMG Solution (Slight Excess) masked_solution->add_dmg adjust_ph Adjust pH to 5-9 (Ammonium Hydroxide) add_dmg->adjust_ph precipitation Precipitation of Red Ni(DMG)₂ Complex adjust_ph->precipitation digestion Digest Precipitate (Heating) precipitation->digestion filtration Filtration, Washing, and Drying digestion->filtration final_product Pure, Weighed Ni(DMG)₂ filtration->final_product

Caption: Experimental workflow for nickel precipitation.

References

Technical Support Center: Nickel Dimethylglyoxime Precipitate Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with dissolving nickel dimethylglyoxime (B607122) (Ni(DMG)₂) precipitate for further analysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind dissolving nickel this compound precipitate?

The dissolution of the nickel this compound (Ni(DMG)₂) chelate is based on shifting the equilibrium of its formation reaction. The precipitate is stable in a pH range of 5 to 9.[1][2][3][4] By introducing a strong acid, the this compound ligands are protonated. This breaks the coordination complex with the nickel(II) ion, causing the precipitate to dissolve and releasing the Ni²⁺ ions back into the solution.[2][3]

Q2: Which acids are effective for dissolving the Ni(DMG)₂ precipitate?

Strong mineral acids are the most effective solvents for Ni(DMG)₂.[3][5] Commonly used acids include nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[5][6][7]

Q3: Can I use organic solvents to dissolve the precipitate?

Nickel this compound is practically insoluble in water and most organic solvents.[8] While it shows minimal solubility in chloroform (B151607) or pyridine, it generally decomposes in strong acids or alkalis.[8] Therefore, organic solvents are not recommended for effective dissolution for analytical purposes.

Q4: Will heating aid in the dissolution process?

Yes, gently heating the acidic solution can aid in the dissolution of the precipitate. Procedures often involve warming the solution to temperatures between 60-80°C.[1] However, boiling should be avoided to prevent spattering.[2]

Q5: How can I confirm that the precipitate is completely dissolved?

Visually, the disappearance of the characteristic red or scarlet precipitate and the formation of a clear solution indicate dissolution.[9] If the resulting solution has a green or blue tint, this is characteristic of the aqueous nickel(II) ion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate is not dissolving or dissolving very slowly. The acid concentration is too low.Increase the concentration of the mineral acid. Using concentrated acids or a 1:1 dilution with water is often effective.[2][5][6]
Insufficient mixing or heating.Ensure the solution is being stirred continuously. Gentle heating on a water bath or hot plate can accelerate dissolution.[1]
A white or crystalline precipitate forms upon adding acid. Excess this compound reagent from the precipitation step is crystallizing out in the acidic solution.This is more likely if a large excess of the alcoholic DMG solution was used during the initial precipitation.[2][3] The nickel complex should still dissolve. The DMG precipitate can be removed by filtration if necessary after ensuring all the red nickel complex is gone.
The solution remains cloudy after the red color disappears. Presence of other acid-insoluble impurities from the original sample.If your original sample contained substances like silica, they may not dissolve in the acid.[9] These can be removed by filtering the solution after ensuring all the Ni(DMG)₂ has dissolved.
Color of the final solution is not the expected green/blue of Ni(II) ions. Presence of interfering ions that form colored complexes.For example, high concentrations of iron might impart a yellow or reddish-brown color to the acidic solution.[9] Further analytical steps may require masking agents or separation techniques to mitigate this interference.[2]

Quantitative Data on Dissolution and Recovery

The effectiveness of different strong acids for dissolving the Ni(DMG)₂ complex for subsequent reuse of the nickel solution has been demonstrated. The following table summarizes the yield of re-precipitated Ni(DMG)₂ from solutions obtained by dissolving the complex in various concentrated acids. A higher yield suggests a more effective dissolution and recovery process.

Decomposing AgentTemperature of RecoveryObserved Yield of Ni(DMG)₂ (g)Theoretical Yield of Ni(DMG)₂ (g)% Yield
Conc. HCl28°C0.4690.49894.17
Conc. H₂SO₄5°C--95.39
Conc. HNO₃28°C--88.37
Conc. HNO₃5°C--87.57
Data adapted from a study on the recovery and reuse of Nickel(II) from Ni-dimethyl glyoxime (B48743) complex. The yield percentage indicates the amount of Ni(DMG)₂ that could be re-formed, implying the initial dissolution was successful.[6]

Experimental Protocol: Dissolution of Nickel this compound Precipitate

This protocol outlines the steps for dissolving Ni(DMG)₂ precipitate for subsequent quantitative analysis, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

Materials:

  • Beaker containing the Ni(DMG)₂ precipitate

  • Concentrated Nitric Acid (HNO₃) or Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • Glass stirring rod

  • Hot plate or water bath

  • Volumetric flask

Procedure:

  • Preparation: After filtering and washing the Ni(DMG)₂ precipitate, carefully transfer the filter paper containing the precipitate back into the original beaker in which the precipitation was performed. This minimizes loss of the sample.

  • Acid Addition: Under a fume hood, add a small volume of concentrated nitric acid (e.g., 5-10 mL) to the beaker.[2][9] The acid should be added slowly to control the reaction. Alternatively, a 1:1 solution of HCl can be used.[1]

  • Dissolution: Stir the mixture with a glass rod. The red precipitate will begin to dissolve as the acid breaks down the complex.

  • Heating (Optional): To facilitate complete dissolution, gently heat the beaker on a hot plate or in a water bath to approximately 60-80°C.[1] Do not boil the solution. Stir periodically until all the red precipitate has disappeared and the solution is clear.

  • Dilution: Once dissolution is complete, allow the solution to cool to room temperature. Quantitatively transfer the solution to a volumetric flask of appropriate size.

  • Rinsing: Rinse the beaker, filter paper remnants, and stirring rod several times with small portions of distilled water, adding the rinsings to the volumetric flask to ensure all the nickel has been transferred.

  • Final Volume: Dilute the solution in the volumetric flask to the mark with distilled water and mix thoroughly. The sample is now ready for further analysis.

Visualization of Dissolution Pathway

The following diagram illustrates the chemical logic of the Ni(DMG)₂ precipitate dissolving in an acidic medium.

Dissolution_Pathway Precipitate Ni(DMG)₂ Precipitate (Solid, Red) Dissolved_Ni Ni²⁺ (aq) (Dissolved, Green/Blue) Precipitate->Dissolved_Ni Release of Ni²⁺ Protonated_DMG 2 H₂DMG⁺ (Protonated Ligand, Soluble) Precipitate->Protonated_DMG Ligand Protonation Acid Strong Acid (H⁺) Acid->Precipitate Addition Solution Clear Acidic Solution Dissolved_Ni->Solution Protonated_DMG->Solution

Caption: Dissolution workflow of Nickel this compound in strong acid.

References

Minimizing solubility losses of nickel Dimethylglyoximate in alcoholic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel dimethylglyoximate (Ni(DMG)₂), focusing on minimizing its solubility losses in alcoholic solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is an alcoholic solution used for the dimethylglyoxime (B607122) (DMG) reagent?

A1: this compound (DMG) itself has very low solubility in water (0.063 g in 100 mL at 25°C)[1]. To ensure it can be effectively introduced into an aqueous solution to react with nickel ions, it is first dissolved in a suitable organic solvent, most commonly ethanol (B145695) or a methanol-isopropanol mixture[2][3].

Q2: What is the solubility of nickel dimethylglyoximate (Ni(DMG)₂) in alcoholic solutions?

Q3: What are the optimal conditions for precipitating nickel dimethylglyoximate?

A3: The quantitative precipitation of the red Ni(DMG)₂ complex occurs in a solution buffered to a pH range of 5 to 9[1]. The reaction is typically performed in a hot, dilute solution to promote the formation of larger, purer crystals of the precipitate[9].

Q4: How can interference from other metal ions be prevented?

A4: To prevent the precipitation of other metal hydroxides in the slightly alkaline solution, masking agents such as tartrate or citrate (B86180) ions are often added before the precipitation of the nickel complex. These anions form stable, soluble complexes with interfering metals like iron and chromium, keeping them in solution[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Ni(DMG)₂ precipitate. The pH of the solution is too acidic (below 5).Adjust the pH of the solution to the optimal range of 5-9 using a buffer, such as an ammonia (B1221849) or citrate buffer. A pH that is too low favors the dissolution of the Ni(DMG)₂ complex back into the solution[1][4][5].
A large excess of the alcoholic DMG reagent was used.Avoid using a significant excess of the DMG solution, as this can increase the alcohol concentration in the final solution and lead to partial dissolution of the precipitate[9].
The filtrate is still red after precipitation. Incomplete precipitation of nickel ions.After cooling the solution post-precipitation, add a few more drops of the DMG solution to the clear supernatant to test for completeness. If more precipitate forms, it indicates that more reagent is needed.
A white precipitate forms alongside the red Ni(DMG)₂. The DMG reagent itself has precipitated out of the solution.This occurs when a large excess of the alcoholic DMG solution is added to the aqueous solution, exceeding the solubility of DMG. Use a minimal excess of the DMG reagent to avoid this[1][4].
The Ni(DMG)₂ precipitate is very fine and difficult to filter. The precipitation was carried out too quickly or from a concentrated solution.To obtain a denser, more easily filterable precipitate, the precipitation should be performed from a hot, dilute solution. A slow increase in pH, for instance by the gradual hydrolysis of urea, can also improve the crystal quality[4].

Data Presentation

Solvent Solubility of Ni(DMG)₂ Notes
WaterInsolubleStrong intramolecular hydrogen bonds prevent solvation by water[7][8].
EthanolSlightly SolubleOften used as the solvent for the DMG reagent. Excess ethanol in the final mixture can lead to precipitate loss[1][5].
MethanolSoluble (for DMG reagent)This compound is soluble in methanol[2]. The complex is also expected to have some solubility.
Methanol-Isopropanol MixtureSoluble (for DMG reagent)A 50:50 mixture has been used as a solvent for the DMG reagent[3].
ChloroformSolubleThe Ni(DMG)₂ chelate is soluble in chloroform[10].
Mineral AcidsSolubleThe precipitate dissolves in strong mineral acids[4].

Experimental Protocols

Protocol for Minimizing Solubility Losses during Ni(DMG)₂ Precipitation and Washing
  • Sample Preparation:

    • Dissolve the nickel-containing sample in a suitable acid (e.g., nitric acid followed by hydrochloric acid)[1].

    • Dilute the sample solution with distilled water.

    • Add a masking agent, such as tartaric or citric acid, to complex any interfering metal ions like Fe(III) or Cr(III)[1].

  • pH Adjustment:

    • Heat the solution to approximately 70-80°C.

    • Slowly add dilute ammonia solution until the solution is slightly alkaline (pH 5-9). A buffer system is recommended to maintain the pH[4][5].

  • Precipitation:

    • Slowly, and with constant stirring, add a 1% solution of this compound in ethanol. Add only a slight excess of the reagent to ensure complete precipitation without causing dissolution of the precipitate or precipitation of the DMG itself[4][9].

    • Digest the precipitate by keeping the solution hot (e.g., on a water bath) for 30-60 minutes to encourage the formation of larger, purer crystals[9].

    • Allow the solution to cool slowly to room temperature.

  • Filtration and Washing:

    • Filter the precipitate through a pre-weighed sintered glass crucible.

    • Wash the precipitate with several small portions of cold distilled water. Test the filtrate for any remaining interfering ions (e.g., chloride) until the washings are clean.

    • A final, brief wash with a small amount of a dilute alcohol-water mixture can help in removing any remaining aqueous solution without significant dissolution of the precipitate. One procedure suggests a final wash with 5-10 mL of alcohol to remove excess water before drying[11].

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

    • Cool the crucible in a desiccator before each weighing.

Visualizations

Experimental_Workflow Experimental Workflow for Ni(DMG)₂ Precipitation cluster_prep Sample Preparation cluster_precip Precipitation cluster_analysis Analysis dissolve Dissolve Sample in Acid dilute Dilute with Water dissolve->dilute mask Add Masking Agent (e.g., Tartrate) dilute->mask heat1 Heat to 70-80°C mask->heat1 ph_adjust Adjust pH to 5-9 with Ammonia heat1->ph_adjust add_dmg Add Alcoholic DMG Solution ph_adjust->add_dmg digest Digest Precipitate (30-60 min) add_dmg->digest cool Cool to Room Temperature digest->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry at 110-120°C wash->dry weigh Weigh Precipitate dry->weigh

Caption: Workflow for Ni(DMG)₂ precipitation.

Troubleshooting_Logic Troubleshooting Low Precipitate Yield start Low Precipitate Yield check_ph Check pH of Filtrate start->check_ph check_dmg_xs Evaluate Amount of DMG Reagent Used start->check_dmg_xs ph_low pH < 5? check_ph->ph_low dmg_high Large Excess of Alcoholic DMG? check_dmg_xs->dmg_high cause_ph Cause: Precipitate Dissolved in Acidic Solution ph_low->cause_ph Yes cause_dmg Cause: Precipitate Dissolved in Excess Alcohol dmg_high->cause_dmg Yes solution_ph Solution: Adjust pH to 5-9 and Re-precipitate cause_ph->solution_ph solution_dmg Solution: Use Minimal Excess of DMG Reagent cause_dmg->solution_dmg

Caption: Troubleshooting low Ni(DMG)₂ yield.

References

Managing bulky precipitates in the gravimetric determination of nickel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with the bulky precipitate formed during the gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG).

Frequently Asked Questions (FAQs)

Q1: Why is the nickel dimethylglyoximate precipitate so bulky?

The nickel(II) ion reacts with two molecules of this compound (DMG) to form a coordination complex, nickel dimethylglyoximate [Ni(C₄H₇O₂N₂)₂]. This complex is a vibrant red solid. The structure of the complex, which involves square planar geometry and hydrogen bonding, results in a low-density, flocculent solid that occupies a large volume relative to its mass. This characteristic is described as "bulky."[1][2][3][4]

Q2: What are the main challenges associated with a bulky precipitate?

The primary challenges posed by a bulky precipitate include:

  • Difficult Filtration: The large volume can clog the filter medium (e.g., sintered glass crucible), slowing down or preventing complete filtration.

  • Incomplete Washing: It is difficult to wash the precipitate thoroughly, leading to the trapping of impurities from the mother liquor (co-precipitation), which can result in erroneously high mass measurements.

  • Loss of Precipitate: The flocculent nature of the precipitate makes it prone to loss during transfer from the beaker to the filter crucible.

  • Creeping: The precipitate has a tendency to "creep" up the sides of the filter crucible during washing, which can also lead to product loss.[5]

Q3: What is "digestion" and why is it important for managing bulky precipitates?

Digestion, also known as Ostwald ripening, is the process of letting the precipitate stand in the hot solution from which it was formed (the mother liquor) for a period, typically 30 minutes to an hour.[4][5][6] During digestion, smaller, less stable particles dissolve and re-precipitate onto the surface of larger, more stable particles. This process results in an increase in the average particle size and the formation of a denser, more compact, and more easily filterable precipitate.[6][7]

Q4: How does pH affect the precipitation of nickel dimethylglyoximate?

The precipitation of nickel with DMG is highly dependent on pH. The reaction involves the loss of a proton from each DMG molecule, which is favored in a neutral to slightly alkaline medium.[8][9]

  • Acidic Conditions (pH < 5): In strongly acidic solutions, the equilibrium shifts away from the formation of the complex, and the precipitate will dissolve or fail to form.[1][3][8][10] This is because the DMG reagent, a weak acid, remains undissociated, and the nitrogen atoms can be protonated, preventing them from coordinating with the nickel ion.[8]

  • Optimal Conditions (pH 5-9): Quantitative precipitation occurs in a weakly acidic to alkaline range, typically buffered between pH 5 and 9.[1][2][3][10] An ammonia (B1221849) buffer is commonly used to maintain the appropriate pH.[10]

  • Strongly Alkaline Conditions: While precipitation occurs, very high pH can lead to the co-precipitation of metal hydroxides if interfering ions are present and not properly masked.

Troubleshooting Guide

Q1: My precipitate is too fine and passes through the filter. What went wrong?

This issue, often resulting from rapid precipitation, can be resolved by:

  • Slowing the Rate of Precipitation: Add the DMG reagent slowly and with constant, vigorous stirring. This prevents localized high concentrations of the reagent and promotes the growth of larger crystals.[2][6]

  • Using Dilute Solutions: Performing the precipitation in dilute solutions helps to keep the relative supersaturation low, favoring crystal growth over the formation of many small nuclei.[2][11]

  • Ensuring Proper Digestion: Heat the solution with the precipitate at 60-80°C for at least 30-60 minutes.[4][5][12] This digestion process allows smaller particles to dissolve and redeposit onto larger ones, increasing the particle size.

Q2: The volume of my precipitate is too large to handle. How can I prevent this?

A key strategy is to control the amount of precipitate formed and to make it denser.

  • Control Sample Size: The amount of the initial sample must be carefully controlled to ensure the resulting precipitate can be conveniently handled in the filtering crucible.[1][2][3]

  • Promote a Denser Precipitate: Employ the technique of homogeneous precipitation. This can be achieved by adjusting the pH to be slightly acidic (pH 3-4) before slowly adding ammonia solution. The gradual increase in pH causes the complex to precipitate slowly, resulting in a significantly denser and more compact solid.[2][3][4]

Q3: I see a white precipitate forming along with the red nickel complex. What is it?

A white precipitate indicates that the this compound reagent itself has precipitated out of the solution. DMG is only sparingly soluble in water.[1] This occurs when a large excess of the alcoholic DMG solution is added. To prevent this, add only a slight excess of the reagent, just enough to ensure the complete precipitation of nickel.[2][3][10]

Q4: My final results are unexpectedly high. What are the possible causes?

Higher than expected results are typically due to impurities in the final weighed product.

  • Co-precipitation of Impurities: Failure to adequately wash the bulky precipitate can leave behind soluble impurities from the mother liquor.

  • Precipitation of the DMG Reagent: As mentioned above, adding a large excess of DMG can cause it to precipitate, adding to the final mass.[1][2][5]

  • Incomplete Drying: The precipitate may not have been dried to a constant weight, leaving residual water. Repeat the cycle of heating (110-120°C), cooling in a desiccator, and weighing until a constant mass is achieved.[12]

  • Interfering Ions: The presence of unmasked interfering ions like iron(III) can lead to the co-precipitation of their hydroxides in the alkaline solution.[1][12]

Q5: My final results are unexpectedly low. What could be the reason?

Lower than expected results usually stem from the incomplete precipitation or loss of the analyte.

  • Incorrect pH: If the solution is too acidic (pH < 5), precipitation will be incomplete as the complex is soluble under these conditions.[3][10]

  • Loss During Transfer/Filtration: The bulky nature of the precipitate can make it difficult to transfer quantitatively. Be sure to police the beaker walls carefully. The precipitate may also be lost due to "creeping" over the side of the crucible during washing.[5]

  • Incomplete Precipitation: Ensure a slight excess of DMG has been added to precipitate all the nickel ions. Test the filtrate for completeness by adding a few more drops of the DMG solution; no further red precipitate should form.[1]

  • Washing with Hot Water: The precipitate has a slight solubility that increases with temperature. Use cold water for washing to minimize these losses.[12]

Q6: A precipitate (e.g., hydroxide) formed when I made the solution alkaline before adding DMG. How do I fix this?

This indicates the presence of interfering ions such as iron(III), aluminum(III), or chromium(III).[5] These ions precipitate as hydroxides in alkaline conditions. To prevent this, a masking agent like tartaric acid or citric acid must be added to the acidic solution before neutralization with ammonia.[1][12] These agents form stable, soluble complexes with the interfering ions, keeping them in solution when the pH is raised.[12] If a hydroxide (B78521) precipitate has already formed, re-acidify the solution to dissolve it, add more tartaric or citric acid, and then carefully make the solution alkaline again with ammonia.[1]

Data & Experimental Parameters

Table 1: Optimal Conditions for Nickel Dimethylglyoximate Precipitation
ParameterOptimal Value/ConditionRationale
pH 5 - 9Ensures quantitative precipitation; the complex is soluble in strong acids.[1][2][3][10]
Temperature 60 - 80°CPromotes coagulation and formation of larger, more filterable particles.[5][12]
Reagent 1% DMG in ethanolDMG is sparingly soluble in water; an alcoholic solution is used.[1][12]
Reagent Addition Slow, with constant stirringMinimizes relative supersaturation, favoring crystal growth over nucleation.[2][6]
Digestion Time 30 - 60 minutesAllows for Ostwald ripening, resulting in a denser, purer precipitate.[4][5]
Washing Solution Cold WaterMinimizes solubility losses of the Ni(DMG)₂ complex.[12]
Drying Temperature 110 - 120°CRemoves water without decomposing the complex.[12]
Table 2: Common Interferences and Management Strategies
Interfering IonProblemManagement Strategy
Iron (Fe³⁺), Aluminum (Al³⁺), Chromium (Cr³⁺) Precipitate as hydroxides in alkaline solution.Add a masking agent (e.g., tartaric acid, citric acid) before making the solution alkaline.[1][12]
Cobalt (Co²⁺) Forms a soluble, colored complex with DMG, consuming the reagent. Can co-precipitate if present in high concentrations.Add a sufficient excess of DMG to account for complexation with cobalt.[1][3]
Copper (Cu²⁺) Can form a soluble complex with DMG and may interfere.Can be removed prior to nickel precipitation (e.g., by H₂S precipitation in acidic solution).[13]
Palladium (Pd²⁺) Precipitates with DMG from acidic solutions.Separate from nickel by precipitating palladium from an acidic solution before buffering for nickel precipitation.

Visualized Workflows and Protocols

Experimental Workflow for Gravimetric Determination of Nickel

Gravimetric_Workflow cluster_prep 1. Sample Preparation cluster_precip 2. Precipitation & Digestion cluster_iso 3. Isolation & Drying cluster_analysis 4. Analysis A Dissolve Sample in Acid B Add Masking Agent (e.g., Tartaric Acid) A->B If interferences (Fe, Al) are present C Adjust pH to ~7-8 (Ammonia Solution) A->C No interferences B->C D Heat Solution (60-80°C) C->D E Slowly Add DMG Reagent with Constant Stirring D->E F Digest Precipitate (30-60 min) E->F G Cool to Room Temp F->G H Filter through Weighed Sintered Crucible G->H I Wash with Cold Water H->I J Dry to Constant Weight (110-120°C) I->J K Cool in Desiccator J->K L Weigh Precipitate K->L M Calculate % Nickel L->M

Caption: Key steps for managing bulky precipitates in the gravimetric analysis of nickel.

Troubleshooting Decision Tree for Precipitate Issues

Troubleshooting_Tree start Problem with Precipitate q1 Precipitate passes through filter? start->q1 Identify Issue q q a a res res q2 Precipitate volume too large? q1->q2 No a1 Issue: Particles too small. - Was precipitation too fast? - Was digestion insufficient? q1->a1 Yes q3 White solid mixed with red precipitate? q2->q3 No a2 Issue: Precipitate too bulky. - Was initial sample size too large? q2->a2 Yes res1 Solution: - Precipitate from dilute solution. - Add reagent slowly with stirring. - Digest for at least 30-60 min at 60-80°C. a1->res1 q4 Other solids present (e.g., brown/white hydroxides)? q3->q4 No a3 Issue: DMG reagent precipitated. - Was a large excess of DMG added? q3->a3 Yes res2 Solution: - Reduce sample weight. - Use homogeneous precipitation  (slow pH increase) to form a denser solid. a2->res2 a4 Issue: Interfering ions precipitated. - Was a masking agent used? q4->a4 Yes res3 Solution: - Avoid adding a large excess of the  alcoholic DMG reagent. a3->res3 res4 Solution: - Re-acidify to dissolve. - Add tartaric or citric acid. - Re-precipitate by slowly adding ammonia. a4->res4

Caption: A decision tree for troubleshooting common precipitate-related issues.

Detailed Experimental Protocol

This protocol outlines the gravimetric determination of nickel in a soluble sample, incorporating best practices for managing the bulky nickel dimethylglyoximate precipitate.

1. Preparation of the Sample Solution a. Accurately weigh a sample containing a manageable amount of nickel (to yield approx. 100-150 mg of Ni(DMG)₂) into a 400 mL beaker. b. Dissolve the sample in dilute hydrochloric or nitric acid. Gently heat if necessary to facilitate dissolution.[13] c. If interfering ions like Fe³⁺ or Al³⁺ are present, add 1-2 g of tartaric acid or citric acid and stir until dissolved. This will act as a masking agent.[1][12] d. Dilute the solution to approximately 200 mL with deionized water.

2. Precipitation a. Gently heat the solution to 60-80°C on a hot plate. Do not boil.[5][12] b. Prepare a 1% (w/v) solution of this compound in ethanol. c. Slowly add the 1% DMG solution to the hot sample solution with constant and vigorous stirring. Add a slight excess to ensure complete precipitation. d. While still stirring, add dilute ammonia solution dropwise until the solution is slightly ammoniacal (a faint odor of ammonia is detectable above the solution). A red precipitate will form.[10] The final pH should be between 7 and 9.

3. Digestion of the Precipitate a. Keep the beaker on the hot plate at 60-80°C for 30 to 60 minutes.[5] b. Allow the precipitate to settle. The supernatant liquid should be clear. c. Test for complete precipitation by adding a few drops of the DMG solution to the clear supernatant. If more precipitate forms, add more DMG reagent and continue the digestion. d. Remove the beaker from the heat and allow it to cool to room temperature.

4. Filtration and Washing a. Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight. b. Decant the clear supernatant through the weighed crucible using gentle suction. c. Wash the precipitate in the beaker with several small portions of cold deionized water, decanting the washings through the crucible. d. Transfer the precipitate into the crucible using a stream of cold water from a wash bottle and a rubber policeman to clean the beaker walls. e. Wash the precipitate in the crucible with several more portions of cold water. f. Test the final washings for chloride ions by adding a drop of silver nitrate (B79036) solution. Continue washing until the test is negative.[12]

5. Drying and Weighing a. Dry the crucible containing the precipitate in an oven at 110-120°C for at least 1-2 hours.[12] b. Transfer the crucible to a desiccator to cool to room temperature. c. Weigh the crucible accurately. d. Repeat the process of drying, cooling, and weighing until a constant mass (± 0.3-0.4 mg) is obtained.[10]

6. Calculation a. Calculate the mass of the nickel dimethylglyoximate precipitate, Ni(C₄H₇O₂N₂)₂. b. Use the gravimetric factor (0.2032 g Ni / g Ni(C₄H₇O₂N₂)₂) to determine the mass of nickel in the original sample.[10] c. Calculate the percentage of nickel in the sample.

References

Technical Support Center: Nickel Analysis in the Presence of Iron (III)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of iron (III) interference during nickel analysis.

Troubleshooting Guides

Issue 1: Inaccurate results in spectrophotometric analysis of nickel using the dimethylglyoxime (B607122) (DMG) method due to suspected iron interference.

Question: My spectrophotometric readings for nickel are inconsistent and higher than expected. I suspect iron (III) is interfering with the this compound (DMG) method. How can I resolve this?

Answer: Iron (III) interference is a common issue in the spectrophotometric determination of nickel with DMG, as it can form a colored complex or precipitate as hydroxide (B78521) in the alkaline conditions required for the nickel-DMG complex formation. Here’s a step-by-step guide to prevent this interference:

Method 1: Masking with Citrate (B86180) or Tartrate

This is the most common and recommended method for masking iron (III).

  • Principle: Citrate or tartrate ions form a stable, colorless complex with iron (III), preventing it from reacting with DMG or precipitating as iron (III) hydroxide.

  • Experimental Protocol:

    • To your acidic sample solution containing nickel and iron, add a sufficient amount of a 20% (w/v) solution of either citric acid or tartaric acid. The amount needed will depend on the iron concentration (see table below).

    • Mix the solution thoroughly to ensure complete complexation of iron.

    • Slowly add ammonia (B1221849) solution to make the solution slightly alkaline (pH 7.5-10). The presence of citrate or tartrate will keep the iron in the solution.

    • Proceed with the addition of an alcoholic solution of this compound to form the red nickel-DMG complex.

    • Measure the absorbance at the appropriate wavelength (typically around 447 nm) and determine the nickel concentration using a calibration curve.

Quantitative Data: Effectiveness of Masking Agents

Masking AgentFe(III) to Ni(II) Ratio ToleratedNotes
CitrateUp to 200:1Highly effective; forms a stable, colorless complex with Fe(III).
TartrateUp to 150:1Also highly effective and widely used.[1]
Triethanolamine (B1662121)Up to 100:1Can be used, but may slightly affect the stability of the Ni-DMG complex.

Workflow for Spectrophotometric Nickel Analysis with Iron Masking

cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_result Result start Acidic Sample (Ni²⁺, Fe³⁺) add_mask Add Masking Agent (Citrate/Tartrate) start->add_mask mix1 Mix Thoroughly add_mask->mix1 adjust_ph Adjust to Alkaline pH (Ammonia) mix1->adjust_ph add_dmg Add DMG Solution adjust_ph->add_dmg color_dev Color Development add_dmg->color_dev measure_abs Measure Absorbance color_dev->measure_abs calculate Calculate [Ni²⁺] measure_abs->calculate

Workflow for DMG method with masking.
Issue 2: End-point is difficult to determine during complexometric titration of nickel with EDTA due to the presence of iron.

Question: I am performing a complexometric titration of nickel with EDTA using a murexide (B42330) indicator, but the color change at the endpoint is unclear. I believe iron in my sample is the cause. What should I do?

Answer: Iron (III) forms a very stable complex with EDTA and can interfere with the nickel titration by blocking the indicator or reacting with EDTA, leading to an indistinct endpoint. Here are methods to overcome this interference:

Method 1: Masking with Triethanolamine (TEA)

  • Principle: Triethanolamine forms a stable, colorless complex with iron (III) at a pH of around 10, effectively masking it from reacting with EDTA or the indicator.

  • Experimental Protocol:

    • To your acidic sample solution, add a sufficient amount of triethanolamine (e.g., 20% v/v solution).

    • Add ammonia buffer to adjust the pH to approximately 10.

    • Add the murexide indicator.

    • Titrate with a standard EDTA solution until the color changes from yellow to purple.

Method 2: Masking with Potassium Cyanide (KCN) - USE WITH EXTREME CAUTION

  • Principle: Cyanide ions form very stable complexes with many metal ions, including iron and nickel. By adding KCN, both are masked. Subsequently, a demasking agent is used to selectively release nickel for titration.

  • Experimental Protocol:

    • CAUTION: This procedure must be performed in a well-ventilated fume hood as cyanide is highly toxic.

    • To the sample solution, add triethanolamine to mask iron and aluminum.

    • Add potassium cyanide solution to complex both nickel and any remaining interfering ions.

    • Add formaldehyde (B43269) or chloral (B1216628) hydrate (B1144303) as a demasking agent. This will selectively break down the nickel-cyanide complex, releasing Ni²⁺ for titration.

    • Immediately titrate the liberated nickel with a standard EDTA solution using murexide as an indicator.

Method 3: Back Titration

  • Principle: An excess of standard EDTA is added to the sample, complexing both nickel and iron. The unreacted EDTA is then titrated with a standard solution of another metal ion (e.g., Zn²⁺ or Mg²⁺) for which a suitable indicator is available.

  • Experimental Protocol:

    • To the sample solution, add a known excess amount of standard EDTA solution.

    • Adjust the pH to about 10 with an ammonia buffer.

    • Add Eriochrome Black T (EBT) indicator.

    • Titrate the excess EDTA with a standard zinc sulfate (B86663) or magnesium sulfate solution until the color changes from blue to wine-red.

    • The amount of nickel is calculated by subtracting the amount of EDTA that reacted with the zinc or magnesium solution from the total amount of EDTA initially added.[2]

Workflow for Complexometric Titration with Masking

cluster_prep Sample Preparation cluster_titration Titration cluster_result Result start Acidic Sample (Ni²⁺, Fe³⁺) add_mask Add Masking Agent (e.g., TEA) start->add_mask mix1 Mix Thoroughly add_mask->mix1 adjust_ph Adjust pH to ~10 (Ammonia Buffer) mix1->adjust_ph add_ind Add Murexide Indicator adjust_ph->add_ind titrate Titrate with EDTA add_ind->titrate endpoint Observe Endpoint (Yellow to Purple) titrate->endpoint calculate Calculate [Ni²⁺] endpoint->calculate

Workflow for EDTA titration with masking.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind iron (III) interference in nickel analysis?

A1: Iron (III) interferes in nickel analysis primarily in two ways depending on the method. In the spectrophotometric DMG method, which is performed under alkaline conditions, Fe³⁺ can precipitate as reddish-brown ferric hydroxide, which causes turbidity and absorbs light, leading to erroneously high results. In complexometric titrations with EDTA, Fe³⁺ forms a more stable complex with EDTA than Ni²⁺. This means that if both are present, EDTA will react preferentially with Fe³⁺, leading to an overestimation of the nickel content if not properly masked.

Q2: Can I remove iron by precipitation before nickel analysis?

A2: Yes, selective precipitation is a viable method. Iron (III) hydroxide precipitates at a lower pH (around 2-3) than nickel (II) hydroxide (around 7). By carefully adjusting the pH of the solution, you can precipitate most of the iron, which can then be removed by filtration. However, there is a risk of co-precipitation of nickel, especially at higher iron concentrations. For optimal results, adjusting the pH to around 4 can remove over 90% of the iron with minimal nickel loss.[3][4]

Q3: What are the safety precautions when using potassium cyanide as a masking agent?

A3: Potassium cyanide (KCN) is extremely toxic and must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Cyanide solutions should never be mixed with acids, as this will release highly toxic hydrogen cyanide gas. All cyanide-containing waste must be disposed of according to institutional and regulatory guidelines for hazardous waste.

Q4: At what concentration does iron start to interfere with nickel analysis?

A4: The concentration at which iron begins to interfere depends on the analytical method and the specific conditions. For the this compound method, interference can be observed even at low mg/L concentrations of iron if no masking agent is used. In complexometric titrations, the relative concentrations of iron and nickel are critical. If the stability constant of the Fe-EDTA complex is significantly higher than that of the Ni-EDTA complex, even equimolar concentrations of iron can cause significant interference.[5]

Q5: Are there any instrumental methods that are less prone to iron interference?

A5: Yes, instrumental techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are generally less susceptible to chemical interferences from iron compared to wet chemical methods. However, spectral interferences can still occur in ICP-OES if the emission lines of iron and nickel are very close. In such cases, selection of an alternative, interference-free wavelength for nickel is necessary. High-resolution continuum source AAS can also help in correcting for spectral interferences.

References

Overcoming manganese interference in spectrophotometric nickel determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to manganese interference in the spectrophotometric determination of nickel.

Troubleshooting Guide

This guide addresses specific issues that may arise during your spectrophotometric nickel analysis.

1. Issue: My nickel standards are accurate, but my sample absorbance is unexpectedly high and the color is off.

  • Possible Cause: Interference from manganese present in your sample. In the alkaline conditions of the dimethylglyoxime (B607122) (DMG) method, manganese can precipitate, causing turbidity and affecting absorbance readings. Additionally, oxidizing agents used in the procedure can react with manganese to form colored species, leading to inaccurate results.

  • Troubleshooting Steps:

    • Visual Inspection: Centrifuge a small portion of your prepared sample. The presence of a brownish precipitate can indicate the presence of manganese oxides or hydroxides.

    • Confirmation of Manganese Interference: To confirm, you can perform a qualitative test for manganese on a separate aliquot of your sample.

    • Implement a Removal or Masking Strategy: Follow one of the detailed protocols outlined in the Experimental Protocols section below to either remove manganese from your sample or mask its interference.

2. Issue: I've added a masking agent, but I'm still getting inconsistent results.

  • Possible Cause: The masking agent may not be effective at the concentration of manganese in your sample, or the pH of the solution may not be optimal for the masking agent to work correctly.

  • Troubleshooting Steps:

    • Review the Protocol: Double-check the recommended concentration of the masking agent and the optimal pH range for its use.

    • Adjust pH: Ensure the pH of your sample solution is within the specified range for the chosen masking agent before adding the this compound reagent.

    • Consider an Alternative Method: If masking is unsuccessful, manganese removal by precipitation may be a more effective approach for your specific sample matrix.

3. Issue: After attempting to precipitate manganese, my nickel recovery is low.

  • Possible Cause: Nickel may have co-precipitated with the manganese oxides. This can occur if the pH is not carefully controlled during the precipitation process.

  • Troubleshooting Steps:

    • Optimize pH: Carefully control the pH during the manganese precipitation step. The optimal pH for manganese precipitation while minimizing nickel loss is crucial.[1]

    • Wash the Precipitate: After filtration, wash the manganese precipitate with a small amount of dilute ammonia (B1221849) solution to recover any adsorbed nickel. Combine the washings with the filtrate before proceeding with the nickel determination.

    • Re-dissolve and Re-precipitate: For samples with very high manganese concentrations, a second precipitation step may be necessary to ensure complete removal of manganese and minimize nickel loss.[2]

Frequently Asked Questions (FAQs)

Why does manganese interfere with the spectrophotometric determination of nickel using this compound?

Manganese interferes in the this compound (DMG) method for nickel determination primarily through two mechanisms:

  • Precipitation in Alkaline Medium: The standard DMG method for nickel determination is carried out in an alkaline solution. In this medium, manganese (II) is readily oxidized to higher oxidation states and precipitates as manganese dioxide (MnO₂) or other manganese oxides/hydroxides. This precipitate causes turbidity in the sample, which scatters light and leads to erroneously high absorbance readings.[2]

  • Formation of Colored Species: The oxidizing agents, such as bromine water or persulfate, used to develop the colored nickel-DMG complex can also oxidize manganese to form permanganate (B83412) (MnO₄⁻), which is intensely colored and will interfere with the spectrophotometric measurement.

What are the common methods to overcome manganese interference?

The most common and effective methods to mitigate manganese interference are:

  • Removal by Precipitation: This involves selectively precipitating the manganese from the sample solution before the addition of the this compound reagent.

  • Masking: This technique uses a masking agent to form a stable, colorless complex with manganese, preventing it from reacting with the reagents used for nickel determination.

Which method, precipitation or masking, is better for my application?

The choice between precipitation and masking depends on the concentration of manganese in your sample and the overall sample matrix.

  • Precipitation is generally preferred for samples with high concentrations of manganese, as it physically removes the interfering ion from the solution.

  • Masking can be a quicker and simpler method for samples with lower levels of manganese, where the masking agent can effectively sequester the manganese without the need for a filtration step.

Quantitative Data Summary

The following table summarizes the effectiveness of different methods for overcoming manganese interference.

MethodReagentsKey ParametersEffectivenessReference
Oxidative Precipitation Soluble Persulfate (e.g., (NH₄)₂S₂O₈)pH 2-6, Temperature 50-95°CCan achieve >99% manganese precipitation with >99% nickel recovery in the filtrate.[3][3]
Masking Tartrate or Citrate ionsAdded before making the solution alkaline.Prevents the precipitation of metal hydroxides, including manganese, by forming soluble complexes.[4][4]

Experimental Protocols

Protocol 1: Manganese Removal by Oxidative Precipitation with Persulfate

This protocol is adapted from a method for separating nickel and manganese.[3]

  • To your acidic sample solution containing nickel and manganese, add a soluble persulfate, such as ammonium (B1175870) persulfate. The amount of persulfate should be 1 to 1.6 times the theoretical amount required to oxidize the manganese.

  • Adjust the pH of the solution to between 2 and 6 using a suitable buffer or base (e.g., NaOH or NH₄OH).

  • Heat the solution to a temperature between 50°C and 95°C and allow the reaction to proceed to completion, which is indicated by the formation of a manganese oxide precipitate.

  • Filter the solution to remove the precipitated manganese oxide.

  • The resulting filtrate contains the nickel, which can then be analyzed spectrophotometrically using the this compound method.

Protocol 2: Masking of Manganese with Tartrate

This protocol is based on the general use of tartrate as a masking agent for interfering metals.[4]

  • To your acidic sample solution, add a solution of tartaric acid or a soluble tartrate salt (e.g., sodium tartrate). The exact concentration will depend on the expected manganese concentration and should be determined empirically.

  • Mix the solution thoroughly to allow for the formation of the manganese-tartrate complex.

  • Proceed with the standard spectrophotometric determination of nickel using this compound by making the solution alkaline and adding the DMG reagent. The tartrate complex will keep the manganese in solution and prevent it from interfering.

Visualizations

experimental_workflow cluster_precipitation Manganese Removal by Oxidative Precipitation start_precip Acidic Sample (Ni + Mn) add_persulfate Add Soluble Persulfate start_precip->add_persulfate adjust_ph_precip Adjust pH to 2-6 add_persulfate->adjust_ph_precip heat_solution Heat to 50-95°C adjust_ph_precip->heat_solution precipitate_mn Manganese Oxide Precipitates heat_solution->precipitate_mn filter_solution Filter precipitate_mn->filter_solution filtrate Filtrate (Ni) filter_solution->filtrate precipitate Precipitate (MnO₂) filter_solution->precipitate analyze_ni_precip Analyze for Nickel filtrate->analyze_ni_precip

Caption: Workflow for manganese removal by oxidative precipitation.

Caption: Decision tree for troubleshooting manganese interference.

References

Validation & Comparative

A Comparative Guide to Dimethylglyoxime and Nioxime for Nickel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nickel, the selection of an appropriate chelating agent is of paramount importance. Dimethylglyoxime (B607122) (DMG) has long been the benchmark for gravimetric and spectrophotometric analysis of nickel. However, its analogue, nioxime (B7763894) (1,2-cyclohexanedione dioxime), presents a viable alternative. This guide provides a comprehensive comparison of their performance, supported by experimental data, to facilitate an informed decision for your analytical needs.

Performance Comparison: this compound vs. Nioxime

Both this compound and nioxime form stable, colored chelate complexes with nickel(II) ions in a slightly alkaline or buffered solution, enabling its separation and quantification.[1] The choice between these two reagents often depends on specific experimental conditions and desired analytical outcomes.

ParameterThis compound (DMG)Nioxime
Formula C₄H₈N₂O₂C₆H₁₀N₂O₂
Molar Mass ( g/mol ) 116.12142.16
Nickel Complex Ni(C₄H₇N₂O₂)₂Ni(C₆H₉N₂O₂)₂
Molar Mass of Ni Complex ( g/mol ) 288.91341.99
Gravimetric Factor for Nickel 0.2032[2]0.1716
Color of Nickel Precipitate Bright red[3]Red
Optimal pH for Precipitation 5 - 9[4][5]5 - 9[1]
Solubility of Reagent Slightly soluble in water, soluble in alcohol.[4]Soluble in water (0.8% w/v aqueous solution can be prepared).[1]
Interferences Fe(III), Cr(III), Co(II), Cu(II). Masking agents like tartaric or citric acid are used.[4]Fe(III), Cr(III). Masking agents like tartaric or citric acid are recommended.[1]
Stability of Precipitate Thermally stable up to ~250°C.[3]Information not readily available, but considered stable for gravimetric analysis.

Logical Workflow for Reagent Selection

The choice between this compound and nioxime for nickel analysis can be guided by several key factors. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on experimental considerations.

ReagentSelection Workflow for Reagent Selection start Start: Nickel Analysis Required reagent_solubility Is an aqueous-based reagent preferred? start->reagent_solubility dmg Select this compound (DMG) (Requires alcoholic solution) reagent_solubility->dmg No nioxime Select Nioxime (Aqueous solution is viable) reagent_solubility->nioxime Yes interference Are significant Co(II) or Cu(II) interferences expected? dmg->interference nioxime->interference masking Employ masking agents (e.g., tartrate, citrate) interference->masking Yes gravimetric Perform Gravimetric Analysis interference->gravimetric No masking->gravimetric

Caption: Logical workflow for selecting between this compound and Nioxime.

Experimental Protocols

Below are detailed methodologies for the gravimetric determination of nickel using both this compound and nioxime.

Gravimetric Determination of Nickel using this compound

1. Sample Preparation:

  • Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in dilute hydrochloric acid.

  • Dilute the solution with distilled water.

2. Addition of Masking Agent:

  • If interfering ions such as Fe(III) or Cr(III) are present, add a solution of citric acid or tartaric acid to the sample solution.[4]

3. Precipitation:

  • Heat the solution to 60-80°C.

  • Add a 1% alcoholic solution of this compound in slight excess.

  • Slowly add dilute ammonia (B1221849) solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A bright red precipitate of nickel dimethylglyoximate will form.[2]

4. Digestion of the Precipitate:

  • Heat the beaker on a water bath for 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.

5. Filtration and Washing:

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold distilled water until it is free of chloride ions.

6. Drying and Weighing:

  • Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

  • Cool the crucible in a desiccator before each weighing.

7. Calculation:

  • Calculate the percentage of nickel in the sample using the following formula: % Ni = (Weight of Ni(C₄H₇N₂O₂)₂ precipitate × 0.2032 / Weight of sample) × 100

Gravimetric Determination of Nickel using Nioxime

1. Sample Preparation:

  • Accurately weigh approximately 0.2-0.5 g of the nickel-containing sample into a 400 mL beaker.[1]

  • Dissolve the sample in a suitable acid (e.g., 1:1 HCl) and dilute with distilled water.[1]

2. Addition of Masking Agent:

  • To prevent interference from ions like iron(III) or chromium(III), add a masking agent such as tartaric or citric acid.[1]

3. Precipitation:

  • Gently heat the sample solution to about 70-80°C on a hot plate.[1]

  • Add a 0.8% (w/v) aqueous solution of nioxime in slight excess to ensure complete precipitation.[1]

  • Slowly add dilute ammonia solution (1:1 v/v) with constant stirring until the solution is slightly alkaline (pH 5-9) and a red precipitate forms.[1]

4. Digestion of the Precipitate:

  • Place the beaker on a water bath or a low-temperature hot plate and heat at 60-85°C for 20-60 minutes to digest the precipitate.[1]

5. Filtration and Washing:

  • Allow the beaker to cool to room temperature.

  • Filter the solution through a pre-weighed sintered glass crucible using gentle suction.

  • Wash the precipitate with cold distilled water.

6. Drying and Weighing:

  • Dry the crucible and precipitate in an oven at 110-120°C until a constant weight is achieved.[1]

  • Cool the crucible in a desiccator before each weighing.

7. Calculation:

  • Calculate the percentage of nickel in the sample using the following formula: % Ni = (Weight of Ni(C₆H₉N₂O₂)₂ precipitate × 0.1716 / Weight of sample) × 100

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general experimental workflow for the gravimetric analysis of nickel using either this compound or nioxime.

GravimetricAnalysis Experimental Workflow for Gravimetric Nickel Analysis start Start: Nickel Sample dissolution Sample Dissolution (Acidic Medium) start->dissolution masking Addition of Masking Agent (e.g., Tartrate/Citrate) dissolution->masking heating Heating to 60-80°C masking->heating precipitation Precipitation with DMG or Nioxime & NH4OH heating->precipitation digestion Digestion of Precipitate precipitation->digestion filtration Filtration and Washing digestion->filtration drying Drying to Constant Weight filtration->drying weighing Weighing of Precipitate drying->weighing calculation Calculation of % Nickel weighing->calculation

Caption: General workflow for gravimetric nickel analysis.

References

Validation of the Dimethylglyoxime Method for Nickel Determination in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of nickel content in various materials is crucial for quality control, regulatory compliance, and research and development. The dimethylglyoxime (B607122) (DMG) method, a classic and widely used technique, offers both gravimetric and spectrophotometric approaches for nickel quantification. This guide provides an objective comparison of the DMG method's performance against other common analytical techniques, supported by experimental data from studies utilizing certified reference materials (CRMs).

Executive Summary

The this compound method, in both its gravimetric and spectrophotometric forms, proves to be a reliable and accurate technique for the determination of nickel in certified reference materials, particularly for alloys and steels. While modern instrumental methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer lower detection limits and higher throughput, the DMG method remains a valuable and cost-effective tool, especially when high precision is required for major nickel concentrations.

Performance Comparison of Analytical Methods for Nickel Determination

The following table summarizes the performance of the this compound method in comparison to other widely used analytical techniques for nickel determination, with data derived from studies using certified reference materials.

MethodCertified Reference Material (CRM)Certified Ni ValueMeasured Ni ValueAccuracy (% Recovery)Precision (RSD)
Spectrophotometric DMG High-Nickel Steel36.06 ± 0.21%35.97 ± 0.51%99.75%<1.16% (Repeatability), <0.86% (Reproducibility)[1]
NIST 864 (Alloy)73.10%73.04 ± 0.08%99.92%Not Reported
Gravimetric DMG High-Nickel Steel36.06 ± 0.21%Not ReportedNot ReportedNot Reported
Flame Atomic Absorption Spectrometry (FAAS) High-Nickel Steel36.06 ± 0.21%Not ReportedNot ReportedNot Reported
X-Ray Fluorescence (XRF) High-Nickel Steel36.06 ± 0.21%Not ReportedNot ReportedNot Reported

Note: Data for Gravimetric DMG, FAAS, and XRF on the High-Nickel Steel CRM were part of a comparative study, but the specific measured values were not detailed in the available abstract.

Signaling Pathways and Experimental Workflows

The chemical basis of the this compound method involves the formation of a stable, brightly colored nickel-DMG complex. The reaction pathway and a general experimental workflow for the validation of this method are illustrated below.

cluster_reaction Chemical Reaction cluster_workflow Validation Workflow Ni_ion Ni²⁺ Ion Complex Nickel-DMG Complex (Red Precipitate) Ni_ion->Complex pH 5-9 Ammoniacal solution DMG 2x this compound (DMG) DMG->Complex CRM Certified Reference Material (CRM) Digestion Sample Digestion (e.g., with acids) CRM->Digestion pH_adj pH Adjustment & Masking of Interferences Digestion->pH_adj Precipitation Precipitation with Alcoholic DMG Solution pH_adj->Precipitation Filtration Filtration, Washing, & Drying Precipitation->Filtration Weighing Gravimetric Measurement Filtration->Weighing Spectro Spectrophotometric Measurement (after dissolution) Filtration->Spectro Data_Analysis Data Analysis & Comparison to Certified Value Weighing->Data_Analysis Spectro->Data_Analysis

References

Comparison of Precipitating Reagents for Nickel Gravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to alternative reagents for the gravimetric determination of nickel, offering a comparative analysis for researchers, scientists, and drug development professionals. This document provides an objective comparison of the performance of dimethylglyoxime (B607122) (DMG) and its alternatives, supported by experimental data and detailed methodologies.

The selection of a suitable precipitating agent is crucial for the accurate gravimetric determination of nickel. The ideal reagent should form a stable, insoluble, and pure precipitate with nickel, which can be easily filtered and weighed. This section compares the performance of the conventional reagent, this compound (DMG), with alternative reagents such as nioxime (B7763894) and 2-hydroxy-1-acetonaphthoneoxime.

ParameterThis compound (DMG)Nioxime (1,2-Cyclohexanedione dioxime)2-Hydroxy-1-acetonaphthoneoxime
Precipitation pH 5-9 (slightly alkaline)[1][2][3]5-9 (slightly alkaline)[4]8.0-10.0[5]
Precipitate Color Bright red[6]Colored chelate complexGreenish-yellow[5]
Solvent for Reagent Ethanol[2]Water[4]Not specified, likely ethanol
Gravimetric Factor 0.2032[2]Not specified0.1278[5]
Thermal Stability Decomposes around 280°C[7][8]Drying temperature 110-120°C[4]Drying temperature 110-120°C[5]
Interferences Fe(III), Cr(III) (masked with tartaric/citric acid)[1]Fe(III), Cr(III) (masked with tartaric/citric acid)[4]Cu(II) can be determined from the same solution[5]
Key Advantages High selectivity, well-established methodHigher water solubility of the reagent may reduce co-precipitation[4]Lower gravimetric factor, potential for sequential determination with copper[5]
Key Disadvantages Low solubility of the reagent in water can lead to co-precipitation[1]Less commonly used than DMGLimited data available compared to DMG

Logical Relationship of Reagents

The following diagram illustrates the classification of the discussed reagents for the gravimetric determination of nickel.

Reagents cluster_reagents Precipitating Reagents for Nickel DMG This compound (DMG) (Standard Reagent) Alternatives Alternative Reagents Nioxime Nioxime Alternatives->Nioxime Oxime Salicylaldoxime 2-Hydroxy-1-acetonaphthoneoxime Alternatives->Salicylaldoxime Oxime

Caption: Classification of reagents for nickel gravimetric analysis.

Experimental Protocols

Detailed methodologies for the gravimetric determination of nickel using this compound, nioxime, and 2-hydroxy-1-acetonaphthoneoxime are provided below.

Gravimetric Determination of Nickel using this compound (DMG)

1. Sample Preparation:

  • Accurately weigh a sample of the nickel-containing material and dissolve it in a suitable acid (e.g., nitric acid).

  • If iron is present, add tartaric or citric acid to mask it.[1]

  • Dilute the solution with distilled water.

2. Precipitation:

  • Heat the solution to 60-80°C.

  • Add a 1% ethanolic solution of this compound.

  • Slowly add dilute ammonia (B1221849) solution until the solution is slightly alkaline (pH 5-9) to precipitate the bright red nickel(II) dimethylglyoximate complex.[1][2][3]

3. Digestion and Filtration:

  • Digest the precipitate by keeping the solution hot (60-80°C) for about 30 minutes to an hour to allow the precipitate particles to grow.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

4. Washing and Drying:

  • Wash the precipitate with cold distilled water until the washings are free of chloride ions.

  • Dry the crucible and precipitate in an oven at 110-120°C until a constant weight is achieved.[2]

5. Calculation:

  • The weight of nickel is calculated using the gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ (0.2032).[2]

Gravimetric Determination of Nickel using Nioxime

1. Sample Preparation:

  • Dissolve a pre-weighed sample containing nickel in an appropriate acid.

  • Add tartaric or citric acid if interfering ions like Fe(III) or Cr(III) are present.[4]

  • Dilute the solution with distilled water.

2. Precipitation:

  • Heat the solution to 70-80°C.

  • Add a 0.8% aqueous solution of nioxime.[4]

  • Adjust the pH to 5-9 by adding dilute ammonia solution to precipitate the nickel-nioxime complex.[4]

3. Digestion and Filtration:

  • Digest the precipitate at 60-85°C for 20-60 minutes.[4]

  • Cool the solution to room temperature.

  • Filter the precipitate through a pre-weighed filtering crucible.

4. Washing and Drying:

  • Wash the precipitate with cold water.

  • Dry the precipitate in an oven at 110-120°C to a constant weight.[4]

5. Calculation:

  • Calculate the weight of nickel based on the weight of the nickel-nioxime precipitate.

Gravimetric Determination of Nickel using 2-Hydroxy-1-acetonaphthoneoxime

1. Sample Preparation:

  • Prepare a stock solution of the nickel salt.

2. Precipitation:

  • Take an aliquot of the nickel solution and buffer it with ammonium (B1175870) chloride-ammonium hydroxide.

  • Add a 1% (w/v) solution of 2-hydroxy-1-acetonaphthoneoxime to precipitate the greenish-yellow nickel complex in a pH range of 8.0-10.0.[5]

3. Digestion and Filtration:

  • Digest the precipitate for 30 minutes.[5]

  • Filter the precipitate through a suitable filter medium.

4. Washing and Drying:

  • Wash the precipitate appropriately.

  • Dry the precipitate at 110-120°C to a constant weight.[5]

5. Calculation:

  • The precipitate is weighed as Ni(C₁₂H₁₀O₂N)₂, and the amount of nickel is calculated using the gravimetric factor of 0.1278.[5]

Experimental Workflow

The following diagram outlines the general workflow for the gravimetric determination of nickel.

Workflow start Start sample_prep Sample Preparation (Dissolution, Masking) start->sample_prep precipitation Precipitation (Addition of Reagent, pH Adjustment) sample_prep->precipitation digestion Digestion (Heating to increase particle size) precipitation->digestion filtration Filtration and Washing digestion->filtration drying Drying (Oven at 110-120°C) filtration->drying weighing Weighing and Calculation drying->weighing end End weighing->end

Caption: General workflow for nickel gravimetric analysis.

References

A Comparative Guide to Nickel Detection: Dimethylglyoxime vs. Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of nickel is paramount. Dimethylglyoxime (B607122) (DMG) has long been a cornerstone for nickel detection, offering a simple and cost-effective colorimetric method. However, with the advent of advanced analytical instrumentation, a critical evaluation of DMG's performance against modern alternatives is essential for selecting the optimal method for a given application. This guide provides an objective comparison of the sensitivity and selectivity of this compound with Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The choice of analytical method for nickel detection hinges on factors such as the required sensitivity, sample matrix complexity, and throughput needs. While this compound-based spectrophotometry offers a straightforward and accessible approach, instrumental methods like GF-AAS and ICP-MS provide significantly lower detection limits.

Performance Metric UV-Vis Spectrophotometry with this compound Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 0.41 - 20 µg/L[1][2]1.1 - 4.7 µg/L[3][4][5]0.1 - 1 µg/L[6]
Limit of Quantification (LOQ) 1.18 - 60.0 µg/L[1][2]~ 3 - 15 µg/L (calculated from LOD)0.2 - 3.4 µg/L[6]
Linear Range 50.0 - 200.0 µg/L[1]1 - 100 µg/L[3]ng/L to mg/L[6]
Precision (%RSD) 1.4 - 7.65%[1][7]< 5%[6]< 5%[6]
Selectivity Good; subject to interference from certain metal ions (e.g., Cu²⁺, Co²⁺, Fe²⁺)[8][9]High; matrix effects can be minimized with modifiers and background correction.[3][10]Excellent; potential for isobaric and polyatomic interferences which can be corrected.[11]

Signaling Pathway and Reaction Mechanism

The detection of nickel using this compound is based on the formation of a stable, brightly colored coordination complex. In an alkaline solution and in the presence of an oxidizing agent, two molecules of this compound react with a nickel(II) ion to form a square planar bis(dimethylglyoximato)nickel(II) complex, which is a vibrant red precipitate.

This compound Nickel Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Ni Ni²⁺ (Nickel Ion) Complex Bis(dimethylglyoximato)nickel(II) (Red Precipitate) Ni->Complex Coordination DMG1 This compound (DMG) DMG1->Complex Coordination DMG2 This compound (DMG) DMG2->Complex Coordination Oxidizing_Agent Oxidizing Agent (e.g., Bromine Water) Alkaline_Medium Alkaline Medium (e.g., Ammonia)

Caption: Reaction of Nickel(II) with this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for nickel determination using UV-Vis spectrophotometry with this compound, GF-AAS, and ICP-MS.

UV-Vis Spectrophotometry with this compound

This method relies on the colorimetric reaction between nickel and DMG.

1. Reagents:

  • Standard Nickel(II) solution (10 ppm): Dissolve 0.0448 g of NiSO₄·6H₂O in 1 L of deionized water.

  • This compound solution (1% w/v): Dissolve 1 g of this compound in 100 mL of ethanol.

  • Saturated Bromine Water.

  • Concentrated Ammonia (B1221849) solution.

2. Procedure:

  • Prepare a series of standard solutions by pipetting 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 10 ppm Ni²⁺ solution into separate 50 mL volumetric flasks.

  • To each flask, add 5 mL of saturated bromine water and mix well.

  • Add concentrated ammonia solution dropwise until the bromine color disappears, then add 2 mL in excess.

  • Add 5 mL of the 1% this compound solution to each flask.

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance of each solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.

  • Prepare the unknown sample in the same manner.

  • Construct a calibration curve of absorbance versus nickel concentration and determine the concentration of the unknown sample.[12]

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

GF-AAS offers high sensitivity for trace metal analysis.

1. Reagents:

  • High-purity nitric acid (HNO₃).

  • Standard Nickel(II) solution (1000 mg/L).

  • Deionized water.

2. Procedure:

  • Prepare a series of working standards (e.g., 5, 10, 20, 50, 100 µg/L) by diluting the stock solution with 1% HNO₃.

  • Acidify all samples and blanks with high-purity nitric acid to a final concentration of 1%.

  • Set up the GF-AAS instrument with a nickel hollow cathode lamp at a wavelength of 232.0 nm.

  • Program the graphite furnace temperature sequence for drying, charring, atomization, and cleaning steps. A typical program might be:

    • Drying: 110°C for 30 seconds.

    • Charring: 800°C for 20 seconds.

    • Atomization: 2500°C for 5 seconds (with argon flow stopped).

    • Cleaning: 2600°C for 3 seconds.

  • Inject a known volume (e.g., 20 µL) of the blank, standards, and samples into the graphite furnace.

  • Measure the integrated absorbance for each injection.

  • Generate a calibration curve and determine the sample concentrations.[3][10]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for multi-elemental analysis at ultra-trace levels.

1. Reagents:

  • High-purity nitric acid (HNO₃).

  • Multi-element standard solution containing nickel.

  • Internal standard solution (e.g., Yttrium, Indium).

2. Procedure:

  • Acidify all samples, blanks, and standards with high-purity nitric acid to a final concentration of 1-2%.

  • Prepare a series of calibration standards covering the expected concentration range of the samples.

  • Add an internal standard to all solutions to correct for instrumental drift and matrix effects.

  • Tune the ICP-MS instrument to optimize performance for nickel detection (mass-to-charge ratio m/z 58 or 60).

  • Introduce the solutions into the ICP-MS via a nebulizer and spray chamber.

  • The sample is atomized and ionized in the argon plasma.

  • Ions are extracted into the mass spectrometer and separated based on their mass-to-charge ratio.

  • Quantify the nickel concentration by comparing the signal intensity of the sample to the calibration curve.[11][13]

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the procedural differences between these methods.

Experimental_Workflow_Comparison cluster_DMG UV-Vis with this compound cluster_AAS Graphite Furnace AAS cluster_ICPMS ICP-MS DMG_start Sample Preparation DMG_reagents Add Bromine Water, Ammonia, and DMG DMG_start->DMG_reagents DMG_develop Color Development DMG_reagents->DMG_develop DMG_measure Measure Absorbance at 445 nm DMG_develop->DMG_measure AAS_start Sample Acidification AAS_inject Inject into Graphite Furnace AAS_start->AAS_inject AAS_program Temperature Program (Dry, Char, Atomize) AAS_inject->AAS_program AAS_measure Measure Absorbance at 232.0 nm AAS_program->AAS_measure ICPMS_start Sample Acidification & Internal Standard Addition ICPMS_intro Introduce into ICP-MS ICPMS_start->ICPMS_intro ICPMS_ionize Atomization and Ionization in Plasma ICPMS_intro->ICPMS_ionize ICPMS_detect Mass Spectrometric Detection ICPMS_ionize->ICPMS_detect

Caption: Comparative Experimental Workflows.

Logical Relationships in Method Selection

The choice of the most appropriate method for nickel detection is a function of several key experimental and practical considerations.

Method_Selection_Logic start Required Sensitivity? low_sens Low to Moderate start->low_sens Yes high_sens High to Ultra-trace start->high_sens No uv_vis UV-Vis with DMG low_sens->uv_vis matrix Sample Matrix Complexity? high_sens->matrix throughput High Throughput Needed? matrix->throughput gfaas GF-AAS matrix->gfaas Simple to Moderate simple_matrix Simple complex_matrix Complex throughput->gfaas No icpms ICP-MS throughput->icpms Yes low_throughput No high_throughput Yes

Caption: Decision Logic for Nickel Detection Method.

References

A Comparative Guide to Nickel Analysis: Inter-laboratory Insights on the Dimethylglyoxime Method

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Nickel Determination Methods

The selection of an analytical method for nickel determination is often a trade-off between sensitivity, cost, and sample throughput. While modern instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer superior sensitivity, the dimethylglyoxime-based methods remain relevant due to their robustness, low cost, and specificity. The following tables summarize the performance characteristics of gravimetric and spectrophotometric DMG methods, alongside ICP-MS for a broader context.

Table 1: Performance Characteristics of Nickel Analysis Methods

Performance MetricGravimetric Method with DMGSpectrophotometric Method with DMGICP-MS
Principle Precipitation of Ni(II) with DMG to form an insoluble red complex, which is then dried and weighed.Formation of a soluble, colored nickel(IV)-DMG complex in the presence of an oxidizing agent, followed by absorbance measurement.Ionization of the sample in an argon plasma and subsequent separation and detection of ions based on their mass-to-charge ratio.
Limit of Detection (LOD) Generally in the low mg range, dependent on the precision of the analytical balance.6.3 µg/L[1]~0.005 µg/L
Limit of Quantification (LOQ) Typically in the mg range.21.1 µg/L[1]~0.02 µg/L
Precision (%RSD) <1% under optimal conditions.Typically 2-5%.[2]<5%
Accuracy/Recovery High accuracy when interfering ions are absent.Good accuracy, with recoveries often in the range of 95-105%.Excellent accuracy, traceable to certified reference materials.
Selectivity Highly selective for Ni(II) in ammoniacal solution. Palladium(II) is a primary interferent.Good selectivity. Interference from ions like Co(II), Cu(II), and Fe(II) can be managed with masking agents.Subject to isobaric and polyatomic interferences, which can be mitigated with collision/reaction cells.

Note: The data presented for DMG methods are compiled from various sources and do not represent a direct inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized methodologies are crucial for ensuring the reproducibility and accuracy of analytical results. The following sections provide comprehensive protocols for the gravimetric and spectrophotometric determination of nickel using this compound.

Gravimetric Determination of Nickel

This method relies on the quantitative precipitation of nickel as nickel dimethylglyoximate.

Reagents:

  • 1% (w/v) this compound solution in ethanol

  • 6 M Hydrochloric Acid (HCl)

  • 6 M Ammonium Hydroxide (NH₄OH)

  • Tartaric acid (optional, as a masking agent for interfering ions like Fe³⁺ and Al³⁺)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample containing 20-30 mg of nickel and dissolve it in a suitable volume of deionized water. If necessary, add HCl to aid dissolution. If interfering ions are present, add a solution of tartaric acid.

  • pH Adjustment: Dilute the sample solution to approximately 200 mL with deionized water and heat to 60-80°C. Add NH₄OH until the solution is slightly alkaline.

  • Precipitation: Slowly add a slight excess of the 1% DMG solution to the hot, alkaline sample solution while stirring continuously. A bright red precipitate of nickel dimethylglyoximate will form.

  • Digestion: Allow the precipitate to digest by keeping the solution hot (60-80°C) for at least one hour to promote the formation of larger, more easily filterable particles.

  • Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate several times with hot deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

  • Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight. Cool the crucible in a desiccator before each weighing.

  • Calculation: The weight of nickel is calculated from the weight of the precipitate using the gravimetric factor for nickel in nickel dimethylglyoximate (0.2032).

Spectrophotometric Determination of Nickel

This method is suitable for the determination of trace amounts of nickel.

Reagents:

  • Standard Nickel Solution (10 ppm)

  • 1% (w/v) this compound solution in ethanol

  • Saturated Bromine Water (oxidizing agent)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Citrate (B86180) or Tartrate solution (masking agent)

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions with known nickel concentrations (e.g., 0.5, 1, 2, 5, and 10 ppm) from the stock solution.

  • Sample and Standard Preparation: To an aliquot of the sample solution and each standard solution in separate volumetric flasks, add the citrate or tartrate solution to complex any interfering ions.

  • Color Development: Add saturated bromine water dropwise until a faint yellow color persists, then add concentrated NH₄OH until the bromine color disappears and the solution is alkaline. Add the 1% DMG solution and mix well. A red-orange colored complex will form.

  • Absorbance Measurement: Dilute the solutions to the mark with deionized water and measure the absorbance at the wavelength of maximum absorption (typically around 445 nm) using a spectrophotometer. Use a reagent blank to zero the instrument.

  • Calibration Curve and Calculation: Plot a calibration curve of absorbance versus nickel concentration for the standard solutions. Determine the concentration of nickel in the sample solution from its absorbance using the calibration curve.

Visualizing the Workflow and Chemical Principles

To further clarify the experimental processes and underlying chemistry, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_reaction Precipitation & Digestion cluster_analysis Analysis Sample Sample Weighing & Dissolution pH_Adjust pH Adjustment (Slightly Alkaline) Sample->pH_Adjust Add_DMG Addition of DMG Solution pH_Adjust->Add_DMG Precipitate Formation of Red Precipitate (Nickel Dimethylglyoximate) Add_DMG->Precipitate Digest Digestion at 60-80°C Precipitate->Digest Filter Filtration & Washing Digest->Filter Dry Drying to Constant Weight Filter->Dry Weigh Final Weighing Dry->Weigh Calculate Calculation of Nickel Content Weigh->Calculate

Caption: Experimental workflow for the gravimetric determination of nickel using this compound.

G Ni Ni²⁺ Complex [Ni(DMG)₂] Ni->Complex DMG1 DMG DMG1->Complex DMG2 DMG DMG2->Complex H_plus 2H⁺ Complex->H_plus

Caption: Chemical reaction of Nickel(II) with this compound (DMG) to form the insoluble complex.

G cluster_data Data Collection cluster_analysis Data Analysis cluster_results Results Standards Prepare Calibration Standards Measure_Abs Measure Absorbance of Standards & Sample Standards->Measure_Abs Plot_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Abs->Plot_Curve Lin_Reg Perform Linear Regression Plot_Curve->Lin_Reg Calc_Conc Calculate Sample Concentration Lin_Reg->Calc_Conc Report Report Nickel Concentration Calc_Conc->Report

References

A Comparative Guide to the Accuracy and Precision of the Spectrophotometric Dimethylglyoxime Method for Nickel Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of nickel is paramount. Nickel can be a critical component in various materials and processes, but it is also a potential contaminant that requires careful monitoring. The spectrophotometric dimethylglyoxime (B607122) (DMG) method has long been a staple for nickel determination due to its simplicity and cost-effectiveness. This guide provides an objective comparison of the spectrophotometric DMG method with other common analytical techniques, supported by performance data, and offers a detailed experimental protocol for its implementation.

Quantitative Performance Comparison

The choice of an analytical method for nickel determination hinges on a variety of factors, including the required sensitivity, sample matrix, and the desired accuracy and precision. The following table summarizes the key performance characteristics of the spectrophotometric this compound method in comparison to other widely used techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Performance Characteristic Spectrophotometric this compound (DMG) Flame Atomic Absorption Spectrometry (F-AAS) Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Colorimetric reaction forming a colored Ni-DMG complex.Absorption of light by free nickel atoms in a flame.Electrothermal atomization of the sample in a graphite tube.Ionization of nickel atoms in argon plasma and mass-to-charge ratio separation.
Limit of Detection (LOD) ~6.3 - 13 µg/L[1][2]~4.7 µg/L~0.031 ng/mL~0.1 - 1 µg/L[3]
Limit of Quantification (LOQ) ~21.1 µg/L[1]-~2.1 µg/g~0.2 - 3.4 µg/L[3]
Linear Range 0.1 - 5 ppm[4]10 - 20 mg/L1 - 25 µg/L[5]ng/L to mg/L[3]
Precision (%RSD) 1.2% - 2.7%[6][7]< 5%2.1% - 4%< 5%[3]
Accuracy High (e.g., analysis of NIST 864 certified material: 73.04 ± 0.08% found vs. 73.10% certified)[6]GoodExcellentExcellent
Common Interferences Co(II), Cu(II), Fe(II), Au(III), dichromate ions.[3][6] Can be masked with citrate (B86180) or tartrate.[8]Spectral and chemical interferences.Matrix effects.Isobaric and polyatomic interferences.

Experimental Protocol: Spectrophotometric Determination of Nickel with this compound

This section details a representative experimental methodology for the determination of nickel using the this compound method.

1. Principle: Nickel(II) ions react with this compound in an alkaline medium in the presence of an oxidizing agent (such as bromine water or potassium persulfate) to form a stable, red-colored water-soluble complex.[1][3] The intensity of the color is proportional to the concentration of nickel and is measured spectrophotometrically at a wavelength of maximum absorbance, typically around 445 nm.[3]

2. Reagents and Solutions:

  • Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. From this stock solution, prepare working standards by serial dilution.

  • This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of 95% ethanol.[3]

  • Oxidizing Agent: Saturated bromine water or a freshly prepared 2% (w/v) potassium persulfate solution.

  • Ammonia (B1221849) Solution (1:1): Mix equal volumes of concentrated ammonia and deionized water.

  • Masking Agent (optional): A 10% (w/v) solution of citric acid or Rochelle salt (potassium sodium tartrate) to mask interferences from other metal ions.[8]

3. Instrumentation:

  • UV-Visible Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • pH meter

4. Procedure:

  • Sample Preparation: Accurately pipette an aliquot of the sample solution containing nickel into a 50 mL volumetric flask. If interfering ions are present, add 5 mL of the masking agent solution.

  • Oxidation: Add the oxidizing agent dropwise until a faint yellow color persists, indicating an excess.

  • pH Adjustment: Add the ammonia solution dropwise until the color of the excess oxidizing agent disappears, and then add a few drops in excess to make the solution alkaline (pH ~9-11).[6]

  • Complex Formation: Add 1 mL of the 1% this compound solution and mix well.

  • Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.

  • Absorbance Measurement: Allow the color to develop for 5-10 minutes.[3] Measure the absorbance of the solution at 445 nm against a reagent blank prepared in the same manner but without the nickel standard or sample.

  • Calibration Curve: Prepare a series of standard nickel solutions of known concentrations and follow the same procedure to create a calibration curve of absorbance versus nickel concentration.

  • Concentration Determination: Determine the concentration of nickel in the sample by comparing its absorbance to the calibration curve.

Visualizing the Methodologies

To further clarify the experimental workflow and the comparative aspects of nickel determination methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Complex Formation cluster_measurement Measurement s0 Pipette Sample/Standard s1 Add Masking Agent (optional) s0->s1 s2 Add Oxidizing Agent s1->s2 s3 Adjust pH with Ammonia s2->s3 s4 Add this compound Solution s3->s4 s5 Dilute to Volume s4->s5 s6 Color Development (5-10 min) s5->s6 s7 Measure Absorbance at 445 nm s6->s7 s8 Determine Ni Concentration s7->s8 Compare to Calibration Curve

Caption: Experimental workflow for the spectrophotometric determination of nickel using the this compound method.

method_comparison center Nickel Determination Methods DMG Spectrophotometric DMG center->DMG Cost-Effective Simple FAAS F-AAS center->FAAS Fast Robust GFAAS GF-AAS center->GFAAS High Sensitivity ICPMS ICP-MS center->ICPMS Ultra-Trace Analysis Multi-element

Caption: Key characteristics of different nickel determination methods.

Conclusion

The spectrophotometric this compound method remains a viable and valuable technique for the determination of nickel, particularly in scenarios where cost and simplicity are primary considerations. Its accuracy and precision are well-documented and can be excellent when potential interferences are properly managed. For applications requiring ultra-low detection limits or high sample throughput, more advanced techniques like GF-AAS or ICP-MS may be more suitable. The selection of the most appropriate method will ultimately depend on the specific analytical requirements of the researcher or professional.

References

Comparison of gravimetric vs. spectrophotometric methods for nickel using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of gravimetric and spectrophotometric methods for the quantification of nickel using dimethylglyoxime (B607122) (DMG) is presented for researchers, scientists, and professionals in drug development. This guide offers an objective look at the performance of each method, supported by experimental data, to aid in selecting the most suitable technique for specific analytical needs.

Principle of the Methods

Both methods rely on the reaction between nickel(II) ions and this compound to form a distinctively colored nickel-dimethylglyoxime complex. The fundamental difference lies in how this complex is quantified.

Gravimetric Method: In this classical approach, nickel(II) ions react with an alcoholic solution of this compound in a buffered ammoniacal solution (pH 5-9) to form a bulky, scarlet-red precipitate of nickel(II) dimethylglyoximate.[1] This precipitate is then carefully collected, washed, dried to a constant weight, and the amount of nickel is determined stoichiometrically from the mass of the precipitate. The reaction is highly selective for nickel in a controlled pH range.

Spectrophotometric Method: This technique involves the formation of a soluble, colored nickel-dimethylglyoxime complex in an alkaline medium, typically in the presence of an oxidizing agent such as bromine or persulfate.[2] The resulting solution's absorbance is measured at a specific wavelength, usually around 445 nm. The concentration of nickel is then determined by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

Quantitative Data Comparison

The choice between the gravimetric and spectrophotometric methods often depends on the required accuracy, sensitivity, and sample throughput. The following table summarizes key performance metrics for each method.

ParameterGravimetric MethodSpectrophotometric Method
Principle Precipitation and weighing of the Ni(DMG)₂ complex.Measurement of the absorbance of a colored Ni-DMG complex in solution.
Accuracy High, considered a primary standard method.Good, dependent on the accuracy of the calibration standards.
Precision (RSD) Typically low (highly precise), but specific values are dependent on experimental conditions.~2.7%[3]
Detection Limit Higher than spectrophotometry, not ideal for trace amounts.1.7 x 10⁻⁷ mol L⁻¹[3]
Linearity Range Not applicable (absolute method).1 x 10⁻⁶ to 2 x 10⁻⁵ mol L⁻¹[3]
Analysis Time Long (hours to days due to precipitation, digestion, drying, and cooling).Rapid (minutes per sample after initial setup).
Sample Throughput Low.High.
Common Interferences Iron(III), copper(II), and cobalt(II) can co-precipitate. Masking agents like tartrate or citrate (B86180) are used to prevent this.[4][5]Copper(II), cobalt(II), and iron(II) form colored complexes with DMG.[2][3]

Experimental Protocols

Detailed methodologies for both the gravimetric and spectrophotometric determination of nickel are outlined below.

Gravimetric Determination of Nickel
  • Sample Preparation: An accurately weighed sample containing nickel is dissolved in an appropriate acid (e.g., hydrochloric acid) and diluted with deionized water.

  • pH Adjustment: The solution is made slightly acidic. To prevent interference from other metal ions like iron(III), a masking agent such as tartaric or citric acid is added. The solution is then heated.

  • Precipitation: A 1% alcoholic solution of this compound is added to the heated solution, followed by the slow, dropwise addition of dilute ammonia (B1221849) solution until the solution is slightly alkaline, leading to the formation of a scarlet-red precipitate of nickel(II) dimethylglyoximate.

  • Digestion: The beaker with the precipitate is placed on a steam bath for about 30 minutes to an hour to encourage the formation of larger, more easily filterable particles.

  • Filtration and Washing: The precipitate is collected in a pre-weighed sintered glass crucible. The precipitate is washed with cold, dilute ammonia solution and then with cold deionized water until free of chloride ions.

  • Drying and Weighing: The crucible with the precipitate is dried in an oven at 110-120°C to a constant weight. After cooling in a desiccator, the crucible is weighed accurately. The mass of the nickel is calculated from the weight of the precipitate.

Spectrophotometric Determination of Nickel
  • Preparation of Standard Solutions: A series of standard nickel solutions of known concentrations are prepared from a stock solution.

  • Complex Formation: To each standard and the unknown sample solution, an oxidizing agent (e.g., bromine water or potassium persulfate) is added, followed by an alcoholic solution of this compound and then an ammonia solution to make the solution alkaline. The solutions are then diluted to a fixed volume in volumetric flasks.

  • Absorbance Measurement: The spectrophotometer is set to the wavelength of maximum absorbance (λmax), typically around 445 nm. The absorbance of each standard solution and the unknown sample is measured against a reagent blank.

  • Calibration Curve and Concentration Determination: A calibration curve is constructed by plotting the absorbance of the standard solutions versus their concentrations. The concentration of nickel in the unknown sample is determined from its absorbance using the calibration curve.

Visualizing the Methodologies

The following diagrams illustrate the chemical reaction and the experimental workflows for both methods.

Chemical Reaction of Nickel with this compound Ni_ion Ni²⁺ (aq) Precipitate Ni(C₄H₇N₂O₂)₂ (s) (Red Precipitate) Ni_ion->Precipitate DMG 2 x this compound (C₄H₈N₂O₂) DMG->Precipitate Ammonia 2 x NH₃ Ammonia->Precipitate Ammonium 2 x NH₄⁺ Gravimetric Analysis Workflow cluster_prep Preparation cluster_precip Precipitation cluster_analysis Analysis start Dissolve Sample add_masking Add Masking Agent (e.g., Tartrate) start->add_masking heat Heat Solution add_masking->heat add_dmg Add Alcoholic DMG heat->add_dmg add_ammonia Add Ammonia (pH 5-9) add_dmg->add_ammonia digest Digest Precipitate add_ammonia->digest filter Filter Precipitate digest->filter wash Wash Precipitate filter->wash dry Dry at 110-120°C wash->dry weigh Weigh Precipitate dry->weigh calculate Calculate % Nickel weigh->calculate Spectrophotometric Analysis Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_analysis Analysis prep_standards Prepare Standard Ni Solutions add_oxidant Add Oxidizing Agent prep_standards->add_oxidant prep_unknown Prepare Unknown Sample prep_unknown->add_oxidant add_dmg Add Alcoholic DMG add_oxidant->add_dmg add_ammonia Add Ammonia add_dmg->add_ammonia dilute Dilute to Volume add_ammonia->dilute measure_abs Measure Absorbance at 445 nm dilute->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc

References

Navigating Nickel Analysis: A Comparative Guide to the Dimethylglyoxime Test and its Alternatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nickel is paramount. While the classic dimethylglyoxime (B607122) (DMG) test offers a simple and cost-effective method for nickel detection, its limitations in complex matrices necessitate a thorough evaluation of alternative analytical techniques. This guide provides an objective comparison of the DMG test with modern spectrometric and electrochemical methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your specific research needs.

The this compound (DMG) test, a cornerstone of qualitative and quantitative nickel analysis for over a century, relies on the formation of a vibrant red nickel-DMG complex. However, the presence of interfering ions in complex sample matrices, such as biological fluids, industrial effluents, and metallurgical alloys, can significantly compromise its accuracy and reliability. This guide delves into the nuances of the DMG test and compares its performance against robust alternatives like Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and electrochemical methods.

Performance Comparison of Nickel Analysis Methods

The choice of an analytical method for nickel determination is a critical decision that balances sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the this compound (DMG) test and its principal alternatives.

MethodPrincipleLimit of Detection (LOD)Linear RangePrecision (%RSD)Key AdvantagesKey Disadvantages
This compound (DMG) Spectrophotometry Formation of a colored Ni-DMG complex measured by light absorbance.~0.5 - 1 ppm~1 - 10 ppm< 5%Low cost, simple instrumentation, rapid for qualitative screening.Prone to interferences from other metal ions (e.g., Co²⁺, Cu²⁺), limited sensitivity, narrow linear range.
Flame Atomic Absorption Spectrometry (F-AAS) Absorption of light by ground-state nickel atoms in a flame.~10 - 50 ppb~0.1 - 10 ppm< 2%Robust, relatively low cost for an atomic spectrometry technique, good selectivity.Moderate sensitivity, potential for chemical interferences.
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) Electrothermal atomization of the sample, providing higher sensitivity than F-AAS.~0.1 - 1 ppb~1 - 100 ppb< 5%High sensitivity, suitable for trace and ultra-trace analysis.Slower analysis time, more susceptible to matrix effects than F-AAS.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Emission of light from excited nickel atoms in an argon plasma.~1 - 10 ppbWide (ppb to hundreds of ppm)< 3%Multi-element capability, wide linear range, high throughput.Higher initial investment and operational costs, potential for spectral interferences.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of nickel atoms in an argon plasma and detection by mass-to-charge ratio.< 1 ppt (B1677978) - 1 ppbVery wide (ppt to ppm)< 5%Extremely high sensitivity, multi-element and isotopic analysis capabilities.Highest initial and operational costs, requires skilled operator, susceptible to isobaric interferences.
Electrochemical Methods (e.g., Adsorptive Stripping Voltammetry) Preconcentration of a Ni-complex onto an electrode surface followed by electrochemical detection.~0.1 - 10 ppb~1 - 100 ppb< 10%High sensitivity, low cost, portable instrumentation available.Susceptible to matrix effects and interferences from electroactive species.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of the experimental protocols for the this compound test and a selection of its advanced alternatives.

This compound (DMG) Spectrophotometric Method

This method is suitable for the determination of nickel in samples with relatively low concentrations of interfering ions.

1. Reagents and Preparation:

  • Standard Nickel Solution (100 ppm): Dissolve a precisely weighed amount of high-purity nickel metal or a suitable nickel salt in dilute nitric acid and dilute to a known volume with deionized water.

  • This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of ethanol.

  • Oxidizing Agent: Saturated bromine water or an alkaline solution of an oxidizing agent.

  • Ammonia (B1221849) Solution: To adjust the pH for complex formation.

  • Tartrate or Citrate (B86180) Solution: To mask interference from ions like Fe³⁺ and Al³⁺.[1]

2. Procedure:

  • Pipette a known volume of the sample into a beaker.

  • If interfering ions are present, add a masking agent like tartrate or citrate solution.[1]

  • Add the oxidizing agent and allow the reaction to proceed.

  • Carefully add ammonia solution until the solution is alkaline to facilitate the formation of the nickel-DMG complex.

  • Add the alcoholic solution of this compound. A red color indicates the presence of nickel.

  • Transfer the solution to a volumetric flask and dilute to the mark with deionized water.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 445 nm) using a spectrophotometer.

  • Prepare a calibration curve using standard nickel solutions and determine the concentration of nickel in the sample.

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) for Nickel in Biological Samples

GF-AAS offers the high sensitivity required for trace nickel analysis in complex biological matrices like blood or serum.

1. Sample Preparation (Digestion):

  • Accurately weigh a small amount of the biological sample (e.g., 0.5 mL of serum) into a clean digestion vessel.

  • Add a mixture of high-purity nitric acid and hydrogen peroxide.

  • Digest the sample using a microwave digestion system to break down the organic matrix and bring the nickel into solution.

  • After digestion, dilute the sample to a known volume with deionized water.

2. Instrumental Analysis:

  • Instrument: Atomic Absorption Spectrometer with a graphite furnace atomizer and a nickel hollow cathode lamp.

  • Wavelength: 232.0 nm.

  • Matrix Modifier: A solution of palladium and magnesium nitrate (B79036) is often used to stabilize the nickel during the pyrolysis step and reduce matrix interferences.

  • Temperature Program:

    • Drying Step: To gently evaporate the solvent.

    • Pyrolysis (Ashing) Step: To remove the bulk of the matrix without losing the analyte.

    • Atomization Step: To vaporize and atomize the nickel.

    • Cleaning Step: To remove any residue from the graphite tube.

  • Quantification: A calibration curve is constructed using nickel standards prepared in a similar acid matrix. The standard addition method may be necessary for highly complex matrices to compensate for matrix effects.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Nickel in Serum

ICP-MS is the method of choice for ultra-trace analysis of nickel in clinical and toxicological studies due to its exceptional sensitivity.[2][3]

1. Sample Preparation:

  • Dilution: A simple dilution with a suitable diluent (e.g., a solution containing a weak acid and an internal standard) is often sufficient for serum samples.[2] A 1:10 or 1:20 dilution is common.

  • Internal Standard: An element not naturally present in the sample (e.g., rhodium or iridium) is added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[2]

2. Instrumental Analysis:

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer.

  • Plasma Conditions: Optimized for robust plasma to handle the serum matrix.

  • Mass Spectrometer Settings: Monitored isotopes for nickel are typically ⁶⁰Ni and ⁶²Ni. Collision/reaction cell technology may be used to remove polyatomic interferences.

  • Calibration: An external calibration curve is prepared using multi-element standards in the same diluent as the samples.

  • Quality Control: Certified reference materials (CRMs) with known nickel concentrations in a serum matrix should be analyzed to ensure the accuracy and precision of the method.[2]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and guide the selection of an appropriate analytical method, the following diagrams are provided.

DMG_Test_Workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_interferences Potential Interferences Sample Complex Matrix Sample (e.g., Wastewater, Alloy Digest) Add_Masking_Agent Add Masking Agent (e.g., Tartrate/Citrate) To complex interfering ions Sample->Add_Masking_Agent If Fe³⁺, Al³⁺ present Add_Oxidant Add Oxidizing Agent (e.g., Bromine Water) Add_Masking_Agent->Add_Oxidant Adjust_pH Adjust to Alkaline pH (with Ammonia) Add_Oxidant->Adjust_pH Add_DMG Add 1% DMG Solution Adjust_pH->Add_DMG Fe_Interference Fe³⁺ (if not masked) Adjust_pH->Fe_Interference Precipitates as hydroxide Complex_Formation Formation of Red Ni(DMG)₂ Complex Add_DMG->Complex_Formation Co_Interference Co²⁺ Add_DMG->Co_Interference Forms soluble complex Cu_Interference Cu²⁺ Add_DMG->Cu_Interference Can form colored complex Spectrophotometry Measure Absorbance at ~445 nm Complex_Formation->Spectrophotometry Quantification Quantify Nickel using Calibration Curve Spectrophotometry->Quantification Nickel_Method_Selection start Start: Need to Analyze Nickel concentration_check Expected Nickel Concentration? start->concentration_check ppm_range ppm range concentration_check->ppm_range High (>1 ppm) ppb_range ppb range concentration_check->ppb_range Moderate (ppb) ppt_range ppt range concentration_check->ppt_range Low (<1 ppb) matrix_complexity Sample Matrix Complexity? simple_matrix Simple matrix_complexity->simple_matrix Simple complex_matrix Complex matrix_complexity->complex_matrix Complex sensitivity_needed Required Sensitivity? high_sensitivity High sensitivity_needed->high_sensitivity High moderate_sensitivity Moderate sensitivity_needed->moderate_sensitivity Moderate low_sensitivity Low sensitivity_needed->low_sensitivity Low multi_element Need Multi-element Analysis? yes_multi Yes multi_element->yes_multi Yes no_multi No multi_element->no_multi No budget_resources Budget and Resources? high_budget High budget_resources->high_budget High low_budget Low budget_resources->low_budget Low ppm_range->matrix_complexity ppb_range->matrix_complexity ICPMS ICP-MS ppt_range->ICPMS simple_matrix->budget_resources complex_matrix->sensitivity_needed high_sensitivity->ICPMS GFAAS GF-AAS moderate_sensitivity->GFAAS ICPOES ICP-OES moderate_sensitivity->ICPOES FAAS F-AAS low_sensitivity->FAAS yes_multi->ICPOES yes_multi->ICPMS no_multi->FAAS no_multi->GFAAS high_budget->FAAS high_budget->ICPOES DMG DMG Test low_budget->DMG Electrochem Electrochemical Methods low_budget->Electrochem FAAS->multi_element GFAAS->multi_element ICPOES->yes_multi ICPMS->yes_multi

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Dimethylglyoxime (B607122), a flammable solid that is harmful if swallowed, requires specific procedures for its disposal to mitigate risks to personnel and the environment.[1][2][3][4] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals who utilize this compound.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is classified as a flammable solid and can be toxic if ingested.[3][4] Furthermore, fine dust particles of this compound may form combustible concentrations in the air.[3][4]

Hazard ClassificationDescriptionUN NumberTransport Hazard Class
Flammable SolidCan be ignited under many ambient temperature conditions.[1][2][5]1325 or 29264.1
Acute Oral ToxicityHarmful or toxic if swallowed.[1][3][4]6.1 (Subsidiary)
Combustible DustMay form explosive mixtures with air.[3][4]

Disposal Procedures

The primary principle for this compound disposal is to treat it as hazardous waste.[6][7] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][8][9][10]

Key Disposal Steps:

  • Segregation : Do not mix this compound waste with other chemical waste streams.[1]

  • Containerization : Keep the waste in its original, suitable, and closed container for disposal.[1] Uncleaned, empty containers should be treated as the product itself, as they may contain flammable or toxic residues.[1][6]

  • Labeling : Clearly label the waste container with the contents, including the name "this compound" and relevant hazard symbols.

  • Professional Disposal : Arrange for a licensed professional waste disposal service to collect and manage the waste.[1][4] Acceptable disposal methods, determined by the disposal company and regulations, may include incineration in a licensed facility or burial in a designated landfill.[11]

  • Environmental Protection : Prevent this compound from entering drains, sewers, or waterways.[2][4][6]

Experimental Protocol: Gravimetric Determination of Nickel using this compound

A common application of this compound is the quantitative analysis of nickel. This procedure generates waste containing this compound and its nickel complex, which must be disposed of properly.

Objective: To determine the concentration of nickel in a sample by precipitation with this compound.

Materials:

  • Nickel salt solution (e.g., NiCl₂)

  • 1% this compound in ethanol (B145695) solution

  • Dilute ammonia (B1221849) solution

  • Distilled water

  • Beakers

  • Heating plate

  • Filtering apparatus (e.g., sintered glass crucible)

  • Drying oven

Procedure:

  • Accurately weigh a sample of the nickel salt and dissolve it in a beaker with distilled water.

  • Acidify the solution slightly with dilute hydrochloric acid.

  • Heat the solution to approximately 70-80°C on a heating plate.

  • Slowly add a slight excess of the 1% this compound in ethanol solution to the heated nickel solution while stirring continuously. A scarlet red precipitate of nickel this compound will form.

  • Add dilute ammonia solution dropwise until the solution is slightly alkaline to promote complete precipitation.

  • Allow the beaker to stand on a warm surface for about an hour to ensure complete precipitation.

  • Filter the warm solution through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold distilled water until it is free of chloride ions.

  • Dry the crucible containing the precipitate in a drying oven at 110-120°C until a constant weight is achieved.

  • Cool the crucible in a desiccator and weigh it accurately.

  • The difference in weight gives the mass of the nickel this compound precipitate, from which the mass of nickel can be calculated.

  • Waste Collection : All filtrates and washings, which contain excess this compound and traces of nickel, should be collected in a designated hazardous waste container. The precipitated nickel this compound, if not needed for further analysis, should also be transferred to the designated waste container.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G This compound Disposal Workflow A Generation of This compound Waste B Is the waste mixed with other chemicals? A->B C Segregate this compound waste into a dedicated, labeled container. B->C No D Consult SDS and institutional guidelines for compatibility before mixing. B->D Yes E Store in a closed, properly labeled container in a designated hazardous waste accumulation area. C->E D->E F Arrange for pickup by a licensed hazardous waste disposal company. E->F G Waste is transported for proper disposal (e.g., incineration). F->G H Maintain disposal records as per regulations. G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethylglyoxime in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

This compound is a flammable solid that is harmful if swallowed.[1][2] It is crucial to handle this compound with care to avoid the formation of dust, which can create an explosive mixture with air.[2][3][4] Adherence to the following personal protective equipment (PPE) guidelines and operational plans is mandatory for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

Protection TypeRecommended EquipmentPurpose & Specifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN166 (EU) or be NIOSH-approved (US) to prevent eye contact with dust or splashes.[1]
Hand Protection Chemical-resistant gloves (Nitrile rubber).A minimum layer thickness of 0.11 mm is recommended, with a breakthrough time of at least 480 minutes for full contact.[1] Gloves must be inspected before use and disposed of properly after handling.[1][5]
Respiratory Protection NIOSH-approved respirator or a full-face supplied air respirator.Required when dusts are generated or if ventilation is inadequate. In case of fire, a self-contained breathing apparatus is necessary.[1][2][3]
Body Protection Laboratory coat, long-sleeved clothing, or flame-retardant antistatic protective clothing.To protect skin and personal clothing from contamination.[6]

Operational Plan and Handling Procedures

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step plan outlines the procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][7]

2. Handling:

  • Avoid generating dust during handling.[1][4]

  • Do not eat, drink, or smoke in the laboratory or when using this product.[1][8]

  • Wash hands thoroughly after handling the compound.[1][5]

  • Wear the appropriate PPE as specified in the table above.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][9]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[1][5]

  • Store away from heat, sparks, open flames, and incompatible substances such as oxidizing agents.[9][10]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area and remove all ignition sources.[1][5]

  • For minor spills, clean up immediately using dry methods like sweeping or vacuuming with an electrically protected vacuum cleaner to avoid generating dust.[1][4]

  • For major spills, alert emergency responders.[4]

  • Collect the spilled material in a suitable, labeled container for disposal.[1][4]

  • Do not let the product enter drains.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1] It must be treated as hazardous waste in accordance with local, state, and federal regulations.[11]

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[1] Do not cut, drill, grind, or weld on or near the container as residual dust may ignite.[4]

  • Contaminated Materials: Dispose of contaminated lab equipment, gloves, and other materials as hazardous waste.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don PPE: - Goggles - Nitrile Gloves - Lab Coat B Prepare Workspace: - Work in Fume Hood - Remove Ignition Sources - Verify Safety Equipment A->B C Weigh/Transfer Chemical: - Avoid Dust Generation B->C D Perform Experiment C->D E Store in Cool, Dry, Well-Ventilated Area D->E I Segregate Waste: - Unused Chemical - Contaminated Materials D->I F Clean Work Area E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H J Dispose as Hazardous Waste (Follow Local Regulations) I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.